molecular formula C3H5N3S B183971 2-Hydrazinylthiazole CAS No. 30216-51-4

2-Hydrazinylthiazole

Cat. No.: B183971
CAS No.: 30216-51-4
M. Wt: 115.16 g/mol
InChI Key: BTWNEJOURYOHME-UHFFFAOYSA-N
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Description

2-Hydrazinylthiazole is a prominent synthetic intermediate in medicinal chemistry, serving as a privileged scaffold for the design and development of novel biologically active compounds. Its significant research value stems from its versatile applications in creating derivatives with a wide spectrum of pharmacological activities. Research has demonstrated that this compound derivatives exhibit potent in vitro inhibitory potential against Mycobacterium tuberculosis, the causative agent of tuberculosis, with some compounds showing promising minimum inhibitory concentrations (MIC) . These derivatives are investigated as potential inhibitors of essential bacterial enzymes like β-ketoacyl-ACP synthase . Furthermore, this scaffold is utilized in developing anti-Candida agents, with certain synthetic derivatives displaying enhanced efficacy against pathogenic Candida strains, including C. albicans, compared to standard antifungal drugs . The scope of research extends to antimalarial applications, where derivatives have shown significant activity against Plasmodium falciparum , and to anticancer research, where compounds have demonstrated cytotoxic effects against various human cancer cell lines, including breast, hepatocellular, and colorectal carcinomas . The mechanism of action for these derivatives is often explored through in silico molecular docking studies to understand their binding interactions with target enzymes such as fungal lanosterol C14α-demethylase or human EGFR . For research use only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,3-thiazol-2-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3S/c4-6-3-5-1-2-7-3/h1-2H,4H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWNEJOURYOHME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474773
Record name 2-Hydrazinylthiazole
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Molecular Weight

115.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

30216-51-4
Record name 2-Hydrazinylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30216-51-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydrazinylthiazole
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Foundational & Exploratory

Introduction: The Versatile 2-Hydrazinylthiazole Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Hydrazinylthiazoles

The 1,3-thiazole ring is a privileged heterocyclic scaffold that constitutes the core of numerous biologically active compounds and approved pharmaceuticals. When functionalized with a hydrazinyl group at the 2-position, the resulting 2-hydrazinylthiazole moiety gains significant versatility as a pharmacophore, demonstrating a remarkable breadth of therapeutic potential.[1][2] This scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting potent activities, including anti-Candida, antimycobacterial, anticancer, anti-inflammatory, and antioxidant properties.[3][4][5][6]

The synthetic accessibility and the potential for diverse structural modifications make 2-hydrazinylthiazoles a highly attractive template for drug development professionals.[7] This guide provides a detailed exploration of the primary synthetic protocols for constructing this valuable scaffold, focusing on the underlying chemical principles, step-by-step methodologies, and critical experimental insights for researchers in the field.

Core Synthetic Strategy I: The Hantzsch-Type Two-Step Synthesis

The most robust and widely employed method for synthesizing 2-hydrazinylthiazoles is a modification of the classic Hantzsch thiazole synthesis.[8][9][10] This approach is favored for its reliability and the ability to isolate and purify a key intermediate, which often leads to higher purity of the final product. The process is bifurcated into two distinct experimental stages: the formation of a thiosemicarbazone intermediate, followed by its cyclization with an α-haloketone.

Step 1: Synthesis of the Thiosemicarbazone Intermediate

The foundational step is the acid-catalyzed condensation of a selected carbonyl compound (an aldehyde or ketone) with thiosemicarbazide. This reaction forms a thiosemicarbazone, which serves as the direct precursor for the thiazole ring.

  • Causality and Mechanism: The reaction proceeds via nucleophilic attack of the primary amine of thiosemicarbazide on the electrophilic carbonyl carbon. A catalytic amount of acid, such as glacial acetic acid, protonates the carbonyl oxygen, enhancing its electrophilicity and facilitating the initial addition. Subsequent dehydration yields the stable C=N double bond of the thiosemicarbazone. The choice of carbonyl compound is a critical determinant of the final substitution pattern on the hydrazinyl side chain.

Step 2: Cyclocondensation to Form the Thiazole Ring

The purified thiosemicarbazone is then subjected to a cyclocondensation reaction with an α-haloketone (e.g., 2-bromoacetophenone or its derivatives). This step constructs the thiazole heterocycle.

  • Causality and Mechanism: This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) followed by an intramolecular cyclization and dehydration. The sulfur atom of the thiosemicarbazone, being a potent nucleophile, attacks the α-carbon of the haloketone, displacing the halide. The resulting intermediate then undergoes an intramolecular nucleophilic attack by the hydrazone nitrogen onto the ketone's carbonyl carbon. The final step is the elimination of a water molecule to form the stable, aromatic 1,3-thiazole ring.[11][12]

Hantzsch_Mechanism Figure 1: Mechanism of Hantzsch-Type Synthesis TSC Thiosemicarbazone INT1 SN2 Adduct TSC->INT1 SN2 Attack (S on α-carbon) AHK α-Haloketone AHK->INT1 INT2 Cyclized Intermediate (Hemiaminal) INT1->INT2 Intramolecular Cyclization PROD This compound INT2->PROD Dehydration (-H2O)

Caption: Figure 1: Mechanism of Hantzsch-Type Synthesis.

Experimental Protocol: Synthesis of (E)-2-(2-Benzylidenehydrazinyl)-4-phenylthiazole

This protocol details the two-step synthesis, starting from benzaldehyde and thiosemicarbazide.

Part A: Synthesis of (E)-2-Benzylidenehydrazine-1-carbothioamide (Thiosemicarbazone Intermediate)

  • Reaction Setup: Dissolve thiosemicarbazide (10 mmol) in 50 mL of refluxing ethanol. To this solution, add benzaldehyde (10 mmol) followed by 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux: Heat the mixture under reflux for 2-3 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexane.

  • Isolation: After completion, cool the reaction mixture to room temperature. The white crystalline product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product is typically of high purity and can be used in the next step without further purification.

Part B: Synthesis of (E)-2-(2-Benzylidenehydrazinyl)-4-phenylthiazole

  • Reaction Setup: In a round-bottom flask, dissolve the thiosemicarbazone intermediate from Part A (5 mmol) and 2-bromoacetophenone (5 mmol) in 30 mL of absolute ethanol.[4][5]

  • Reflux: Reflux the reaction mixture for 4-5 hours, again monitoring its completion via TLC.[5]

  • Work-up: Once the reaction is complete, cool the mixture and pour it onto crushed ice with stirring.[4] A solid precipitate will form.

  • Purification: Filter the crude product, wash thoroughly with water, and then recrystallize from ethanol to obtain the pure this compound derivative.[4]

Core Synthetic Strategy II: One-Pot, Multi-Component Reactions (MCRs)

For increased efficiency and adherence to the principles of green chemistry, one-pot multi-component syntheses have emerged as a powerful alternative.[13] In this approach, the carbonyl compound, thiosemicarbazide, and α-haloketone are combined in a single reaction vessel, obviating the need for isolating the thiosemicarbazone intermediate.

  • Causality and Advantages: This methodology offers several advantages, including reduced reaction times, lower solvent consumption, and simplified operational procedures.[14] The reaction often proceeds by forming the thiosemicarbazone in situ, which then immediately reacts with the α-haloketone present in the mixture. Catalysts, such as ionic liquids or graphene oxide, can be employed to facilitate the reaction, often allowing it to proceed under milder conditions, such as at room temperature.[1][14]

Synthesis_Workflows Figure 2: Comparison of Synthetic Workflows cluster_0 Two-Step Synthesis cluster_1 One-Pot Synthesis A1 Carbonyl + Thiosemicarbazide A2 Step 1: Reflux, Isolate A1->A2 A3 Thiosemicarbazone Intermediate A2->A3 A4 Add α-Haloketone A3->A4 A5 Step 2: Reflux, Purify A4->A5 A6 Final Product A5->A6 B1 Carbonyl + Thiosemicarbazide + α-Haloketone B2 Single Step: React (with/without catalyst) B1->B2 B3 Work-up & Purify B2->B3 B4 Final Product B3->B4

Caption: Figure 2: Comparison of Synthetic Workflows.

Experimental Protocol: Graphene Oxide-Catalyzed One-Pot Synthesis

This protocol is an example of a green, efficient, one-pot synthesis performed at room temperature.[1]

  • Catalyst Suspension: Suspend a catalytic amount of graphene oxide (GO) in ethanol in a round-bottom flask.

  • Addition of Reagents: To the suspension, add thiosemicarbazide (1 mmol), the desired carbonyl compound (e.g., benzaldehyde, 1 mmol), and the α-haloketone (e.g., 2-bromoacetophenone, 1 mmol).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours, as monitored by TLC.

  • Isolation and Purification: Upon completion, the catalyst can be removed by filtration. The filtrate is then concentrated, and the crude product is purified by recrystallization from ethanol.

Comparative Analysis of Synthetic Protocols

The choice between a two-step and a one-pot synthesis depends on the specific goals of the researcher, such as desired purity, scale, and efficiency.

ParameterTwo-Step Hantzsch-Type SynthesisOne-Pot Multi-Component Synthesis
Starting Materials Carbonyl, Thiosemicarbazide (Step 1); α-Haloketone (Step 2)Carbonyl, Thiosemicarbazide, α-Haloketone (all at once)
Intermediate Thiosemicarbazone is isolated and purifiedThiosemicarbazone is formed in situ
Typical Conditions Refluxing ethanol, often requires heating for several hours[4][5]Can often be performed at room temperature, especially with a catalyst[1]
Catalyst Typically acid catalyst (e.g., acetic acid) for Step 1Often employs catalysts like ionic liquids or graphene oxide for efficiency[1][14]
Yields Generally good to high yields (variable)Moderate to excellent yields (61-90%) reported[5][9]
Purity Often results in a cleaner final product due to intermediate purificationMay require more rigorous final purification
Advantages High reliability, control over reaction, purer final productHigh efficiency, atom economy, reduced solvent/time, greener

Structural Characterization and Validation

Confirmation of the successful synthesis of this compound derivatives is achieved through a combination of standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The formation of the thiazole ring is confirmed by the appearance of a characteristic singlet for the C5-H proton, typically observed in the range of 6.22–7.50 ppm.[5] The azomethine proton (-N=CH-) appears as a singlet between 7.85-8.43 ppm, and the N-H proton of the hydrazinyl group gives a signal significantly downfield, often between 11.26–12.50 ppm.[3][5]

  • ¹³C NMR Spectroscopy: The three carbon atoms of the thiazole ring provide characteristic signals. C2 is typically found around 168-170 ppm, C4 at 148-160 ppm, and C5 at 101-104 ppm.[10]

  • Infrared (IR) Spectroscopy: Key vibrational bands confirm the presence of important functional groups. These include N-H stretching (around 3138–3278 cm⁻¹), C=N stretching of the azomethine and thiazole ring (1600–1699 cm⁻¹), and aromatic C=C stretching (1436–1571 cm⁻¹).[10]

  • Mass Spectrometry (MS): Provides the molecular ion peak, confirming that the product has the correct molecular weight.[3]

By understanding these distinct synthetic pathways and analytical validation methods, researchers are well-equipped to produce and characterize a wide array of this compound derivatives for application in drug discovery and development.

References

2-Hydrazinylthiazole chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 2-Hydrazinylthiazole Core: Chemical Properties, Structure, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Foreword: The Thiazole Ring's Enduring Legacy in Medicinal Chemistry

The thiazole nucleus stands as one of the most vital heterocyclic scaffolds in the landscape of drug discovery and development. Its presence in natural products, such as Vitamin B1 (Thiamine), and its integration into a multitude of FDA-approved drugs underscore its versatile and privileged structure. Within this esteemed class of compounds, the this compound core has emerged as a particularly fruitful scaffold. Its unique electronic properties and synthetic tractability have allowed for the creation of vast libraries of derivatives, leading to significant advances in the search for novel therapeutic agents. This guide provides a comprehensive technical overview of the this compound core, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental chemical properties, structural nuances, synthesis, and its pivotal role in shaping modern medicinal chemistry.

Part 1: Structural Elucidation and Physicochemical Profile

The this compound scaffold is characterized by a five-membered aromatic ring containing sulfur and nitrogen (the thiazole ring), substituted at the C2 position with a hydrazine (-NHNH₂) group. This hydrazine moiety is a critical pharmacophore, serving as a versatile synthetic handle and a key hydrogen bonding component for molecular interactions with biological targets.

The structural integrity and identity of this compound derivatives are typically confirmed through a suite of spectroscopic techniques.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton on the C5 position of the thiazole ring typically resonates as a singlet in the range of 6.2-7.5 ppm.[3] The N-H protons of the hydrazine group are also characteristic, often appearing as broad singlets that can shift significantly (from 9.0 to 12.5 ppm) depending on the substitution and solvent, reflecting the aromaticity of the thiazole ring.[4][5]

    • ¹³C NMR: The carbon atoms of the thiazole ring exhibit distinct chemical shifts: C2 (adjacent to the hydrazine and nitrogen) is typically found in the 168-171 ppm region, C4 appears around 148-161 ppm, and C5 is observed further upfield at approximately 101-105 ppm.[3]

  • Infrared (IR) Spectroscopy: Key vibrational bands confirm the presence of the core functional groups. A characteristic N-H stretching band is observed in the region of 3100-3400 cm⁻¹.[3][6] The C=N stretching vibration of the thiazole ring is also prominent.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition and molecular weight of newly synthesized derivatives, matching the observed mass with the calculated mass.[1][3]

Physicochemical Data for Representative this compound Derivatives

While data for the unsubstituted parent compound is sparse, numerous derivatives have been characterized. The following table summarizes key physicochemical properties for selected analogues to provide a comparative overview.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Log P (Calculated)Reference
2-HydrazinobenzothiazoleC₇H₇N₃S165.22198-202-[7]
4-(4-Fluorophenyl)-2-(2-(2-(trifluoromethyl)benzylidene)hydrazinyl)thiazoleC₁₇H₁₁F₄N₃S377.35168-169-[3]
Pyridine-appended derivativesC₁₁H₁₂N₄S - C₁₈H₁₈N₄OS232.31 - 370.43-1.64 - 4.10[4]
2-[2-(9H-Fluoren-9-ylidene)hydrazinyl]-1,3-thiazoleC₁₆H₁₁N₃S277.35198-199-[6]

Note: Log P values are often calculated in silico to assess the lipophilicity of compounds, a critical parameter for drug-likeness.[4]

Part 2: Synthesis and Reactivity

The construction of the this compound core is most commonly achieved via the Hantzsch thiazole synthesis , a robust and versatile method.[3][8] This approach offers the advantage of readily diversifying the substituents at the C4 and C5 positions of the thiazole ring.

Core Synthesis Workflow: Hantzsch Thiazole Synthesis

The general workflow involves a two-step process that is often telescoped into a one-pot reaction for efficiency. The causality behind this choice is the formation of a reactive intermediate that can be directly cyclized without isolation, saving time and resources.

Hantzsch_Synthesis cluster_step1 Step 1: Thiosemicarbazone Formation cluster_step2 Step 2: Thiazole Ring Cyclization Thiosemicarbazide Thiosemicarbazide Thiosemicarbazone Thiosemicarbazone Intermediate Thiosemicarbazide->Thiosemicarbazone Condensation (Acid catalyst, e.g., Acetic Acid) Aldehyde Aldehyde or Ketone Aldehyde->Thiosemicarbazone Thiosemicarbazone_ref Thiosemicarbazone Intermediate Haloketone α-Haloketone (e.g., 2-bromo-acetophenone) Product This compound Derivative Haloketone->Product Cyclocondensation (Reflux in Ethanol or THF) Thiosemicarbazone_ref->Product

Diagram 1: Hantzsch Synthesis Workflow. A two-step process for synthesizing this compound derivatives.

Experimental Protocol: General Procedure for the Synthesis of 2-(2-Arylidenehydrazinyl)-4-(aryl)thiazoles

This protocol is a self-validating system; the successful formation of the product is confirmed by physical changes (precipitation, color change) and verified by TLC, with final structural confirmation by spectroscopy.

  • Thiosemicarbazone Formation:

    • To a solution of a substituted aldehyde (10 mmol) in absolute ethanol (30 mL), add thiosemicarbazide (10 mmol, 0.91 g).

    • Add 2-3 drops of glacial acetic acid as a catalyst. The acid protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the condensation reaction.

    • Reflux the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the aldehyde spot indicates reaction completion.

    • Cool the reaction mixture to room temperature. The resulting thiosemicarbazone intermediate often precipitates and can be collected by filtration.

  • Cyclization to form the Thiazole Ring:

    • Suspend the dried thiosemicarbazone (10 mmol) and an appropriate α-bromoacetophenone derivative (10 mmol) in absolute ethanol (50 mL).[3] Alternative solvents like tetrahydrofuran (THF) can also be used.[6][9]

    • Heat the mixture under reflux for 4-6 hours. The cyclization proceeds via nucleophilic attack of the sulfur atom on the α-carbon of the ketone, followed by dehydration to form the aromatic thiazole ring.

    • Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath to maximize precipitation of the product.

    • Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry in a vacuum oven.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or 1,4-dioxane.[6]

Key Reactivity: The Hydrazine Moiety

The synthetic utility of the this compound core is largely defined by the reactivity of the terminal -NH₂ group of the hydrazine moiety. This group is a potent nucleophile, readily reacting with electrophiles. The most common reaction is condensation with aldehydes and ketones to form stable hydrazones (Schiff bases).[4] This reaction is fundamental to the molecular hybridization approach in drug design, allowing for the facile linkage of the this compound core to other pharmacophoric fragments.[4]

Hydrazone_Formation Thiazole This compound Core Hydrazone Thiazolyl Hydrazone (Schiff Base) Thiazole->Hydrazone Condensation Carbonyl Aldehyde/Ketone (R'-C(=O)-R'') Carbonyl->Hydrazone

Diagram 2: Key Reactivity of the Hydrazine Group. Condensation with carbonyls to form hydrazones is a cornerstone reaction.

Part 3: Applications in Drug Development

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. This versatility has led to its exploration in a wide range of therapeutic areas.

  • Antimycobacterial Agents: A significant body of research has focused on developing this compound derivatives as potent inhibitors of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[4][10] These compounds are often designed as mimics of the antibiotic Thiolactomycin and are investigated as inhibitors of the β-Ketoacyl-ACP Synthase (KasA) protein, which is essential for mycolic acid biosynthesis in the bacterial cell wall.[10] Some derivatives have shown minimum inhibitory concentrations (MIC) in the low micromolar range against the H37Rv strain of Mtb.[4]

  • Antimicrobial and Antifungal Agents: The scaffold has demonstrated broad-spectrum antibacterial and antifungal activity.[11] Derivatives have been synthesized and tested against various Gram-positive and Gram-negative bacteria, as well as pathogenic fungal strains like Candida albicans.[9][11] The proposed mechanism for antifungal activity involves the inhibition of lanosterol C14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[9]

  • Anticancer Agents: The antiproliferative activity of this compound derivatives has been evaluated against numerous cancer cell lines, including breast (MCF-7), lung (A549), and leukemia (K-562).[2][9][12] The mechanisms of action are diverse, with some compounds acting as inhibitors of protein tyrosine kinases (PTKs) or inducing apoptosis and cell cycle arrest.[9]

  • Antioxidant and Anti-inflammatory Activity: Certain derivatives have shown promising antioxidant effects by scavenging free radicals, as demonstrated in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test.[1] This activity, combined with potential anti-inflammatory properties, makes them interesting candidates for diseases with an oxidative stress component.[12]

Part 4: Safety, Handling, and Stability

As with all hydrazine-containing compounds, appropriate safety precautions are paramount.

Hazard Profile

Based on Safety Data Sheets (SDS) for various derivatives, the this compound class of compounds should be handled with care. Common hazards include:[13][14]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

More potent analogues can carry more severe warnings, including toxicity on contact with skin or if inhaled.[15][16]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle the compound in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14]

  • Exposure Controls: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.[15] Do not eat, drink, or smoke in the laboratory.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Storage and Stability
  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] For long-term stability, particularly for sensitive analogues, storage in a freezer under an inert atmosphere is recommended.

  • Incompatibilities: Keep away from strong oxidizing agents, acids, and sources of ignition.[12]

Conclusion and Future Outlook

The this compound core continues to be a scaffold of immense interest and potential. Its synthetic accessibility via the Hantzsch synthesis allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of physicochemical and pharmacological properties. The key to its success lies in the reactive hydrazine handle, which provides an anchor point for molecular hybridization, combining the favorable properties of the thiazole ring with other bioactive fragments. Future research will undoubtedly continue to leverage this versatile core to develop next-generation therapeutics targeting a wide array of diseases, from infectious agents to complex multifactorial conditions like cancer.

References

The 2-Hydrazinylthiazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-hydrazinylthiazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this compound derivatives. We will delve into their potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents, supported by detailed experimental protocols and mechanistic insights. This document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this privileged structural motif.

Introduction: The Significance of the this compound Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the architecture of numerous biologically active compounds and approved drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a favored pharmacophore. When functionalized with a hydrazinyl group at the 2-position, the resulting this compound scaffold exhibits an expanded repertoire of pharmacological activities. This is largely attributed to the reactive and versatile nature of the hydrazinyl moiety, which can be readily derivatized to explore a vast chemical space and modulate biological activity.

The inherent synthetic tractability of the this compound core allows for the facile introduction of diverse substituents, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the discovery of potent lead compounds with a wide spectrum of therapeutic applications, including but not limited to oncology, infectious diseases, and inflammatory conditions.[2][3] This guide will explore the key facets of this important scaffold, providing both a theoretical foundation and practical insights for its application in drug discovery.

Synthetic Strategies for this compound Derivatives

The construction of the this compound scaffold is primarily achieved through the well-established Hantzsch thiazole synthesis. This versatile method typically involves the cyclization of a thiosemicarbazone with an α-haloketone.[4] A general synthetic pathway is outlined below.

G cluster_0 Step 1: Thiosemicarbazone Formation cluster_1 Step 2: Hantzsch Thiazole Synthesis aldehyde Substituted Aldehyde/Ketone thiosemicarbazone Thiosemicarbazone Intermediate aldehyde->thiosemicarbazone Condensation thiosemicarbazide Thiosemicarbazide thiosemicarbazide->thiosemicarbazone thiazole This compound Derivative thiosemicarbazone->thiazole Cyclization haloketone α-Haloketone haloketone->thiazole

Figure 1: Generalized synthetic scheme for this compound analogs.

A notable and environmentally friendly approach involves a one-pot, three-component reaction of arylglyoxals, Meldrum's acid, and thiosemicarbazones in an ethanol-water mixture.[2][5][6] This method offers high efficiency and access to a broad range of derivatives.[5][6]

Experimental Protocol: One-Pot Synthesis of 2-(2-Hydrazinyl)thiazole Derivatives[2]
  • Preparation of Thiosemicarbazones: A mixture of a substituted benzaldehyde (1 mmol) and thiosemicarbazide (1 mmol) in a 1:1 ethanol/water solution (10 mL) with a few drops of acetic acid is refluxed for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazone.

  • Synthesis of Arylglyoxals: Aryl methyl ketones are oxidized using selenium dioxide (SeO₂) to produce the corresponding arylglyoxals.[2]

  • One-Pot Three-Component Reaction: To a solution of the thiosemicarbazone (1 mmol) and Meldrum's acid (1 mmol) in a 1:1 ethanol/water mixture (10 mL), the arylglyoxal (1 mmol) is added. The reaction mixture is then refluxed for approximately 7 hours.

  • Isolation and Purification: After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: The structure of the synthesized 2-(2-hydrazinyl)thiazole derivative is confirmed by spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Therapeutic Applications of the this compound Scaffold

The versatility of the this compound scaffold is evident in its broad spectrum of biological activities. The following sections will detail its applications in key therapeutic areas.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents.[7][8][9] Their mechanism of action often involves the inhibition of critical cellular processes in cancer cells, such as proliferation and angiogenesis, and the induction of apoptosis.

One study reported that certain 2-(2-hydrazinyl)thiazole derivatives exhibited significant anticancer activity against the human leukemia cell line K-562.[7][8] Another series of novel 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones showed potent inhibitory activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.[10] Notably, compound 4c from this series displayed superior activity compared to the standard drug Staurosporine.[10] This compound also demonstrated inhibition of VEGFR-2, a key receptor in angiogenesis, and induced cell cycle arrest at the G1/S phase, leading to apoptosis.[10]

CompoundCell LineIC₅₀ (µM)Reference
4c MCF-72.57 ± 0.16[10]
4c HepG27.26 ± 0.44[10]
Staurosporine (Standard)MCF-76.77 ± 0.41[10]
Staurosporine (Standard)HepG28.4 ± 0.51[10]
2a A549 (Lung Cancer)7.30[11]
Cisplatin (Standard) A549 (Lung Cancer)12.65[11]

Table 1: In vitro anticancer activity of selected this compound derivatives.

The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the aromatic rings play a crucial role in determining the anticancer potency. For instance, the introduction of a hydroxyl group and other substitutions on the benzylidene moiety can significantly enhance cytotoxic activity.[10]

G cluster_0 Mechanism of Anticancer Action thiazole This compound Derivative (e.g., 4c) vegrf2 VEGFR-2 Inhibition thiazole->vegrf2 cell_cycle Cell Cycle Arrest (G1/S Phase) thiazole->cell_cycle apoptosis Induction of Apoptosis cell_cycle->apoptosis

Figure 2: Proposed mechanism of anticancer activity for certain this compound derivatives.

Antimicrobial Activity

The this compound scaffold is a promising platform for the development of novel antimicrobial agents with activity against a range of bacterial and fungal pathogens.[5][6] The antimicrobial efficacy is significantly influenced by the substituents on the thiazole and hydrazinyl moieties.

Several studies have highlighted the antibacterial potential of this compound derivatives.[5][6] For instance, newly synthesized derivatives have shown encouraging activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[2][5][6]

CompoundS. aureus (Zone of Inhibition, mm)E. coli (Zone of Inhibition, mm)Reference
Derivative 1 1513[2]
Derivative 2 1412[2]
Ampicillin (Standard) 2522[2]

Table 2: Antibacterial activity of representative this compound derivatives.

Tuberculosis remains a major global health threat, necessitating the discovery of new and effective drugs. The this compound scaffold has emerged as a promising starting point for the development of novel anti-tuberculosis agents.[1][12][13] The mechanism of action is often attributed to the inhibition of essential enzymes in Mycobacterium tuberculosis, such as β-Ketoacyl-ACP Synthase (KasA), which is involved in mycolic acid biosynthesis.[1]

Acetylene-containing 2-(2-hydrazinyl)thiazole derivatives have been synthesized and evaluated for their activity against the H37Rv strain of Mycobacterium tuberculosis.[1][12] Several of these compounds exhibited significant inhibitory activity.[1][12] Similarly, pyridine-appended this compound derivatives have also shown potent antimycobacterial effects.[13]

Compound ClassInhibition (%) at 50 µg/mLTargetReference
Acetylene containing thiosemicarbazonesup to 75%M. tuberculosis H37Rv[1][12]
Acetylene containing 2-(2-hydrazinyl)thiazoles50-60%M. tuberculosis H37Rv[1][12]
Pyridine appended 2-hydrazinylthiazoles-M. tuberculosis H37Rv[13]

Table 3: Antimycobacterial activity of this compound derivatives.

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. The this compound scaffold has been explored for its potential to mitigate these processes.[7][9][14]

Several synthesized 2-(2-hydrazinyl)thiazole derivatives have demonstrated potent in vitro anti-inflammatory activity, comparable to the standard drug diclofenac sodium.[7][9] These compounds have also shown significant antioxidant potential by scavenging various free radicals, including 2,2-diphenyl-1-picrylhydrazyl (DPPH), nitric oxide (NO), superoxide, and hydrogen peroxide radicals.[7][9]

The antioxidant activity is crucial as it suggests a potential for these compounds to protect against cellular damage caused by reactive oxygen species. High radical scavenging effects indicate their potential safety for further pharmacological studies.[5][6]

G cluster_0 Antioxidant Activity Workflow compound This compound Derivative dpph DPPH Radical Scavenging Assay compound->dpph no Nitric Oxide Scavenging Assay compound->no sor Superoxide Radical Scavenging Assay compound->sor h2o2 Hydrogen Peroxide Scavenging Assay compound->h2o2 result Evaluation of Antioxidant Potential dpph->result no->result sor->result h2o2->result

Figure 3: Workflow for evaluating the antioxidant activity of this compound derivatives.

Conclusion and Future Perspectives

The this compound scaffold represents a privileged and highly versatile platform in medicinal chemistry. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives make it an attractive starting point for the design of novel therapeutic agents. The demonstrated efficacy in preclinical models for cancer, microbial infections, and inflammatory conditions underscores the immense potential of this chemical class.

Future research should focus on elucidating the precise mechanisms of action for the various biological activities, which will enable more rational drug design. The exploration of novel substitutions and the application of computational methods for in silico screening will undoubtedly accelerate the discovery of new lead compounds with improved potency and selectivity. Furthermore, comprehensive preclinical and clinical evaluation of the most promising candidates is warranted to translate the therapeutic potential of this compound derivatives into tangible clinical benefits.

References

The Ascendant Scaffold: A Technical Guide to the Discovery and Synthesis of Bioactive Hydrazinylthiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Hydrazinylthiazole Core in Modern Drug Discovery

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular frameworks with therapeutic potential is paramount. Among the privileged heterocyclic scaffolds, the 1,3-thiazole ring fused with a hydrazinyl moiety has emerged as a nucleus of significant interest.[1][2] This chemical architecture is not merely a synthetic curiosity; it is a versatile pharmacophore that has demonstrated a remarkable breadth of biological activities.[3][4] Hydrazinylthiazole derivatives have shown promise as potent anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents, underscoring their importance in contemporary drug discovery and development.[5][6][7][8][9]

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the discovery and synthesis of bioactive hydrazinylthiazoles. Moving beyond a mere recitation of facts, this document delves into the causal relationships behind synthetic strategies, the logic of biological evaluation, and the critical analysis of structure-activity relationships (SAR). By grounding our discussion in established protocols and mechanistic insights, we aim to equip the reader with the foundational knowledge and practical tools necessary to innovate within this exciting chemical space.

Synthetic Strategies: Mastering the Construction of the Hydrazinylthiazole Core

The cornerstone of any drug discovery program is the efficient and versatile synthesis of the target chemical scaffold. For hydrazinylthiazoles, the Hantzsch thiazole synthesis remains a widely employed and robust method.[10][11] This classical condensation reaction provides a straightforward and modular approach to constructing the thiazole ring, allowing for the systematic introduction of diverse substituents to probe the chemical space for optimal biological activity.

The Hantzsch Thiazole Synthesis: A Mechanistic Overview

The Hantzsch synthesis of 2-hydrazinylthiazoles typically involves the cyclization of a thiosemicarbazone with an α-haloketone.[5][12] The reaction proceeds through a well-established mechanism that offers multiple points for diversification. The choice of substituted thiosemicarbazones and α-haloketones directly translates to the final substitution pattern on the thiazole ring, enabling the generation of extensive compound libraries for biological screening.

Hantzsch_Synthesis Thiosemicarbazone Thiosemicarbazone Intermediate Thioether Intermediate Thiosemicarbazone->Intermediate Nucleophilic Attack AlphaHaloKetone α-Haloketone AlphaHaloKetone->Intermediate Cyclization Intramolecular Cyclization (-H2O) Intermediate->Cyclization Hydrazinylthiazole 2-Hydrazinylthiazole Cyclization->Hydrazinylthiazole

Caption: Generalized workflow of the Hantzsch synthesis for 2-hydrazinylthiazoles.

Experimental Protocol: A Step-by-Step Guide to Hydrazinylthiazole Synthesis

The following protocol is a generalized procedure derived from established methodologies for the synthesis of 2-(2-arylidenehydrazinyl)-4-arylthiazoles.[5][11]

Step 1: Synthesis of Thiosemicarbazones

  • Dissolve an equimolar amount of the desired aromatic aldehyde and thiosemicarbazide in a suitable solvent, such as ethanol.

  • Add a catalytic amount of a weak acid (e.g., glacial acetic acid) to the mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The precipitated thiosemicarbazone is then collected by filtration, washed with cold ethanol, and dried.

Step 2: Cyclization to form the Hydrazinylthiazole Ring

  • In a round-bottom flask, dissolve the synthesized thiosemicarbazone (1 equivalent) and the appropriate α-bromoacetophenone (1 equivalent) in ethanol.[11]

  • Reflux the mixture for 4-6 hours. The reaction progress should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.

  • The crude product is then washed with a small amount of cold ethanol and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 2-(2-arylidenehydrazinyl)-4-arylthiazole.

Self-Validating System: The structural confirmation of the synthesized compounds is crucial. This is achieved through a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, to ensure the desired product has been obtained with high purity.[5][13]

Bioactive Landscape of Hydrazinylthiazoles: A Multifaceted Pharmacophore

The therapeutic potential of hydrazinylthiazoles is remarkably diverse, with significant activities reported across several disease areas. This section will explore the key biological activities, supported by quantitative data and insights into their mechanisms of action.

Anticancer Activity: Targeting the Machinery of Malignancy

Hydrazinylthiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[6][14][15]

Mechanism of Action:

  • Inhibition of eIF4E/eIF4G Interaction: Certain hydrazinylthiazole derivatives have been shown to inhibit the eukaryotic initiation factor 4E (eIF4E), a protein often overexpressed in various tumors. By disrupting the eIF4E/eIF4G interaction, these compounds can suppress the translation of proteins essential for tumor growth and proliferation.[6]

  • Tubulin Polymerization Inhibition: Another key anticancer mechanism involves the disruption of microtubule dynamics. Some derivatives inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14]

Structure-Activity Relationship (SAR):

  • The nature and position of substituents on the aryl rings of the hydrazinylthiazole scaffold play a critical role in determining anticancer potency.

  • Electron-withdrawing groups, such as chloro and nitro groups, on the phenyl ring have been shown to enhance the antimicrobial and, in some cases, anticancer activity.[13]

  • The presence of a thiophene nucleus in the scaffold has also been associated with significant anticancer effects.[15]

Quantitative Data on Anticancer Activity:

Compound ClassCancer Cell LineIC50 (µM)Reference
Arylidene-hydrazinyl-thiazolesMCF-7 (Breast)11.03 ± 1.047[13]
Thiazolyl CoumarinsMCF-7 (Breast)10.5 ± 0.71[13]
Thiophene-containing HydrazinylthiazolesHePG-2 (Liver)6.73[15]
Thiophene-containing HydrazinylthiazolesHCT-116 (Colon)8.93[15]
Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Hydrazinylthiazoles have demonstrated significant potential in this area, with activity against both Gram-positive and Gram-negative bacteria.[7][16][17]

Mechanism of Action:

While the exact mechanisms are still under investigation for many derivatives, molecular docking studies suggest that some hydrazinylthiazoles may act by inhibiting essential bacterial enzymes, such as DNA gyrase.[16]

Structure-Activity Relationship (SAR):

  • SAR studies have revealed that the presence of electron-withdrawing groups at the para position of the phenyl ring can improve antimicrobial activity.[13]

  • The incorporation of a trifluoromethyl group on the thiazole ring has also been shown to confer potent antibacterial activity.[7]

Quantitative Data on Antimicrobial Activity:

Compound ClassBacterial StrainMIC (µg/mL)Reference
(E)-4-(2-(2-(1-(2,4-dimethylthiazol-5-yl)ethylidene)hydrazineyl)thiazol-4-yl)benzonitrileE. coli3.9[13]
Arylidene Hydrazinyl Trifluoromethyl ThiazolesE. coli50[7]
Arylidene Hydrazinyl Trifluoromethyl ThiazolesB. subtilis50[7]
Anti-inflammatory and Antidiabetic Activities

Beyond their anticancer and antimicrobial properties, hydrazinylthiazoles have also shown promise as anti-inflammatory and antidiabetic agents.[8][18][19][20]

  • Anti-inflammatory Activity: Certain derivatives have demonstrated the ability to inhibit protein denaturation, a key process in inflammation.[21]

  • Antidiabetic Activity: Hydrazinylthiazoles have been reported to inhibit α-amylase and exhibit excellent anti-glycation potential, making them attractive candidates for the development of new anti-diabetic drugs.[9][18][19][20]

Biological Evaluation Workflow: From Synthesis to Bioactivity

A systematic and robust biological evaluation workflow is essential to identify and characterize the therapeutic potential of newly synthesized hydrazinylthiazole derivatives.

Biological_Screening_Workflow Synthesis Synthesis of Hydrazinylthiazole Library Purification Purification & Characterization (NMR, MS, FT-IR) Synthesis->Purification Primary_Screening Primary Bioactivity Screening (e.g., MTT Assay for Anticancer) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Assays (e.g., Enzyme Inhibition, MIC Determination) Hit_Identification->Secondary_Screening Active Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Identification->SAR_Analysis Inactive Compounds Secondary_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical workflow for the biological screening of a hydrazinylthiazole library.

Conclusion and Future Directions

The hydrazinylthiazole scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The synthetic accessibility of these compounds, coupled with their broad spectrum of biological activities, makes them an attractive area for further investigation. Future research should focus on:

  • Lead Optimization: Systematically modifying the lead compounds identified from screening campaigns to improve their potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which bioactive hydrazinylthiazoles exert their effects.

  • Expansion of the Bioactive Scope: Exploring the potential of hydrazinylthiazoles in other therapeutic areas, such as neurodegenerative and cardiovascular diseases.

By leveraging the principles of rational drug design and a thorough understanding of the underlying chemistry and biology, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

Lipinski's Rule of Five: A Technical Guide for the Evaluation of 2-Hydrazinylthiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Path to Oral Bioavailability

In the intricate journey of drug discovery and development, the identification of a biologically active compound is merely the first step. A significant hurdle that follows is ensuring that this promising molecule can be effectively administered to patients, with oral delivery being the most common and preferred route. The concept of "drug-likeness" is central to this challenge, and one of the most influential guidelines in this domain is Lipinski's Rule of Five.[1][2] Formulated by Christopher A. Lipinski in 1997, this rule of thumb provides a set of simple physicochemical parameters to assess the likelihood of a compound possessing good oral bioavailability.[1][2] This guide will provide an in-depth technical exploration of Lipinski's Rule of Five, with a specific focus on its application to the promising class of 2-hydrazinylthiazole derivatives.

Deconstructing Lipinski's Rule of Five: The Foundational Pillars of Drug-Likeness

Lipinski's Rule of Five is not a rigid set of laws but rather a predictive framework based on the observation that the majority of orally administered drugs are relatively small and moderately lipophilic molecules.[1][2] The "five" in its name refers to the multiples of five used in its parameters. According to this rule, a compound is more likely to be orally bioavailable if it does not violate more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are generally more readily absorbed.

  • Logarithm of the Octanol-Water Partition Coefficient (LogP) ≤ 5: LogP is a measure of a compound's lipophilicity. A value in this range indicates a balance between solubility in aqueous environments (like the gastrointestinal tract) and lipid membranes for passive diffusion.

  • Hydrogen Bond Donors (HBD) ≤ 5: The number of N-H and O-H bonds in a molecule. Excessive hydrogen bond donors can hinder membrane permeability.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms in a molecule. A high number of hydrogen bond acceptors can also negatively impact membrane permeability.

It is crucial to understand that these rules are a filter to identify potential issues with absorption and permeability; they do not predict pharmacological activity.[1][2]

The this compound Scaffold: A Versatile Player in Medicinal Chemistry

The this compound moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5][6][7][8][9][10][11][12] The inherent chemical features of the thiazole ring and the hydrazine linker contribute to their ability to interact with various biological targets. However, to translate this biological potential into viable drug candidates, a thorough evaluation of their drug-like properties is essential.

Applying the Litmus Test: Lipinski's Rule of Five and this compound Derivatives

The following table provides a curated list of this compound derivatives and their calculated Lipinski parameters, showcasing the general compliance of this class of compounds with the Rule of Five.

Compound IDMolecular FormulaMolecular Weight ( g/mol )LogPHydrogen Bond DonorsHydrogen Bond AcceptorsNumber of ViolationsReference
1 C12H11N3OS245.302.54250[13]
2 C13H13N3OS259.332.97250[13]
3 C12H10ClN3OS279.753.25250[13]
4 C13H12ClN3OS293.783.68250[13]
5 C12H10FN3OS263.292.72250[13]
6 C13H12FN3OS277.323.15250[13]
7 C13H13N3O2S275.332.44260[13]
8 C14H15N3O2S289.352.87260[13]
9 C14H14N4O3S318.352.19280[13]
10 C15H16N4O3S332.382.62280[13]

The data presented in this table is a representative sample compiled from various research articles. The LogP values are calculated estimates and may vary depending on the software used.

As evidenced by the table, a significant number of this compound derivatives exhibit favorable Lipinski parameters, with zero violations. This general trend underscores the potential of this scaffold for developing orally bioavailable drugs.

Navigating Violations: A Medicinal Chemist's Guide to Optimizing this compound Derivatives

While many this compound derivatives adhere to Lipinski's rules, it is not uncommon for a potent lead compound to exhibit one or more violations. In such cases, a systematic approach to structural modification is necessary to enhance drug-likeness without compromising biological activity.

Causality Behind Optimization: The Rationale for Molecular Tinkering

The primary goal of lead optimization is to fine-tune the physicochemical properties of a molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile. Violations of Lipinski's rules often signal potential liabilities in these areas. For instance, a high LogP value may lead to poor aqueous solubility and increased metabolic clearance, while a high molecular weight can hinder diffusion across biological membranes.

Strategies for Mitigating Lipinski Violations

Here, we explore common medicinal chemistry strategies to address specific Lipinski violations in the context of this compound derivatives:

  • Tackling High Lipophilicity (LogP > 5):

    • Introduction of Polar Functional Groups: The strategic incorporation of polar groups, such as hydroxyl (-OH), methoxy (-OCH3), or small amines, on the aromatic rings attached to the thiazole or hydrazone moiety can effectively reduce LogP.[9] For example, replacing a lipophilic substituent like a trifluoromethyl group with a hydroxyl group can significantly increase hydrophilicity.

    • Bioisosteric Replacement: Replacing a lipophilic fragment with a more polar bioisostere can also be a viable strategy. For instance, a phenyl ring could be replaced with a pyridine ring to introduce a nitrogen atom, which can act as a hydrogen bond acceptor and lower the LogP.

    • Molecular Scaffolding: Modifying the core scaffold itself, for example, by introducing heteroatoms into an aliphatic or aromatic ring system, can alter the overall polarity of the molecule.

  • Addressing High Molecular Weight (MW > 500):

    • Fragment-Based Pruning: Carefully dissecting the molecule to identify and remove non-essential fragments that contribute significantly to the molecular weight is a common approach. This requires a thorough understanding of the structure-activity relationship (SAR) to ensure that key pharmacophoric elements are retained.

    • Simplification of Substituents: Replacing bulky substituents with smaller, isosteric groups can lead to a reduction in molecular weight. For example, a t-butyl group could be replaced with an isopropyl or ethyl group.

  • Managing Excessive Hydrogen Bonding (HBD > 5 or HBA > 10):

    • Functional Group Interconversion: Converting a hydrogen bond donor into an acceptor, or vice versa, can be a useful tactic. For instance, a primary amine (-NH2) could be acylated to form an amide, thereby removing a hydrogen bond donor.

    • Intramolecular Hydrogen Bonding: Designing the molecule to favor the formation of intramolecular hydrogen bonds can mask some of the hydrogen bonding potential from interacting with water, which can improve membrane permeability.

The following diagram illustrates a hypothetical workflow for optimizing a this compound derivative that violates Lipinski's rules.

In_Silico_Workflow Start Start: Novel this compound Derivative Structure Input Input Structure into SwissADME (SMILES or Drawing) Start->Input Run Initiate Calculation Input->Run Output Review Calculated Physicochemical Properties Run->Output Lipinski Focus on Lipinski's Parameters: - MW - LogP - HBD - HBA Output->Lipinski Violations Identify Number of Violations Lipinski->Violations Decision Decision on Drug-Likeness Potential Violations->Decision Proceed Favorable Profile: Proceed with Synthesis and In Vitro Testing Decision->Proceed ≤ 1 Violation Optimize Unfavorable Profile: Initiate Medicinal Chemistry Optimization Decision->Optimize > 1 Violation

References

The Evolving Landscape of 2-Hydrazinylthiazoles: A Deep Dive into Structure-Activity Relationships for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The 2-Hydrazinylthiazole Scaffold - A Privileged Motif in Medicinal Chemistry

The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the architecture of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have cemented its status as a "privileged scaffold" in drug discovery. When coupled with a hydrazinyl linker at the 2-position, the resulting this compound core gives rise to a versatile class of molecules with a remarkably broad spectrum of pharmacological activities. These include antimicrobial, antimycobacterial, anticancer, antioxidant, and anti-diabetic properties.[2][3][4][5]

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between specific structural modifications and the resulting biological outcomes. By understanding the "why" behind the activity, this guide aims to empower researchers to rationally design and synthesize novel this compound derivatives with enhanced potency, selectivity, and drug-like properties.

I. The Architectural Blueprint: General Synthesis of this compound Analogs

The primary and most versatile method for synthesizing this compound derivatives is the Hantzsch thiazole synthesis.[6] This venerable reaction provides a straightforward and efficient route to the core scaffold. The general workflow is depicted below:

G cluster_0 Step 1: Thiosemicarbazone Formation cluster_1 Step 2: Hantzsch Thiazole Synthesis aldehyde Aldehyde/Ketone thiosemicarbazone Thiosemicarbazone Intermediate aldehyde->thiosemicarbazone Condensation thiosemicarbazide Thiosemicarbazide thiosemicarbazide->thiosemicarbazone thiazole This compound Analog thiosemicarbazone->thiazole Cyclization haloketone α-Haloketone haloketone->thiazole cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Optimization design Rational Design (SAR-guided) synthesis Chemical Synthesis design->synthesis purification Purification & Characterization synthesis->purification screening In vitro Screening (e.g., MIC, IC50) purification->screening mechanism Mechanism of Action Studies screening->mechanism toxicity Cytotoxicity Assays screening->toxicity sar SAR Analysis mechanism->sar toxicity->sar lead_opt Lead Optimization sar->lead_opt

References

Methodological & Application

Application Notes and Protocols for In Vitro Antimycobacterial Assay of 2-Hydrazinylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Imperative for Novel Antimycobacterial Agents and the Promise of 2-Hydrazinylthiazoles

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a formidable global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] This escalating resistance necessitates the urgent discovery and development of novel antitubercular agents with alternative mechanisms of action. The 2-hydrazinylthiazole scaffold has emerged as a promising pharmacophore in the quest for new anti-TB drugs.[3][4][5][6][7] Derivatives of this heterocyclic system have demonstrated noteworthy in vitro inhibitory activity against M. tuberculosis H37Rv, the standard virulent laboratory strain.[3][6]

This document serves as a comprehensive technical guide for researchers engaged in the evaluation of this compound derivatives and other novel compounds for their antimycobacterial potential. We will provide a detailed exposition of two robust and widely adopted in vitro assays: the Resazurin Microtiter Assay (REMA) and the Luciferase Reporter Phage (LRP) Assay. The protocols are presented with an emphasis on the underlying scientific principles, ensuring that each step is understood not merely as a procedure, but as a critical component of a self-validating experimental system.

Foundational Principles: Selecting the Appropriate In Vitro Assay

The initial assessment of a compound's antimycobacterial activity hinges on determining its Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the drug that prevents visible growth of the microorganism.[8][9] The choice of assay for MIC determination is critical and depends on factors such as throughput, cost, speed, and the specific research question being addressed.

  • Resazurin Microtiter Assay (REMA): This colorimetric assay is a simple, inexpensive, and rapid method for determining the MIC of compounds against M. tuberculosis.[1][10][11][12] The principle lies in the reduction of the blue, non-fluorescent indicator dye, resazurin, to the pink, fluorescent resorufin by metabolically active mycobacterial cells. A color change from blue to pink indicates bacterial growth, while the absence of a color change (remaining blue) signifies inhibition of growth by the test compound.[1][10]

  • Luciferase Reporter Phage (LRP) Assay: This is a highly sensitive and rapid method that utilizes mycobacteriophages genetically engineered to express a luciferase gene.[13][14][15][16] When these reporter phages infect viable M. tuberculosis cells, the luciferase gene is expressed, and in the presence of its substrate (luciferin) and ATP, light is produced.[15][16] The amount of light emitted is directly proportional to the number of viable bacteria. A reduction in light output in the presence of a test compound indicates a loss of bacterial viability.[15] This assay is particularly advantageous for its speed, with results often obtainable within days rather than weeks.[15]

Biosafety in the Tuberculosis Laboratory: A Non-Negotiable Prerequisite

Before embarking on any experimental work with M. tuberculosis, it is imperative to understand and adhere to strict biosafety protocols. M. tuberculosis is a Risk Group 3 pathogen and must be handled in a Biosafety Level 3 (BSL-3) laboratory.[17]

Key Biosafety Considerations:

  • Containment: All manipulations of live M. tuberculosis cultures must be performed within a certified Class II Biosafety Cabinet (BSC).[17][18]

  • Personal Protective Equipment (PPE): Appropriate PPE, including solid-front gowns, gloves, and respiratory protection (e.g., N95 respirators), is mandatory.[19][20]

  • Aerosol Minimization: Procedures that can generate aerosols, such as vortexing and centrifugation, must be performed in sealed containers.[20][21]

  • Decontamination and Waste Disposal: All contaminated materials and waste must be decontaminated, typically by autoclaving, before being removed from the laboratory.[18][19]

  • Training: All personnel must receive comprehensive training on safe work practices for handling M. tuberculosis.[18]

Experimental Protocols

Protocol 1: Resazurin Microtiter Assay (REMA) for MIC Determination

This protocol details the steps for determining the MIC of this compound derivatives against M. tuberculosis H37Rv.

Materials and Reagents:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase), and 0.05% (v/v) Tween 80.

  • This compound test compounds

  • Isoniazid or Rifampicin (positive control)

  • Dimethyl sulfoxide (DMSO, for compound dissolution)

  • Resazurin sodium salt solution (0.01% w/v in sterile distilled water)[10]

  • Sterile 96-well microtiter plates (U-bottom)[22]

  • Sterile distilled water

Experimental Workflow:

REMA_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Readout A Prepare M. tuberculosis inoculum C Inoculate 96-well plate with bacteria and compounds A->C B Prepare serial dilutions of test compounds B->C D Incubate plate at 37°C C->D E Add Resazurin solution D->E F Incubate and observe color change E->F G Determine MIC F->G

Caption: Workflow for the Resazurin Microtiter Assay (REMA).

Step-by-Step Methodology:

  • Preparation of M. tuberculosis Inoculum:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth until the mid-log phase of growth (OD600 of 0.4-0.6).

    • Adjust the turbidity of the bacterial suspension with fresh broth to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[23]

    • Dilute this suspension 1:20 in Middlebrook 7H9 broth to obtain a final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the this compound test compound and control drugs (Isoniazid/Rifampicin) in DMSO.

    • In a sterile 96-well plate, add 100 µL of Middlebrook 7H9 broth to all wells.

    • Add 100 µL of the stock compound solution to the first well of a row and perform two-fold serial dilutions across the plate. The final concentration of DMSO should not exceed 1%, as higher concentrations can inhibit mycobacterial growth.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).[23]

    • Seal the plate and incubate at 37°C for 7 days.

  • Addition of Resazurin and MIC Determination:

    • After 7 days of incubation, add 30 µL of the 0.01% resazurin solution to each well.

    • Re-incubate the plate at 37°C for 24-48 hours.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[10]

Data Presentation:

CompoundMIC (µg/mL)MIC (µM)
This compound Derivative 16.2515.6
This compound Derivative 212.528.4
Isoniazid (Control)0.060.44
Rifampicin (Control)0.1250.15
Protocol 2: Luciferase Reporter Phage (LRP) Assay for Rapid Susceptibility Testing

This protocol outlines the use of a luciferase reporter phage for the rapid assessment of the antimycobacterial activity of this compound derivatives.

Materials and Reagents:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Luciferase reporter mycobacteriophage (e.g., TM4-luc)

  • Middlebrook 7H9 broth supplemented as described above

  • This compound test compounds

  • Isoniazid or Rifampicin (positive control)

  • DMSO

  • Luciferin substrate

  • Sterile 96-well white, opaque microtiter plates

  • Luminometer

Experimental Workflow:

LRP_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Readout A Prepare M. tuberculosis inoculum C Incubate bacteria with compounds A->C B Prepare serial dilutions of test compounds B->C D Infect with reporter phage C->D E Add luciferin substrate D->E F Measure luminescence E->F G Determine percent inhibition F->G

Caption: Workflow for the Luciferase Reporter Phage (LRP) Assay.

Step-by-Step Methodology:

  • Preparation of M. tuberculosis Inoculum and Compound Dilutions:

    • Prepare the bacterial inoculum and compound dilutions in a 96-well plate as described in the REMA protocol.

  • Incubation with Compounds:

    • Add 50 µL of the prepared bacterial inoculum to each well of a 96-well white, opaque plate containing 50 µL of the compound dilutions.

    • Incubate the plate at 37°C for 48-72 hours.

  • Infection with Reporter Phage:

    • Add 50 µL of the luciferase reporter phage suspension (at a predetermined multiplicity of infection, e.g., 10) to each well.

    • Incubate the plate at 37°C for 4 hours to allow for phage infection and luciferase expression.[14]

  • Luminescence Measurement and Data Analysis:

    • Add 50 µL of the luciferin substrate to each well.

    • Immediately measure the luminescence in a luminometer, expressed as Relative Light Units (RLU).

    • The percent inhibition is calculated using the following formula: % Inhibition = [1 - (RLU of test well / RLU of control well)] x 100

    • The MIC can be defined as the lowest compound concentration that results in a ≥90% reduction in RLU compared to the drug-free control.

Data Presentation:

Compound Concentration (µg/mL)Mean RLU% Inhibition
0 (Control)1,500,0000
1.561,200,00020
3.13600,00060
6.25100,00093.3
12.515,00099

Mechanism of Action Insights for Hydrazinylthiazoles

The hydrazide-hydrazone moiety is a key structural feature of several antitubercular agents, including the first-line drug isoniazid.[24][25][26][27] Isoniazid is a prodrug that, upon activation by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[25][27] It is plausible that this compound derivatives may share a similar mechanism of action, targeting mycolic acid biosynthesis.[4][6] Further studies, such as target-based assays against enzymes like InhA (enoyl-acyl carrier protein reductase), are warranted to elucidate the precise molecular target of this promising class of compounds.[2][25]

Conclusion and Future Directions

The REMA and LRP assays are powerful tools for the initial in vitro evaluation of novel antimycobacterial compounds like this compound derivatives. The protocols detailed herein provide a robust framework for obtaining reliable and reproducible MIC data. Subsequent steps in the drug discovery pipeline should include cytotoxicity testing to assess selectivity, determination of bactericidal versus bacteriostatic activity, and evaluation of efficacy in intracellular infection models.[22][28][29] Through a systematic and rigorous approach to preclinical evaluation, the potential of 2-hydrazinylthiazoles and other novel scaffolds to combat the global threat of tuberculosis can be fully realized.

References

Application Notes & Protocols: Molecular Docking of 2-Hydrazinylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Preamble: The Scientific Rationale

The 2-hydrazinylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide spectrum of biological activities, including antidiabetic, antimicrobial, antitubercular, and anticancer properties.[1][2][3][4][5] The therapeutic potential of these derivatives stems from their ability to specifically interact with and modulate the function of biological macromolecules like enzymes and receptors. Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) within the binding site of a target protein (receptor).[6] For this compound derivatives, this in silico approach is indispensable for elucidating their mechanism of action, predicting binding affinities, and guiding the rational design of new, more potent therapeutic agents.[7]

This guide provides a comprehensive workflow, from initial target selection to the critical analysis of results, designed for researchers engaged in the structure-based drug design of novel this compound derivatives. We will move beyond a simple list of steps to explain the causality behind each protocol, ensuring a robust and reproducible docking study.

The Molecular Docking Workflow: A Conceptual Overview

At its core, a molecular docking study is a systematic process designed to simulate and evaluate the interaction between a ligand and a protein. The entire workflow can be visualized as a funnel, starting with broad structural data and culminating in specific, actionable insights into molecular interactions.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Validation PDB Target Identification (e.g., KasA, α-glucosidase) PrepP Protocol 1: Receptor Preparation PDB->PrepP Ligand Ligand Design (this compound Core) PrepL Protocol 2: Ligand Preparation Ligand->PrepL Grid Protocol 3: Grid Box Generation PrepP->Grid PrepL->Grid Dock Run Docking Simulation (e.g., AutoDock Vina) Grid->Dock Results Protocol 4: Result Analysis & Visualization Dock->Results Validation Protocol 5: Docking Validation Results->Validation Final Biological Interpretation (Structure-Activity Relationship) Validation->Final

Figure 1: Conceptual workflow for a molecular docking study.

Protocol 1: Target Protein (Receptor) Preparation

Expert Insight: The raw crystal structures obtained from the Protein Data Bank (PDB) are not immediately suitable for docking.[8] They often contain non-essential molecules (water, ions), lack hydrogen atoms, and may have missing atoms in side chains. This protocol is designed to "clean" and prepare the receptor to be chemically correct and computationally ready.

Methodology:

  • Obtain Receptor Structure:

    • Navigate to the RCSB Protein Data Bank (--INVALID-LINK--).

    • Search for the target protein of interest (e.g., Mycobacterium tuberculosis KasA, PDB ID: 4C6W; α-amylase, PDB ID: 1HNY).

    • Download the structure in PDB format.[9][10]

  • Clean the PDB File:

    • Load the PDB file into a molecular visualization tool such as AutoDock Tools (ADT) or UCSF Chimera.[11][12]

    • Remove Water Molecules: These are typically not involved in the core ligand-binding interactions and can create unnecessary complexity. In ADT, use Edit > Delete Water.[9][10]

    • Remove Heteroatoms: Delete any co-crystallized ligands, ions, or cofactors that are not part of the receptor itself. This is crucial to ensure you are docking into an empty binding site (unless studying competitive binding).

  • Prepare the Macromolecule:

    • Add Hydrogens: Crystal structures usually do not resolve hydrogen atoms. Adding them is critical for correct ionization and hydrogen bond formation. In ADT, use Edit > Hydrogens > Add and select "Polar only".[10][11] Adding only polar hydrogens is a common and efficient practice that focuses on the atoms most likely to participate in key interactions.

    • Assign Charges: The docking algorithm's scoring function requires atoms to have partial charges to calculate electrostatic interactions. Kollman charges are a widely accepted standard for proteins. In ADT, use Edit > Charges > Add Kollman Charges.[11]

    • Merge Non-Polar Hydrogens: For computational efficiency, non-polar hydrogens are often merged with their parent carbon atoms. This is typically handled by the charge assignment step.

  • Save in PDBQT Format:

    • The PDBQT format is an extension of PDB that includes atomic charge (Q) and atom type (T) information required by AutoDock Vina.

    • In ADT, go to Grid > Macromolecule > Choose, select the protein, and save it as a .pdbqt file.[9]

Protocol 2: this compound (Ligand) Preparation

Expert Insight: The ligand must be represented as a high-quality, low-energy 3D conformation. Its chemical properties, such as charge distribution and bond flexibility, must be correctly defined to allow the docking software to explore its conformational space within the binding pocket accurately.

Methodology:

  • Obtain/Create Ligand Structure:

    • For known derivatives, search databases like PubChem (--INVALID-LINK--) and download the 3D structure, typically in SDF format.[11]

    • For novel derivatives, use a chemical drawing tool (e.g., ChemDraw, MarvinSketch) to create a 2D structure and then convert it to a 3D structure using a program like OpenBabel or the tool's built-in features.[13]

  • Format Conversion (if necessary):

    • AutoDock Tools may not directly read all formats. If you have an SDF or MOL2 file, use OpenBabel or PyMOL to convert it to the PDB format first.[11]

  • Prepare the Ligand in AutoDock Tools:

    • Load the 3D ligand structure into ADT.

    • Add Hydrogens and Compute Charges: Unlike proteins, Gasteiger charges are the standard for small organic molecules. This step also adds all necessary hydrogens. In ADT, use Ligand > Input > Choose, select the ligand, and the program will automatically compute Gasteiger charges.[14]

    • Define Rotatable Bonds: The flexibility of the ligand is a key part of the docking process. ADT automatically detects and defines rotatable bonds (torsions). You can verify this using Ligand > Torsion Tree > Detect Root.[14] The number of rotatable bonds affects the complexity of the conformational search.

  • Save in PDBQT Format:

    • Save the prepared ligand file in PDBQT format using Ligand > Output > Save as PDBQT.[11]

Protocol 3: Performing the Docking with AutoDock Vina

Expert Insight: This phase involves defining the search space for the docking algorithm and executing the simulation. The "grid box" is the critical parameter; it defines the three-dimensional cube within which the docking software will attempt to place the ligand. Its size and location directly determine the outcome of the simulation.

G cluster_grid Grid Box Definition Receptor Prepared Receptor (protein.pdbqt) ADT Define Center & Dimensions in AutoDock Tools Receptor->ADT KnownSite Known Binding Site (from literature or co-crystal) KnownSite->ADT BlindDock Unknown Binding Site (cover entire protein surface) BlindDock->ADT Conf Save Grid Coordinates (center_x, center_y, size_z...) ADT->Conf

Figure 2: Logic for defining the docking search space (grid box).

Methodology:

  • Define the Binding Site (Grid Box):

    • Load the prepared receptor PDBQT file into AutoDock Tools.

    • Navigate to Grid > Grid Box. A box will appear around the protein.

    • Site-Specific Docking (Recommended): If the active site is known (e.g., from a co-crystallized ligand or literature), adjust the grid box's center and dimensions to encompass the entire active site with a small buffer (~4-5 Å) on all sides.[15]

    • Blind Docking: If the binding site is unknown, adjust the grid box to cover the entire protein surface.[15] This requires a larger box and more computational time.

    • Once the box is correctly positioned, note the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) from the Grid Options panel. These values are essential for the next step.[11]

  • Create the Configuration File:

    • Create a new text file named conf.txt in your working directory.

    • Populate the file with the paths to your prepared receptor and ligand, and the grid box parameters you just recorded.

  • Run the AutoDock Vina Simulation:

    • Open a command line terminal or shell.

    • Navigate to your working directory containing the PDBQT files and conf.txt.

    • Execute the Vina program by typing: vina --config conf.txt --log results.log

    • The simulation will run, and upon completion, you will have an output file (results.pdbqt) containing the docked poses and a log file (results.log) with the binding affinity scores.[16]

Protocol 4: Analysis and Visualization of Docking Results

Expert Insight: Raw docking scores are meaningless without proper interpretation and visual inspection. A low binding energy score is promising, but it must be corroborated by a visually sensible binding pose where the ligand forms key interactions (e.g., hydrogen bonds, hydrophobic contacts) with functionally important residues in the active site.[17][18]

Methodology:

  • Interpret the Binding Affinity Scores:

    • Open the .log file or view the scores in the output .pdbqt file. AutoDock Vina reports binding affinity in kcal/mol.

    • The more negative the value, the stronger the predicted binding affinity. [19][20]

    • General interpretation guidelines[17]:

      • < -10 kcal/mol: Strong binding interaction.

      • -7 to -9 kcal/mol: Moderate binding interaction.

      • > -7 kcal/mol: Weaker binding interaction.

    • The output file will list several binding modes (poses), ranked from the best score (Mode 1) to the worst.

  • Visualize the Docking Poses:

    • Use a molecular graphics program like PyMOL or Discovery Studio Visualizer.[21][22]

    • Load Structures: First, open your prepared receptor PDBQT file. Then, open the docking output file (e.g., results.pdbqt). The different poses will be loaded as separate states or models.[22]

    • Focus on the Best Pose: Start your analysis with the top-ranked pose (the one with the lowest binding energy).[22]

  • Analyze Molecular Interactions:

    • Identify Key Interactions: In your visualization software, display the ligand and the surrounding amino acid residues in the binding pocket.

    • Use built-in tools to find and display interactions. For example, in PyMOL, you can use the Action > find > polar contacts tool to identify potential hydrogen bonds.[21][22]

    • Common Interactions to Look For:

      • Hydrogen Bonds: Crucial for specificity and affinity.

      • Hydrophobic Interactions: Often drive the initial binding event.

      • Pi-Pi Stacking: Interactions between aromatic rings.

      • Salt Bridges: Electrostatic interactions between charged residues.

    • Generate a high-quality image showing the ligand in the binding pocket with key interacting residues labeled.[23]

Protocol 5: Validation of the Docking Protocol

Expert Insight: A docking protocol must be validated to be considered reliable.[24] Validation demonstrates that the chosen software and parameters can accurately reproduce a known, experimentally determined binding mode. The most common method is "re-docking."

Methodology:

  • Select a Validation System: Find a crystal structure of your target protein that has a co-crystallized ligand bound in the active site.

  • Prepare for Re-docking:

    • Prepare the protein as described in Protocol 1.

    • Extract the co-crystallized ligand from the original PDB file and prepare it independently, as described in Protocol 2. Do not use the extracted coordinates for the docking input.

  • Perform Re-docking:

    • Run a docking simulation (Protocol 3) using the prepared protein and the separately prepared co-crystallized ligand.

  • Calculate Root Mean Square Deviation (RMSD):

    • The RMSD measures the average distance between the atoms of the docked ligand pose and the original crystallographic pose.[18]

    • Load the original crystal structure and your top-ranked docked pose into a visualization program like PyMOL or VMD.

    • Superimpose the protein backbones to align them.

    • Use the program's tools to calculate the RMSD between the non-hydrogen atoms of the original ligand and your docked ligand.

  • Interpret Validation Results:

    • An RMSD value of ≤ 2.0 Å is considered an excellent validation , indicating that your docking protocol can successfully reproduce the experimental binding mode.[18][24][25]

    • If the RMSD is > 2.0 Å, you may need to adjust your docking parameters (e.g., grid box size, exhaustiveness) and re-run the validation.

Data Presentation and Interpretation

For a series of this compound derivatives, results should be summarized in a clear, tabular format to facilitate structure-activity relationship (SAR) analysis.

Compound ID2D StructureBinding Affinity (kcal/mol)RMSD (Å) (vs. Ref)Key Interacting Residues (H-Bonds)Key Interacting Residues (Hydrophobic)
Control (Structure of known inhibitor)-8.11.12ASP 165, GLY 102LEU 25, VAL 33, ILE 163
HZ-T_01 (Structure of derivative 1)-9.2N/AASP 165, TYR 158LEU 25, VAL 33, PHE 160
HZ-T_02 (Structure of derivative 2)-7.5N/ATYR 158LEU 25, ALA 105
HZ-T_03 (Structure of derivative 3)-9.8N/AASP 165, GLY 102, TYR 158LEU 25, VAL 33, ILE 163, PHE 160

Analysis: From this hypothetical data, one could infer that compound HZ-T_03 is the most promising candidate due to its superior binding affinity. The formation of an additional hydrogen bond with GLY 102 and extensive hydrophobic contacts, similar to the control, likely contributes to this enhanced affinity. This information is critical for guiding the next cycle of chemical synthesis and optimization.

References

Application Notes & Protocols: Evaluating 2-Hydrazinylthiazole Derivatives for Cancer Cell Line Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Section 1: Foundational Overview

The thiazole ring is a cornerstone heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous approved drugs.[1] Among its various functionalized forms, 2-hydrazinylthiazole derivatives have emerged as a particularly promising class of compounds in oncology research.[2][3] Their versatile synthesis and the capacity for extensive structural modification allow for the fine-tuning of their biological activity. These derivatives have demonstrated a broad spectrum of potent anticancer activities, including cytotoxicity against various cancer cell lines, inhibition of key oncogenic signaling pathways, and induction of apoptosis.[4][5][6]

This guide provides an in-depth look at the application of this compound derivatives as inhibitors of cancer cell lines. We will cover the fundamental synthesis, delve into the key mechanisms of action, present detailed protocols for in vitro evaluation, and offer a framework for data interpretation, grounding all technical information in established scientific literature.

Section 2: Synthesis of the this compound Scaffold

The synthesis of this compound derivatives is typically achieved through a reliable and adaptable multi-step process. The most common approach involves the Hantzsch thiazole synthesis.[7] The general workflow begins with the condensation of a thiosemicarbazide with an appropriate aldehyde or ketone to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with an α-haloketone to yield the core this compound structure.[8]

This synthetic flexibility allows for the introduction of diverse substituents at various positions on the thiazole ring and the hydrazinyl moiety, enabling the creation of large libraries of compounds for structure-activity relationship (SAR) studies.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization (Hantzsch Synthesis) A Thiosemicarbazide C Thiosemicarbazone Intermediate A->C + B Substituted Aldehyde/Ketone B->C C_ref Thiosemicarbazone Intermediate D α-Haloketone E This compound Derivative D->E + C_ref->E G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibition

References

Application Notes and Protocols: Evaluating the Antioxidant Activity of 2-Hydrazinylthiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Therapeutic Potential of 2-Hydrazinylthiazoles as Antioxidants

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key player in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1][2] Antioxidants are vital molecules that can neutralize these harmful ROS, mitigating cellular damage.[2][3] The thiazole ring and its derivatives have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities.[2][4] Among these, 2-hydrazinylthiazole derivatives are of particular interest due to their demonstrated potential as potent antioxidant agents.[5][6][7]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the robust evaluation of the antioxidant activity of novel this compound compounds. We will delve into the mechanistic underpinnings of the most reliable in vitro assays, provide step-by-step protocols, and offer insights into data interpretation, ensuring the generation of high-quality, reproducible results.

The Chemical Rationale: Why 2-Hydrazinylthiazoles Exhibit Antioxidant Activity

The antioxidant capacity of this compound derivatives is often attributed to their unique chemical structure. The presence of the hydrazinyl group (-NH-NH2) and the thiazole ring itself allows for the donation of hydrogen atoms or electrons to neutralize free radicals.[8][9] The specific substituents on the thiazole ring and the phenyl rings often attached to the hydrazinyl moiety can further modulate this activity. For instance, the presence of electron-donating groups, such as hydroxyl (-OH) or methoxy (-OCH3) groups, can enhance the radical scavenging ability.[10]

A Multi-faceted Approach to Antioxidant Evaluation

A single assay is insufficient to fully characterize the antioxidant profile of a compound. Therefore, a battery of tests based on different mechanisms is essential. This guide will focus on three widely accepted and complementary assays: the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.[9] For a more biologically relevant assessment, we will also cover the Cellular Antioxidant Activity (CAA) assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[8] DPPH is a deep violet-colored radical that, upon reduction by an antioxidant, turns into a pale yellow or colorless hydrazine molecule.[11] The degree of this color change, measured as a decrease in absorbance at approximately 517 nm, is directly proportional to the antioxidant's radical scavenging activity.[8][11]

Experimental Workflow: DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare DPPH Solution (e.g., 0.1 mM in Methanol) R1 Mix Test Compound/Control with DPPH Solution (e.g., in 96-well plate) P1->R1 P2 Prepare Test Compound Stock (e.g., 1 mg/mL) P3 Prepare Serial Dilutions of Test Compound & Positive Control P3->R1 R2 Incubate in the Dark (e.g., 30 minutes at RT) R1->R2 A1 Measure Absorbance at ~517 nm R2->A1 A2 Calculate % Inhibition A1->A2 A3 Determine IC50 Value A2->A3

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol: DPPH Assay

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol (spectrophotometric grade)

  • Test this compound compounds

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm[12]

Procedure:

  • Preparation of DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.[12] The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[8]

  • Sample Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, DMSO). From this stock, prepare a series of dilutions to determine the IC50 value. Prepare similar dilutions for the positive control.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the different concentrations of the test compound or positive control to the wells.

    • For the blank control, add 100 µL of the solvent (e.g., methanol) instead of the sample.

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[12][13]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:[8]

    • % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100

    • Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[14] The ABTS•+ is generated by oxidizing ABTS with potassium persulfate. The resulting blue-green radical has a characteristic absorbance at 734 nm.[14] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is proportional to the antioxidant's activity.[14] This assay is applicable to both hydrophilic and lipophilic compounds.[14]

Experimental Workflow: ABTS Assay

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare ABTS & Potassium Persulfate Stock Solutions P2 Generate ABTS•+ Radical (Incubate mixture in dark) P1->P2 P3 Dilute ABTS•+ Solution to Working Absorbance (~0.7) P2->P3 R1 Mix Test Compound/Control with ABTS•+ Working Solution P3->R1 P4 Prepare Serial Dilutions of Test Compound & Positive Control P4->R1 R2 Incubate at Room Temperature R1->R2 A1 Measure Absorbance at 734 nm R2->A1 A2 Calculate % Inhibition A1->A2 A3 Determine TEAC Value A2->A3

Caption: Workflow for the ABTS radical cation decolorization assay.

Detailed Protocol: ABTS Assay

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate-buffered saline (PBS) or ethanol

  • Test this compound compounds

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS•+ Radical Cation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ radical cation.[15][16]

  • Preparation of ABTS•+ Working Solution:

    • Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., PBS or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[16]

  • Sample Preparation: Prepare a stock solution and serial dilutions of the test compound and positive control as described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the different concentrations of the test compound or positive control to the wells.

    • For the blank control, add 10 µL of the solvent.

  • Incubation: Mix gently and incubate at room temperature for a specified time (e.g., 6-10 minutes).[16]

  • Measurement: Measure the absorbance of each well at 734 nm.[14]

  • Data Analysis: Calculate the percentage of inhibition using the formula provided for the DPPH assay.

  • TEAC Determination: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using different concentrations of Trolox, and the antioxidant capacity of the test compound is expressed as µM of Trolox equivalents.[14]

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the total antioxidant capacity of a sample based on its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) at a low pH.[3] This reduction is accompanied by the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm.[10] The change in absorbance is directly proportional to the reducing power of the antioxidants in the sample.[17]

Experimental Workflow: FRAP Assay

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare FRAP Reagent: Acetate Buffer, TPTZ, FeCl3 R1 Mix Test Compound/Standard with FRAP Reagent P1->R1 P2 Prepare Ferrous Sulfate Standard Solutions P2->R1 P3 Prepare Test Compound Solutions P3->R1 R2 Incubate at 37°C R1->R2 A1 Measure Absorbance at 593 nm R2->A1 A2 Generate Standard Curve A1->A2 A3 Determine FRAP Value A2->A3

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Detailed Protocol: FRAP Assay

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄·7H₂O) for the standard curve

  • Test this compound compounds

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the reagent to 37°C before use.

  • Standard Curve Preparation: Prepare a series of ferrous sulfate solutions of known concentrations (e.g., 100 to 2000 µM) in water.

  • Sample Preparation: Dissolve the test compounds in a suitable solvent.

  • Assay Procedure (96-well plate format):

    • Add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of the test compound, standard, or blank (solvent) to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

    • Use the standard curve to determine the FRAP value of the test compounds, which is expressed as µM of Fe²⁺ equivalents.

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization of the test compounds.[18] The assay utilizes a cell-permeable probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH).[19] In the presence of ROS, generated by a free radical initiator like AAPH, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[20][21] The ability of an antioxidant to inhibit the formation of DCF is measured by a decrease in fluorescence intensity.[18]

Experimental Workflow: CAA Assay

CAA_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_induction_analysis ROS Induction & Analysis C1 Seed Cells in 96-well Black Plate C2 Culture until Confluent C1->C2 T1 Wash Cells C2->T1 T2 Treat Cells with Test Compound & DCFH-DA Probe T1->T2 T3 Incubate T2->T3 I1 Wash Cells T3->I1 I2 Add Radical Initiator (AAPH) I1->I2 A1 Measure Fluorescence Kinetically I2->A1 A2 Calculate CAA Value A1->A2

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Detailed Protocol: CAA Assay

Materials:

  • Human hepatocarcinoma HepG2 cells (or other suitable cell line)

  • Cell culture medium and supplements

  • 96-well black, clear-bottom cell culture plates

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Quercetin (as a standard)

  • Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well black plate at an appropriate density and culture until they reach confluence.

  • Cell Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of the test compound or quercetin standard, along with DCFH-DA solution (e.g., 25 µM in treatment medium) for 1 hour at 37°C.

  • ROS Generation and Measurement:

    • Remove the treatment solution and wash the cells with PBS.

    • Add the AAPH solution (e.g., 600 µM in HBSS) to all wells except the blank controls.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence emission (e.g., at 538 nm) with excitation at (e.g., 485 nm) every 5 minutes for 1 hour.

  • Data Analysis:

    • Calculate the area under the curve for the fluorescence versus time plot.

    • The CAA value is calculated using the formula:

      • CAA unit = 100 - (∫SA / ∫CA) x 100

      • Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

    • Results are often expressed as micromoles of Quercetin Equivalents (QE) per mole of the test compound.

Data Presentation and Interpretation

For clarity and comparative purposes, the results from these assays should be tabulated.

Table 1: Example Antioxidant Activity Data for this compound Compounds

CompoundDPPH IC50 (µM)ABTS TEAC (µM Trolox/µM)FRAP Value (µM Fe²⁺/µM)CAA Value (µmol QE/µmol)
Compound A15.2 ± 1.31.8 ± 0.22.5 ± 0.30.8 ± 0.1
Compound B28.5 ± 2.11.1 ± 0.11.4 ± 0.20.4 ± 0.05
Ascorbic Acid8.7 ± 0.91.5 ± 0.12.1 ± 0.2N/A
Trolox10.1 ± 1.11.01.8 ± 0.1N/A
QuercetinN/AN/AN/A1.0

Data are presented as mean ± standard deviation (n=3). A lower IC50 value indicates higher antioxidant activity. Higher TEAC, FRAP, and CAA values indicate greater antioxidant capacity.

Interpretation:

  • A low IC50 value in the DPPH assay signifies potent radical scavenging activity.[22]

  • A high TEAC value in the ABTS assay indicates strong radical cation scavenging ability.

  • A high FRAP value demonstrates significant reducing power.

  • A high CAA value suggests that the compound is bioavailable to cells and can effectively counteract intracellular oxidative stress.

Conclusion and Future Directions

The systematic evaluation of this compound compounds using a combination of in vitro chemical and cell-based assays provides a comprehensive understanding of their antioxidant potential. The protocols detailed in this guide offer a robust framework for generating reliable and reproducible data. Promising candidates identified through these screening methods can then be advanced to more complex in vivo models to assess their therapeutic efficacy in oxidative stress-related diseases. Further studies could also explore the specific mechanisms of action, such as the modulation of endogenous antioxidant enzymes, to fully elucidate the pharmacological profile of these promising compounds.

References

Application Notes & Protocols: A Comprehensive Guide to the Anti-inflammatory Screening of Novel Hydrazinylthiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative process, chronic, unresolved inflammation is a key driver of numerous human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel, potent, and safe anti-inflammatory agents is a cornerstone of modern drug discovery.

Hydrazinylthiazole scaffolds have emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including notable anti-inflammatory properties. Their synthetic tractability and diverse substitution patterns allow for the fine-tuning of their pharmacological profiles. This guide provides a detailed, field-proven framework for the systematic screening and evaluation of novel hydrazinylthiazole derivatives as potential anti-inflammatory drug candidates. We will move beyond a simple listing of protocols to explain the "why" behind each experimental choice, ensuring a robust and logically sound screening cascade.

Part 1: The Pre-Screening Gauntlet: Establishing a Safe Therapeutic Window

Before embarking on efficacy testing, it is paramount to assess the inherent cytotoxicity of the novel compounds. A compound that kills the cells used in an assay will invariably appear "active" by inhibiting inflammatory mediator production. This section outlines a protocol to establish a non-toxic concentration range for subsequent screening.

Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well). Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell adherence.

  • Compound Treatment: Prepare a stock solution of the test hydrazinylthiazole compounds in dimethyl sulfoxide (DMSO). Serially dilute the compounds in a complete cell culture medium to achieve a final concentration range (e.g., 1 µM to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a "vehicle control" (medium with DMSO) and a "positive control" for cytotoxicity (e.g., doxorubicin). Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve to determine the CC50 (50% cytotoxic concentration). Compounds with a high CC50 are preferred.

Expert Insight: The choice of the RAW 264.7 macrophage cell line is strategic. Macrophages are central players in the inflammatory response, and using the same cell line for both cytotoxicity and primary anti-inflammatory screening ensures that the determined non-toxic concentrations are directly relevant.

Part 2: The In Vitro Screening Cascade: From Broad Activity to Mechanistic Insights

This section details a tiered approach to in vitro screening, starting with a broad assessment of anti-inflammatory potential and progressing to more specific, mechanism-of-action studies for promising candidates.

Primary Screening: Inhibition of Nitric Oxide Production

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages. This stimulation leads to the upregulation of inducible nitric oxide synthase (iNOS), which produces large amounts of nitric oxide (NO), a key inflammatory mediator.

Protocol: Griess Assay for Nitrite Determination

  • Cell Stimulation: Seed RAW 264.7 cells as described in the MTT protocol. Pre-treat the cells with non-toxic concentrations of the hydrazinylthiazole compounds for 1 hour.

  • LPS Challenge: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NAME, a known iNOS inhibitor).

  • Nitrite Measurement: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite, a stable breakdown product of NO, is proportional to the absorbance.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of inhibition of NO production for each compound concentration to determine the IC50 (50% inhibitory concentration).

Data Presentation: Primary Screening Results

Compound IDCC50 (µM)IC50 for NO Inhibition (µM)Selectivity Index (SI = CC50/IC50)
HZT-001>10015.2>6.6
HZT-00285.45.814.7
HZT-003>10078.9<1.3
Dexamethasone>10010.5>9.5

Expert Insight: The Selectivity Index (SI) is a critical parameter for prioritizing compounds. A higher SI value indicates that the compound's anti-inflammatory activity occurs at concentrations well below those that cause cytotoxicity, suggesting a more favorable safety profile.

Secondary Screening: Quantifying Cytokine Inhibition

Lead compounds from the primary screen should be further evaluated for their ability to suppress the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Sample Collection: Use the same cell culture supernatants collected from the Griess assay experiment.

  • ELISA Procedure: Follow the manufacturer's instructions for commercially available TNF-α and IL-6 ELISA kits. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the cell culture supernatants and standards.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance.

  • Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of TNF-α and IL-6 in each sample and determine the IC50 for the inhibition of each cytokine.

Mechanistic Studies: Unraveling the Mode of Action

Understanding how a compound exerts its anti-inflammatory effects is crucial for its development. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of iNOS, TNF-α, and IL-6.

Workflow for Investigating NF-κB Pathway Modulation

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex TLR4->IKK_complex p_IKK_complex p-IKK Complex IKK_complex->p_IKK_complex NFkB_IkBa p65/p50 IκBα p_IKK_complex->NFkB_IkBa p_IkBa p-IκBα NFkB_IkBa->p_IkBa Phosphorylation NFkB NF-κB (p65/p50) NFkB_IkBa->NFkB Proteasome Proteasome p_IkBa->Proteasome Degradation NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation HZT Hydrazinylthiazole HZT->p_IKK_complex Inhibits DNA Gene Transcription NFkB_n->DNA mRNA Pro-inflammatory mRNA DNA->mRNA Cytokines iNOS, TNF-α, IL-6 mRNA->Cytokines

  • Cell Treatment and Lysis: Seed and treat RAW 264.7 cells with the lead hydrazinylthiazole compound and LPS as previously described, but for a shorter duration (e.g., 30 minutes) to capture the peak of IκBα phosphorylation. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST. Incubate overnight at 4°C with a primary antibody specific for phosphorylated IκBα (Ser32/36). Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Re-probe the membrane with an antibody for total IκBα or a housekeeping protein (e.g., β-actin) for normalization. Quantify the band intensities to determine the reduction in IκBα phosphorylation in the presence of the test compound.

Trustworthiness Check: A compound that inhibits the phosphorylation and subsequent degradation of IκBα provides a clear, mechanistic explanation for the observed decrease in NO and cytokine production.[1][2][3][4] This self-validating loop strengthens the confidence in the compound's anti-inflammatory potential.

Part 3: In Vivo Validation: Bridging the Gap from Bench to Bedside

Promising candidates from the in vitro cascade must be evaluated in a living organism to assess their efficacy and safety in a more complex physiological setting. The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammation model.

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimate male Wistar rats for one week under standard laboratory conditions.

  • Compound Administration: Administer the test hydrazinylthiazole compound (e.g., 10, 20, 50 mg/kg) and a reference drug (e.g., indomethacin, 10 mg/kg) orally or intraperitoneally. A vehicle control group should also be included.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Expert Insight: The time-course measurement of paw edema allows for the assessment of the compound's duration of action. A significant reduction in paw volume in the treated groups compared to the control group indicates potent in vivo anti-inflammatory activity.

G cluster_start Phase 1: Initial Assessment cluster_invitro Phase 2: In Vitro Efficacy cluster_invivo Phase 3: In Vivo Validation Library Novel Hydrazinylthiazole Library Cytotoxicity Cytotoxicity Assay (MTT) Determine CC50 Library->Cytotoxicity Primary_Screen Primary Screen: NO Inhibition (Griess Assay) Determine IC50 & Selectivity Index Cytotoxicity->Primary_Screen Non-toxic Compounds Secondary_Screen Secondary Screen: Cytokine ELISA (TNF-α, IL-6) Confirm broad-spectrum activity Primary_Screen->Secondary_Screen Active Compounds (High SI) Mechanistic_Study Mechanistic Study: Western Blot (p-IκBα) Elucidate NF-κB inhibition Secondary_Screen->Mechanistic_Study Potent Hits Lead_Selection Lead Compound Selection Mechanistic_Study->Lead_Selection In_Vivo In Vivo Model: Carrageenan-Induced Paw Edema Assess efficacy and dose-response Lead_Selection->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Conclusion

This guide provides a robust, multi-tiered strategy for the anti-inflammatory screening of novel hydrazinylthiazole compounds. By integrating cytotoxicity assessment, a cascade of in vitro assays from broad to mechanistic, and in vivo validation, this framework allows for the confident identification and prioritization of lead candidates for further preclinical development. The emphasis on understanding the "why" behind each protocol ensures that the generated data is not only reliable but also mechanistically informative, paving the way for the development of the next generation of anti-inflammatory therapeutics.

References

One-Pot Synthesis of 2-(2-Hydrazinyl)thiazole Derivatives: A Detailed Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the efficient one-pot synthesis of 2-(2-hydrazinyl)thiazole derivatives, a scaffold of significant interest in medicinal chemistry and drug development. We will explore the underlying reaction mechanisms, provide robust and versatile experimental protocols, and offer expert insights into optimization and troubleshooting. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful synthetic strategy.

Introduction: The Significance of 2-(2-Hydrazinyl)thiazoles

Thiazole rings are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The introduction of a hydrazinyl moiety at the 2-position of the thiazole ring gives rise to the 2-(2-hydrazinyl)thiazole scaffold, which has demonstrated a remarkable breadth of biological activities. These include potent anticancer, antibacterial, antimycobacterial, and antioxidant properties.[3][4][5][6] The diverse pharmacological profile of these compounds makes them attractive targets for drug discovery programs.[7]

Traditional multi-step syntheses of these derivatives can be time-consuming, costly, and often result in lower overall yields. One-pot multicomponent reactions (MCRs) have emerged as a powerful and elegant solution, offering significant advantages in terms of efficiency, atom economy, and environmental friendliness.[8][9][10][11] This guide will focus on the practical application of one-pot methodologies for the synthesis of 2-(2-hydrazinyl)thiazole derivatives.

Reaction Mechanism: The Hantzsch Thiazole Synthesis and its Variations

The one-pot synthesis of 2-(2-hydrazinyl)thiazoles is typically a variation of the classic Hantzsch thiazole synthesis.[12][13][14] The reaction generally proceeds through the condensation of a thiosemicarbazone with an α-haloketone. The thiosemicarbazone itself can be formed in situ from the reaction of a carbonyl compound and thiosemicarbazide.

The generally accepted mechanism involves the following key steps:

  • Nucleophilic Attack: The sulfur atom of the thiosemicarbazone, being a soft nucleophile, attacks the α-carbon of the haloketone in an SN2 fashion, displacing the halide.[15]

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazinyl moiety then acts as a nucleophile, attacking the carbonyl carbon of the former α-haloketone to form a five-membered ring intermediate.

  • Dehydration: Subsequent elimination of a water molecule leads to the formation of the aromatic thiazole ring.

This sequence of events allows for the construction of the desired heterocyclic system in a single synthetic operation.

Hantzsch_Thiazole_Synthesis cluster_0 Reactants cluster_1 Intermediate Formation cluster_2 Product Formation Thiosemicarbazone Thiosemicarbazone (R1-C(R2)=N-NH-C(S)-NH2) SN2_Attack S-Alkylation Intermediate Thiosemicarbazone->SN2_Attack SN2 Attack Alpha_Haloketone α-Haloketone (R3-C(O)-CH(X)-R4) Alpha_Haloketone->SN2_Attack Cyclization Cyclized Intermediate SN2_Attack->Cyclization Intramolecular Nucleophilic Attack Product 2-(2-Hydrazinyl)thiazole Derivative Cyclization->Product Dehydration (-H2O)

Caption: Generalized mechanism for the one-pot synthesis of 2-(2-hydrazinyl)thiazole derivatives.

Experimental Protocols

General One-Pot Protocol for the Synthesis of 2-(2-Hydrazinyl)thiazole Derivatives

This protocol is a generalized procedure that can be adapted for a wide range of substrates. Optimization of reaction conditions may be necessary for specific starting materials.

Materials:

  • Appropriate carbonyl compound (aldehyde or ketone) (1.0 mmol)

  • Thiosemicarbazide (1.0 mmol)

  • Appropriate α-haloketone (e.g., phenacyl bromide derivative) (1.0 mmol)

  • Solvent (e.g., Ethanol, Dioxane, or a mixture of Ethanol/Water)

  • Catalyst (optional, e.g., a few drops of glacial acetic acid or triethylamine (TEA))[3]

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the carbonyl compound (1.0 mmol) and thiosemicarbazide (1.0 mmol) in the chosen solvent (10-20 mL).

  • In Situ Formation of Thiosemicarbazone: Stir the mixture at room temperature or gentle heat (e.g., 60 °C) for 30-60 minutes to facilitate the formation of the thiosemicarbazone intermediate. The formation of a precipitate may be observed.

  • Addition of α-Haloketone: To this mixture, add the α-haloketone (1.0 mmol). If using a catalyst, it can be added at this stage.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 7 hours.[1][3]

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, pour the reaction mixture into crushed ice or cold water to induce precipitation.[4]

  • Purification: Collect the solid product by filtration, wash with a suitable solvent (e.g., cold ethanol or water) to remove any unreacted starting materials and by-products. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).[4]

Representative Reaction Conditions

The choice of solvent and catalyst can significantly impact the reaction yield and time. The following table summarizes various reported conditions for the one-pot synthesis of 2-(2-hydrazinyl)thiazole derivatives.

Starting MaterialsSolventCatalystConditionsYield (%)Reference
2-(2-benzylidenehydrazinyl)-4-methylthiazole, thiosemicarbazide, hydrazonoyl chloridesDioxaneTEAReflux, 2-4 h69-71[3]
Thiosemicarbazones, arylglyoxals, Meldrum's acidEthanol/Water (1:1)NoneReflux, 7 hHigh[1][5]
Acetylene containing thiosemicarbazones, phenacyl bromidesEthanolNoneReflux70-75[4]
Carbonyl compounds, thiosemicarbazide, phenacyl bromidesEthanolGraphene OxideRoom TemperatureHigh[7]
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydesEthanol/Water (1:1)TSA/Silica65 °C or Ultrasonic79-90[14]

Characterization of Synthesized Derivatives

The structures of the synthesized 2-(2-hydrazinyl)thiazole derivatives are typically confirmed using a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is crucial for structural elucidation. Key signals to look for include the thiazole proton (typically a singlet), the azomethine proton (-N=CH-), and the NH proton of the hydrazinyl group. The NH proton often appears as a broad singlet at a downfield chemical shift.[3][16] The aromatic protons will appear in their characteristic regions.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the thiazole ring carbons, the imine carbon, and the carbons of the aromatic substituents.[3][11]

  • IR Spectroscopy: Infrared spectroscopy can confirm the presence of key functional groups. Look for N-H stretching vibrations (around 3100-3400 cm⁻¹), C=N stretching, and the characteristic aromatic C=C stretching bands.[3][14]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.[11][16]

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Incomplete formation of the thiosemicarbazone intermediate.- Low reactivity of the α-haloketone.- Unfavorable reaction conditions.- Increase the initial reaction time for the formation of the thiosemicarbazone.- Use a more reactive α-haloketone (e.g., α-bromo vs. α-chloro).- Screen different solvents and catalysts (see Table in section 3.2).- Consider using microwave irradiation to accelerate the reaction.
Formation of Side Products - Self-condensation of the α-haloketone.- Decomposition of the thiosemicarbazone.- Add the α-haloketone slowly to the reaction mixture.- Ensure the reaction temperature is not excessively high.- Use a milder base as a catalyst if applicable.
Difficulty in Purification - Product is soluble in the work-up solvent.- Presence of impurities with similar solubility.- Try a different solvent for precipitation or recrystallization.- If recrystallization is ineffective, consider purification by column chromatography on silica gel.

Conclusion

The one-pot synthesis of 2-(2-hydrazinyl)thiazole derivatives represents a highly efficient and versatile strategy for accessing a class of compounds with significant therapeutic potential. The methodologies outlined in this guide, based on the robust Hantzsch thiazole synthesis, offer a practical and scalable approach for researchers in drug discovery and organic synthesis. By understanding the reaction mechanism and key experimental parameters, scientists can effectively synthesize and explore the chemical space of these promising heterocyclic scaffolds.

References

"MTT assay protocol for 2-hydrazinylthiazole cytotoxicity"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: MTT Assay Protocol for Determining the Cytotoxicity of 2-Hydrazinylthiazole Derivatives

Introduction: Assessing the Cytotoxic Potential of Novel Thiazole Scaffolds

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] Specifically, derivatives of this compound have been investigated for a range of therapeutic applications, including anticancer and antimycobacterial properties.[1][2][3][4] Evaluating the cytotoxic effect of these novel chemical entities is a critical first step in the drug development process, providing essential data on their potential as therapeutic agents or their inherent toxicity.

This document provides a detailed protocol for assessing the cytotoxicity of this compound compounds using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5][6] This well-established colorimetric assay is a reliable and sensitive method for measuring cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9] We will delve into the biochemical principles of the assay, provide a step-by-step experimental workflow, and offer guidance on data analysis and troubleshooting, with special considerations for the chemical properties of thiazole derivatives.

The Biochemical Principle of the MTT Assay

The MTT assay's utility is grounded in a fundamental process of viable cells: mitochondrial respiration. The assay quantifies the activity of NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily located in the mitochondria.[10][11] These enzymes play a crucial role in the electron transport chain and are only active in living, metabolically functioning cells.

The core reaction involves the enzymatic reduction of the water-soluble, yellow tetrazolium salt (MTT) into an insoluble, purple formazan product.[9][12] This formazan accumulates as needle-shaped crystals within and on the surface of viable cells.[13] The subsequent addition of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), dissolves these crystals, yielding a colored solution whose absorbance is directly proportional to the number of metabolically active cells in the well.[10][13] A decrease in cell viability, induced by a cytotoxic compound, leads to a reduction in metabolic activity and thus a decrease in the intensity of the purple color.[12]

MTT_Principle cluster_cell Viable Cell cluster_solution Measurement MTT MTT (Yellow, Soluble) Mitochondria Mitochondrial NAD(P)H-dependent Oxidoreductases MTT->Mitochondria Enters Cell Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduction Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan->Solubilization Solubilized_Formazan Solubilized Formazan (Purple Solution) Solubilization->Solubilized_Formazan Measurement Measure Absorbance (~570 nm) Solubilized_Formazan->Measurement

Caption: The principle of the MTT assay.

Special Considerations for this compound Compounds

When working with novel chemical compounds like 2-hydrazinylthiazoles, it is crucial to account for potential assay interference. The chemical nature of the test article can directly impact the assay's components, potentially leading to erroneous results.

  • Compound Color and Absorbance: Many organic molecules, including some thiazole derivatives, are colored and may absorb light in the same range as the formazan product (~570 nm). This can create a false positive signal, suggesting higher viability than is real.

  • Direct MTT Reduction: Compounds with inherent reducing properties can chemically reduce MTT to formazan without any enzymatic activity. This non-cellular formazan production leads to a falsely elevated signal of cell viability.[5]

  • Compound Solubility: Poor solubility of the test compound in aqueous cell culture media can lead to precipitation. This not only results in an inaccurate concentration being delivered to the cells but can also interfere with absorbance readings.[14]

To mitigate these potential issues, the inclusion of a "Compound Only" control is mandatory. This control consists of the cell culture medium and the this compound compound at each tested concentration, but with no cells. Any absorbance reading from these wells at the end of the assay must be subtracted from the corresponding experimental wells.[5][15]

Detailed Experimental Protocol

This protocol is designed for adherent cells cultured in a 96-well plate format. All steps involving cell culture should be performed in a sterile laminar flow hood.

Materials and Reagents
Reagent/MaterialSpecificationsPreparation & Storage
MTT Reagent Stock 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (CAS 298-93-1)Prepare a 5 mg/mL solution in sterile Phosphate-Buffered Saline (PBS), pH 7.4.[6][11] Vortex to dissolve. Sterilize using a 0.2 µm filter. Store protected from light at 4°C for short-term or -20°C for long-term.[11] Caution: MTT is a potential carcinogen and should be handled with care.[12]
Solubilization Solution Dimethyl Sulfoxide (DMSO), Cell Culture GradeReady to use. Store at room temperature.
Cell Line Appropriate for the study (e.g., HeLa, A2780, MCF-7)[1][16]Maintain in logarithmic growth phase in the recommended complete culture medium.[14]
Test Compound This compound derivativePrepare a high-concentration stock (e.g., 10-100 mM) in sterile DMSO. Store at -20°C.
Positive Control Known cytotoxic agent (e.g., Cisplatin, Doxorubicin)Prepare a stock solution in the appropriate solvent (e.g., water or DMSO).
Culture Plates Sterile, 96-well flat-bottom tissue culture platesN/A
Culture Medium Complete medium (e.g., DMEM/RPMI + 10% FBS + 1% Pen/Strep)Store at 4°C.
PBS Sterile Phosphate-Buffered Saline, pH 7.4Store at room temperature.

Experimental Workflow

Caption: Overall workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology

Step 1: Cell Seeding

  • Harvest cells that are in a healthy, logarithmic growth phase using standard trypsinization methods for adherent cells.

  • Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration.

  • Dilute the cell suspension to the optimal seeding density in complete culture medium. This density must be determined empirically for each cell line but typically ranges from 1,000 to 100,000 cells per well.[5][14] The goal is to have cells at 70-80% confluency by the end of the experiment.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate, excluding the "blank" and "compound only" wells.

  • To avoid "edge effects," it is good practice to fill the perimeter wells with 100 µL of sterile PBS and not use them for experimental data.[14]

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to attach and resume growth.

Step 2: Compound Treatment

  • On the day of treatment, prepare serial dilutions of the this compound stock solution in complete culture medium. The final concentration of DMSO should ideally be below 0.5% to avoid solvent-induced cytotoxicity.[14]

  • Prepare solutions for your controls:

    • Vehicle Control: Medium with the same final concentration of DMSO as the highest concentration of the test compound.

    • Positive Control: Medium with a known cytotoxic agent at a concentration expected to cause significant cell death.

    • Blank/Compound Only: Prepare dilutions of the test compound in medium without cells for each concentration tested. Also prepare wells with medium only.

  • Carefully remove the old medium from the wells containing cells.

  • Add 100 µL of the prepared compound dilutions and controls to the appropriate wells as per your plate map.

  • Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Step 3: MTT Incubation

  • After the treatment period, carefully aspirate the medium containing the compound from all wells.

  • Add 100 µL of fresh, serum-free medium to each well. Some protocols suggest washing with PBS before this step. Using serum-free medium during MTT incubation can reduce background signals.[5][14]

  • Add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL).

  • Return the plate to the incubator and incubate for 2 to 4 hours. The optimal time can vary between cell lines and should be determined during assay optimization.[5] You should be able to observe purple precipitate formation within the cells under a microscope.

Step 4: Formazan Solubilization

  • After the MTT incubation, carefully aspirate the medium without disturbing the formazan crystals. For suspension cells, centrifugation of the plate is required before this step.[5]

  • Add 100-150 µL of DMSO to each well, including the blank and compound-only controls.[5]

  • Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15-20 minutes to ensure complete solubilization of the formazan crystals.[9] Pipetting up and down can aid this process. Ensure no purple crystals are visible upon microscopic inspection.

Step 5: Absorbance Measurement

  • Ensure the spectrophotometer or plate reader is calibrated correctly.[5]

  • Measure the absorbance of each well at a wavelength of 570 nm.[13]

  • It is recommended to use a reference wavelength of 630 nm or higher to subtract background absorbance from factors like fingerprints or plate imperfections.[9][17]

  • Read the plate within 1 hour of adding the solubilization solution.[9]

Data Analysis and Interpretation

1. Background Correction:

  • First, calculate the average absorbance of your blank wells (media + MTT + DMSO).

  • Subtract this average blank value from all other absorbance readings.

  • Next, for each concentration of the test compound, subtract the absorbance of the corresponding "Compound Only" control well from the absorbance of the "Treated Cells" wells. This corrects for any intrinsic absorbance or direct MTT reduction by your compound.

2. Calculate Percent Viability:

  • The viability of the vehicle-treated cells is considered 100%.

  • Calculate the percent viability for each treated well using the following formula: % Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Vehicle Control) x 100

3. Generate Dose-Response Curve and Determine IC₅₀:

  • Plot the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • The resulting sigmoidal curve illustrates the dose-dependent effect of the compound.

  • The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value can be determined from the graph or calculated using non-linear regression analysis in software like GraphPad Prism or by using the linear equation derived from the steepest portion of the curve.[1][18]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High Absorbance in Blank Wells - Microbial contamination (bacteria/yeast can reduce MTT).[14][17] - Contaminated reagents or medium.- Visually inspect plates for contamination. - Use fresh, sterile reagents and medium. Maintain aseptic technique.[17]
Low Absorbance in Control Wells - Cell seeding density is too low.[14][19] - Cells are unhealthy or not in log phase. - Insufficient MTT incubation time.- Optimize cell seeding density via a titration experiment.[14] - Use healthy, consistently passaged cells.[14] - Increase MTT incubation time (up to 4 hours).[19]
High Variability Between Replicates - Inaccurate pipetting. - Non-uniform cell seeding. - "Edge effects" due to evaporation.[14]- Ensure pipettes are calibrated. - Thoroughly mix cell suspension before plating. - Do not use the outer wells for experimental data; fill them with sterile PBS instead.[14]
% Viability > 100% at low concentrations - Compound may be inducing cell proliferation. - Increased metabolic activity due to cellular stress response.[15]- This can be a real biological effect. Note the observation. - Ensure data is reproducible across multiple experiments.
Incomplete Formazan Solubilization - Insufficient solvent volume or mixing.[5] - Very high cell density leading to excessive formazan.- Ensure adequate mixing/shaking. Pipette up and down to break up crystal clumps.[9] - Reduce initial cell seeding density.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 2-Hydrazinylthiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-hydrazinylthiazole derivatives. This document is designed for researchers, medicinal chemists, and drug development professionals aiming to enhance the yield and purity of these valuable heterocyclic scaffolds. 2-Hydrazinylthiazoles are crucial pharmacophores found in a wide array of compounds with significant biological activities, including antimicrobial, antitubercular, and anticancer properties[1][2][3].

The most prevalent and versatile method for synthesizing this class of compounds is the Hantzsch thiazole synthesis, which involves the condensation of a thiosemicarbazone with an α-haloketone[4][5]. While robust, this reaction is not without its challenges. This guide moves beyond a simple protocol, offering in-depth troubleshooting advice and answers to frequently encountered issues, grounded in mechanistic principles to empower you to optimize your experimental outcomes.

Section 1: The Foundational Protocol: A Two-Step Hantzsch Synthesis

The synthesis is typically performed in two sequential steps: formation of the thiosemicarbazone intermediate, followed by the Hantzsch cyclization.

Experimental Workflow Overview

G cluster_0 Step A: Thiosemicarbazone Synthesis cluster_1 Step B: Hantzsch Cyclization A1 Aldehyde/Ketone A4 Reflux A1->A4 A2 Thiosemicarbazide A2->A4 A3 Ethanol + Acetic Acid (cat.) A3->A4 A5 Precipitation & Filtration A4->A5 A6 Thiosemicarbazone Intermediate A5->A6 B1 Thiosemicarbazone A6->B1 Use Intermediate B4 Reflux B1->B4 B2 α-Haloketone B2->B4 B3 Ethanol B3->B4 B5 Precipitation on Ice B4->B5 B6 Filtration & Recrystallization B5->B6 B7 Pure this compound B6->B7

Caption: General workflow for this compound synthesis.

Part A: Synthesis of the Thiosemicarbazone Intermediate

This precursor is formed by the condensation of an aldehyde or ketone with thiosemicarbazide.

Protocol:

  • In a round-bottom flask, dissolve the starting aldehyde or ketone (1.0 mmol) and thiosemicarbazide (1.0 mmol) in ethanol (5-10 mL).

  • Add a catalytic amount (5-10 drops) of glacial acetic acid to the mixture[6].

  • Stir the mixture at reflux. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting precipitate (the thiosemicarbazone) is collected by filtration, washed with cold ethanol, and dried. This intermediate is often pure enough for the next step without further purification. Yields are typically high (85-90%)[6].

Part B: Hantzsch Cyclization to this compound

This is the key ring-forming step.

Protocol:

  • In a round-bottom flask, dissolve the thiosemicarbazone intermediate from Part A (1.0 mmol) and the appropriate α-haloketone (e.g., phenacyl bromide) (1.0 mmol) in ethanol (~15-20 mL)[7].

  • Stir the mixture at reflux for 4-6 hours. The reaction progress should be monitored by TLC until the starting materials are consumed[7][8].

  • After completion, pour the warm reaction mixture onto crushed ice or into a beaker of cold water[6]. This will cause the crude product to precipitate.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization, typically from ethanol, to yield the final this compound derivative[6]. Expected yields can range from moderate to good (60-80%)[7].

Section 2: Troubleshooting Guide (Q&A)

This section addresses specific experimental failures and provides actionable solutions based on chemical principles.

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Impure Reagents: α-haloketones can degrade; thiosemicarbazide can be of low quality. 2. Incorrect Stoichiometry: Inaccurate weighing of reactants. 3. Insufficient Reaction Conditions: Reaction time is too short or temperature is too low. 4. Precursor Degradation: The thiosemicarbazone intermediate may be unstable.1. Verify Reagent Quality: Use freshly opened or purified α-haloketones. Confirm the purity of thiosemicarbazide. 2. Ensure 1:1 Molar Ratio: Carefully weigh reactants to ensure an equimolar ratio between the thiosemicarbazone and the α-haloketone[7]. 3. Extend Reaction Time/Increase Temperature: Continue refluxing and monitor via TLC. If using ethanol (BP 78°C), consider switching to a higher-boiling solvent like n-butanol if reactants are stable at higher temperatures. 4. Use Fresh Intermediate: Use the thiosemicarbazone intermediate as soon as possible after its synthesis.
Impure Final Product 1. Unreacted Starting Materials: Incomplete reaction. 2. Formation of Isomeric Side Products: Oxidative cyclization of the thiosemicarbazone can lead to 1,3,4-thiadiazole or 1,2,4-triazole derivatives, especially under strongly acidic or basic conditions or in the presence of oxidizing agents[9][10].1. Drive Reaction to Completion: Ensure sufficient reflux time. A slight excess (~1.1 eq) of the more volatile reagent can sometimes be used. 2. Control pH: Avoid strongly acidic or basic conditions unless a specific protocol calls for it. The standard reaction is typically run under neutral or mildly heated conditions. 3. Purification Strategy: If recrystallization fails, consider column chromatography (silica gel) with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the desired thiazole from more polar or non-polar impurities.
Reaction Stalls (Incomplete) 1. Poor Solubility: Reactants may not be fully dissolved at the reaction temperature. 2. Deactivation of Reagents: The α-haloketone may hydrolyze if excessive water is present.1. Change Solvent: If solubility in ethanol is poor, try a solvent like THF or 1,4-dioxane[11]. A co-solvent system might also be effective. 2. Use Anhydrous Conditions: While many protocols work in standard ethanol, if stalling is an issue, using anhydrous ethanol can prevent hydrolysis of the α-haloketone.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism for the Hantzsch synthesis of 2-hydrazinylthiazoles?

A1: The mechanism is a well-established pathway involving nucleophilic attack, cyclization, and dehydration[1].

  • Nucleophilic Attack: The sulfur atom of the thiosemicarbazone (which is more nucleophilic than the nitrogens) attacks the electrophilic α-carbon of the haloketone, displacing the halide ion.

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon of the former ketone.

  • Dehydration: The tetrahedral intermediate eliminates a molecule of water to form the stable aromatic thiazole ring.

G Start Thiosemicarbazone + α-Haloketone Intermediate1 S-Alkylation Intermediate Start->Intermediate1 1. Nucleophilic Attack (S on C-α) -X⁻ Intermediate2 Cyclized Intermediate (Hemiaminal) Intermediate1->Intermediate2 2. Intramolecular Cyclization (N on C=O) Product This compound Intermediate2->Product 3. Dehydration -H₂O

Caption: Hantzsch synthesis mechanism for 2-hydrazinylthiazoles.

Q2: How critical is the choice of solvent?

A2: The solvent plays a crucial role in reactant solubility and reaction temperature. Ethanol is the most common and effective solvent as it dissolves the reactants well upon heating and is easy to remove[6][7]. For less soluble reactants, solvents like tetrahydrofuran (THF), 1,4-dioxane[11], or even multi-component systems like ethanol/water have been used successfully[12]. The choice should be guided by the solubility of your specific substrates.

Q3: Should I use a base in the cyclization step? What are the pros and cons?

A3: A base is not strictly necessary for the reaction to proceed. However, adding a weak, non-nucleophilic base (like NaHCO₃ or pyridine) can sometimes accelerate the reaction by neutralizing the H-X acid formed during the initial substitution, which can shorten the overall reaction time[11].

  • Pros: Faster reaction.

  • Cons: A strong base can promote side reactions, including self-condensation of the α-haloketone or decomposition of the product. It is generally recommended to first attempt the reaction under neutral conditions.

Q4: What are the best practices for handling α-haloketones?

A4: α-haloketones (e.g., phenacyl bromide, chloroacetone) are lachrymatory (tear-inducing) and skin irritants. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). They can also be sensitive to moisture and light, so they should be stored in a cool, dry, dark place.

References

Technical Support Center: Optimizing Reaction Conditions for Hydrazinylthiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of hydrazinylthiazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. The synthesis of the 2-hydrazinyl-1,3-thiazole scaffold is a cornerstone in medicinal chemistry, valued for its broad spectrum of biological activities.[1] This resource aims to empower you with the technical knowledge to navigate the nuances of this synthesis with confidence and precision.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when undertaking hydrazinylthiazole synthesis.

Q1: What is the most common method for synthesizing 2-hydrazinylthiazoles?

The most prevalent and versatile method is the Hantzsch thiazole synthesis.[2][3][4] This reaction involves the condensation of a thiosemicarbazone with an α-halocarbonyl compound, such as an α-haloketone.[1][5] The process typically proceeds in two main stages: the initial formation of the thiosemicarbazone from a carbonyl compound and thiosemicarbazide, followed by the cyclization with the α-haloketone to form the thiazole ring.[5]

Q2: What is the general reaction mechanism for the Hantzsch synthesis of 4-aryl-2-hydrazinyl-thiazoles?

The reaction begins with the nucleophilic attack of the sulfur atom from the thiosemicarbazone onto the electrophilic carbon of the α-haloketone, displacing the halide. This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon. The final step is a dehydration event, which results in the formation of the aromatic thiazole ring.[1][6]

Q3: How do I prepare the thiosemicarbazone precursor?

Thiosemicarbazones are typically synthesized through the condensation of an aldehyde or ketone with thiosemicarbazide.[7][8] The reaction is often carried out in a protic solvent like ethanol, sometimes with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the reaction.[5][7][9]

Q4: What are some common solvents used for the Hantzsch cyclization step?

A variety of protic and aprotic solvents can be used. Ethanol is a very common and effective solvent.[9][10] Other solvents such as tetrahydrofuran (THF) and 1,4-dioxane have also been successfully employed.[2] In some cases, solvent-free conditions or the use of greener solvent systems like ethanol/water mixtures have been reported.[1][11]

Q5: Is a base required for the Hantzsch synthesis of hydrazinylthiazoles?

While not always strictly necessary, the addition of a base can shorten the reaction time.[2] However, strong bases should be used with caution as they can promote the self-condensation of the α-haloketone, leading to unwanted side products.[6] If a base is used, a mild inorganic base like sodium bicarbonate is often a suitable choice to neutralize the hydrogen halide formed during the reaction.[6]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

A frustratingly low yield is one of the most common challenges. The following guide will help you diagnose and resolve the underlying causes.

Possible Cause 1: Purity of Starting Materials Impurities in your thiosemicarbazone or α-haloketone can significantly hinder the reaction.

  • Solution:

    • Verify Purity: Assess the purity of your starting materials using techniques such as NMR spectroscopy or by checking their melting points against literature values.[6]

    • Purification: If impurities are detected, recrystallize the starting materials. Thiosemicarbazones can often be recrystallized from ethanol.[9]

Possible Cause 2: Suboptimal Reaction Conditions The reaction temperature, time, and solvent play a critical role in the success of the synthesis.

  • Solution:

    • Temperature Optimization: If the reaction is sluggish, consider gradually increasing the temperature. Many Hantzsch reactions are performed under reflux conditions.[10]

    • Reaction Time Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction.[1][6][10] This will help you determine the optimal reaction time and avoid potential product degradation from prolonged heating.

    • Solvent Screening: If the yield remains low, consider screening different solvents. The choice of solvent can influence the solubility of reactants and the reaction rate.

Possible Cause 3: Decomposition of Reactants or Product Significant darkening of the reaction mixture may indicate decomposition.

  • Solution:

    • Inert Atmosphere: Consider running the reaction under an inert atmosphere of nitrogen or argon to prevent oxidative decomposition.[6]

Issue 2: Formation of Side Products and Impurities

The appearance of unexpected spots on your TLC plate indicates the formation of side products.

Possible Cause 1: Self-Condensation of α-Haloketone Under basic conditions, α-haloketones can undergo self-condensation.

  • Solution:

    • pH Control: Avoid strong bases. If a base is needed to neutralize the generated acid, use a mild base like sodium bicarbonate.[6]

Possible Cause 2: Formation of Other Heterocyclic Rings Depending on the specific reactants and conditions, the formation of other heterocyclic systems, such as 1,3,4-thiadiazoles or 1,2,4-triazoles, can occur from the thiosemicarbazide precursor.[12]

  • Solution:

    • Acidic vs. Alkaline Conditions: The cyclization of acylthiosemicarbazide derivatives can be directed. Acidic conditions tend to favor the formation of 1,3,4-thiadiazoles, while alkaline conditions often lead to 1,2,4-triazoles. Carefully controlling the pH of your reaction medium is crucial.

Issue 3: Product Isolation and Purification Challenges

Even with a successful reaction, isolating a pure product can be challenging.

Possible Cause 1: Oily Product Formation Instead of a solid precipitate, an oil may form upon cooling or quenching the reaction.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the oil-solvent interface to induce crystallization.[6]

    • Solvent Extraction: If crystallization fails, extract the oily product into a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The resulting residue can then be purified by column chromatography or recrystallization.[6]

Possible Cause 2: Product is Soluble in the Reaction Solvent If the product has high solubility in the reaction solvent, precipitation upon cooling may be inefficient.

  • Solution:

    • Solvent Removal: Remove the reaction solvent under reduced pressure. The resulting crude solid can then be washed or recrystallized.

    • Anti-Solvent Addition: Add an "anti-solvent" in which your product is insoluble (e.g., cold water or hexane) to induce precipitation.[13]

Data Presentation: Recommended Reaction Parameters

The following table summarizes typical reaction conditions for the Hantzsch synthesis of 2-hydrazinylthiazoles. Note that these are starting points and may require optimization for your specific substrates.

ParameterRecommended ConditionsNotes
Reactants Thiosemicarbazone, α-HaloketoneEquimolar amounts are typically used.[10]
Solvent Ethanol, THF, 1,4-DioxaneEthanol is a common and effective choice.[2][10]
Temperature Room Temperature to RefluxRefluxing is common to drive the reaction to completion.[9][10]
Reaction Time 4-14 hoursMonitor by TLC to determine the optimal time.[10][11]
Catalyst Glacial Acetic Acid (for thiosemicarbazone formation)A few drops are usually sufficient.[5][9]
Work-up Pouring into crushed ice/waterThis often induces precipitation of the product.[9][10]

Experimental Protocols

Protocol 1: Synthesis of a Thiosemicarbazone Precursor

This protocol outlines the general procedure for preparing a thiosemicarbazone from an aldehyde.

  • In a round-bottom flask, dissolve the aldehyde (1 equivalent) and thiosemicarbazide (1 equivalent) in ethanol.[7][9]

  • Add a few drops of glacial acetic acid to the mixture.[7][9]

  • Heat the mixture to reflux and monitor the reaction progress using TLC.[9]

  • Once the reaction is complete, cool the mixture to room temperature.[9]

  • The thiosemicarbazone product will often precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.[1]

  • Dry the product under vacuum. If necessary, the crude product can be recrystallized from ethanol.[9]

Protocol 2: Hantzsch Synthesis of a 2-Hydrazinylthiazole Derivative

This protocol describes the cyclization step to form the final thiazole product.

  • In a round-bottom flask, dissolve the thiosemicarbazone (1 equivalent) and the appropriate α-haloketone (1 equivalent) in ethanol.[9][10]

  • Heat the reaction mixture to reflux.[9][10]

  • Monitor the reaction by TLC until the starting materials are consumed (typically 4-5 hours).[10]

  • After completion, allow the reaction mixture to cool to room temperature.[10]

  • Pour the reaction mixture onto crushed ice.[9][10]

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to obtain the pure this compound derivative.[10]

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the two-step synthesis of 2-hydrazinylthiazoles.

G cluster_0 Step 1: Thiosemicarbazone Formation cluster_1 Step 2: Hantzsch Thiazole Synthesis Aldehyde/Ketone Aldehyde/Ketone Reaction1 Aldehyde/Ketone->Reaction1 Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Reaction1 Thiosemicarbazone Thiosemicarbazone Thiosemicarbazone_ref Thiosemicarbazone Reaction1->Thiosemicarbazone Condensation (Ethanol, Acetic Acid) alpha-Haloketone alpha-Haloketone Reaction2 alpha-Haloketone->Reaction2 This compound This compound Thiosemicarbazone_ref->Reaction2 Reaction2->this compound Cyclization (Ethanol, Reflux)

Caption: General workflow for the Hantzsch synthesis of 2-hydrazinylthiazoles.

Troubleshooting Logic

This diagram provides a decision tree for troubleshooting low product yield.

G Start Low Product Yield CheckPurity Check Purity of Starting Materials Start->CheckPurity Recrystallize Recrystallize Starting Materials CheckPurity->Recrystallize Impure OptimizeConditions Optimize Reaction Conditions (Temp, Time, Solvent) CheckPurity->OptimizeConditions Pure Recrystallize->OptimizeConditions MonitorTLC Monitor by TLC OptimizeConditions->MonitorTLC InertAtmosphere Run under Inert Atmosphere MonitorTLC->InertAtmosphere Decomposition Observed Success Improved Yield MonitorTLC->Success Reaction Proceeds ConsultLit Consult Further Literature MonitorTLC->ConsultLit No Improvement InertAtmosphere->Success

Caption: Troubleshooting decision tree for low product yield in thiazole synthesis.[6]

References

Technical Support Center: Overcoming Solubility Challenges with 2-Hydrazinylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 2-hydrazinylthiazole derivatives. This resource is designed to provide you with in-depth troubleshooting strategies and practical solutions to the common solubility challenges encountered during your experiments. Our goal is to empower you with the knowledge to not only solve these issues but also to understand the underlying scientific principles.

Introduction: The Solubility Hurdle in Drug Discovery

This compound derivatives are a promising class of heterocyclic compounds, demonstrating significant potential in medicinal chemistry, particularly as antimycobacterial and antifungal agents.[1] However, a common and significant challenge in their development is their inherently poor aqueous solubility. This low solubility can hinder biological screening, formulation development, and ultimately, the therapeutic efficacy of these compounds. Factors such as high lipophilicity, strong crystal lattice energy, and the presence of hydrogen bond donors and acceptors contribute to this issue.[2][3] This guide provides a structured approach to systematically address and overcome these solubility-related obstacles.

Part 1: Troubleshooting Guide - From Precipitation to Clear Solutions

This section is designed to address specific problems you may encounter in the lab. The question-and-answer format provides direct solutions and explains the reasoning behind each step.

Scenario 1: My newly synthesized this compound derivative won't dissolve in my aqueous buffer.

Question: I've synthesized a novel this compound derivative, and it's virtually insoluble in my standard phosphate-buffered saline (PBS) at pH 7.4. What are my initial steps to get it into solution for a biological assay?

Answer: This is a very common issue. The first step is to systematically explore solvent systems and simple formulation adjustments. Here’s a logical progression:

  • Co-solvency Approach: The use of a water-miscible organic solvent, or co-solvent, is often the first line of defense.[4][5][6] These solvents work by reducing the polarity of the aqueous environment, making it more favorable for your lipophilic compound to dissolve.[7]

    • Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycols (PEGs) are common choices.[5]

    • Step-by-Step Protocol:

      • Prepare a high-concentration stock solution of your compound in 100% DMSO.

      • Serially dilute this stock solution into your aqueous buffer. It is crucial to add the DMSO stock to the buffer and not the other way around to avoid precipitation.

      • Start with a low final concentration of DMSO (e.g., 0.1-1% v/v) in your final assay solution. Many cell-based assays can tolerate up to 0.5% DMSO without significant toxicity, but this should always be validated with a vehicle control.

      • If solubility is still an issue, you can cautiously increase the co-solvent concentration, but be mindful of its potential effects on your experimental system.

  • pH Adjustment: this compound derivatives often contain basic nitrogen atoms, making their solubility pH-dependent.[8]

    • The Principle: By lowering the pH, you can protonate these basic sites, forming a salt in situ which is generally more water-soluble.[9][10][11]

    • Troubleshooting Steps:

      • Determine the pKa of your compound (if possible, through calculation or experimental methods).

      • Attempt to dissolve your compound in buffers with progressively lower pH values (e.g., pH 6.0, 5.0, 4.0).

      • A good starting point is to aim for a pH that is 1-2 units below the pKa of the basic functional group.[8]

      • Caution: Ensure that the acidic pH does not negatively impact the stability of your compound or the integrity of your biological assay.

Visual Workflow for Initial Solubilization:

start Insoluble Compound in Aqueous Buffer cosolvency Try Co-solvency (e.g., DMSO) start->cosolvency ph_adjust Try pH Adjustment (Acidic Buffer) cosolvency->ph_adjust No soluble Soluble? Proceed with Assay cosolvency->soluble Yes ph_adjust->soluble Yes insoluble Still Insoluble ph_adjust->insoluble No next_steps Consider Advanced Strategies insoluble->next_steps

Caption: Initial troubleshooting workflow for dissolving this compound derivatives.

Scenario 2: My compound dissolves in the initial solvent but precipitates upon dilution.

Question: My this compound derivative dissolves perfectly in DMSO, but when I dilute it into my cell culture medium, it immediately crashes out of solution. How can I prevent this precipitation?

Answer: This is a classic sign of supersaturation and subsequent precipitation when the compound is introduced to an anti-solvent (your aqueous medium).[12][13][14] The key is to maintain the compound's solubility in the final solution.

  • Optimize Co-solvent Concentration: You may need a higher final concentration of the co-solvent than initially tried. However, always be cautious of the tolerance of your experimental system.

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior.[15][16] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of your molecule and presenting a hydrophilic exterior to the aqueous solvent.[17][18]

    • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used due to their higher solubility and lower toxicity compared to native β-cyclodextrin.

    • Protocol Outline:

      • Prepare an aqueous solution of the cyclodextrin.

      • Add your this compound derivative to the cyclodextrin solution.

      • Stir or sonicate the mixture to facilitate complex formation.

      • This can be done at room temperature or with gentle heating.

      • The resulting clear solution can then be sterile-filtered and used in your experiments.

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[19]

    • Examples: Tween® 80, Pluronic® F-68.

    • Consideration: Surfactants can interfere with some biological assays, so their use must be carefully validated.

Data Snapshot: Impact of Formulation on Solubility

Formulation StrategyExpected Solubility ImprovementKey Considerations
Co-solvency (e.g., 5% DMSO) Moderate to HighPotential for solvent toxicity in assays.
pH Adjustment (to pH < pKa) High (for ionizable compounds)Compound stability and assay compatibility at low pH.
Cyclodextrin Complexation (HP-β-CD) HighStoichiometry of complexation, potential for competitive binding.
Salt Formation (pre-isolated salt) Very HighRequires chemical modification and purification.

Part 2: Advanced Strategies and Proactive Solutions

For particularly challenging compounds, more advanced techniques may be necessary. These methods often involve chemical modification or more complex formulation approaches.

Salt Formation: A Proactive Approach to Enhance Solubility

Instead of relying on in situ salt formation through pH adjustment, you can synthesize and isolate a salt form of your this compound derivative. This is a robust method for significantly improving aqueous solubility and dissolution rates.[11][20][21][22]

Question: How do I decide which salt to make, and what is the general procedure?

Answer:

  • Choosing the Right Counter-ion: The choice of the acidic counter-ion is critical. A general rule of thumb is that for a stable salt to form, there should be a difference of at least 2-3 pKa units between the basic drug and the acidic counter-ion.

    • Commonly Used Acids: Hydrochloric acid, sulfuric acid, methanesulfonic acid, and tartaric acid are frequently used.

  • General Protocol for Salt Formation:

    • Dissolve your free base this compound derivative in a suitable organic solvent (e.g., methanol, ethanol, or acetone).

    • In a separate vessel, dissolve an equimolar amount of the chosen acid in the same solvent.

    • Slowly add the acid solution to the solution of your compound while stirring.

    • The salt will often precipitate out of the solution. If not, the solvent can be slowly evaporated, or an anti-solvent can be added to induce precipitation.

    • Collect the precipitated salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Characterize the resulting salt to confirm its formation and purity (e.g., via melting point, NMR, and elemental analysis).

Decision Tree for Advanced Solubilization:

start Initial strategies failed cyclodextrin Try Cyclodextrin Complexation start->cyclodextrin salt_formation Consider Salt Formation cyclodextrin->salt_formation Failure soluble Solubility Achieved cyclodextrin->soluble Success structural_mod Structural Modification (if feasible) salt_formation->structural_mod Failure/Not an option salt_formation->soluble Success formulation Advanced Formulation (e.g., nanosuspension) structural_mod->formulation

Caption: Decision-making process for advanced solubility enhancement strategies.

Structural Modification for Improved Physicochemical Properties

If you are in the early stages of lead optimization, consider modifying the chemical structure of your this compound derivative to improve its intrinsic solubility.[23]

  • Introduce Polar Functional Groups: Adding polar groups like hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) can increase hydrophilicity.[23]

  • Disrupt Crystal Packing: Introducing non-planar or bulky groups can disrupt the crystal lattice, reducing the energy required to dissolve the compound.

  • Reduce Lipophilicity: Systematically evaluate the contribution of different substituents to the overall lipophilicity (LogP) and make modifications to reduce it. Some this compound derivatives have been reported with Log S values in the range of -6.49 to -4.78, indicating poor aqueous solubility.[24]

Part 3: FAQs - Quick Reference Guide

Q1: My compound is poorly soluble even in DMSO. What should I do for NMR analysis? A1: For NMR, you can try using deuterated trifluoroacetic acid (TFA-d) as a co-solvent with your primary deuterated solvent (e.g., CDCl3 or DMSO-d6). TFA can protonate your compound and disrupt intermolecular interactions, aiding dissolution. Be aware that this will shift the peaks in your spectrum. Alternatively, gentle heating of the NMR tube may help, but be cautious of potential degradation. For sample preparation, dissolve 5-25 mg of your compound in 0.6-0.7 mL of deuterated solvent.[25] If solids remain, filter the solution into the NMR tube.[20][25][26][27][28]

Q2: How do I prepare a stock solution of a this compound derivative for cell-based assays? A2: The best practice is to prepare a high-concentration stock in 100% DMSO (e.g., 10-50 mM). Then, perform serial dilutions in your cell culture medium to achieve the final desired concentrations. The final DMSO concentration should ideally be below 0.5% and consistent across all treatments, including the vehicle control.

Q3: Can I use sonication to help dissolve my compound? A3: Yes, sonication can be a useful physical method to aid dissolution by breaking up solid aggregates and increasing the interaction between the solute and the solvent. However, be mindful of potential heating and possible degradation of your compound with prolonged sonication.

Q4: What are the key physicochemical properties I should aim for to improve solubility? A4: While there are no absolute rules, aiming for a lower LogP (typically < 5), a molecular weight under 500, and the presence of hydrogen bond donors and acceptors can contribute to better "drug-like" properties, including solubility.[2][3]

References

Technical Support Center: Modification of 2-Hydrazinylthiazole Scaffold to Enhance Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with the 2-hydrazinylthiazole scaffold. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of synthesizing and optimizing these potent bioactive molecules. Our focus is on providing practical, experience-driven insights to overcome common experimental hurdles and rationally design derivatives with enhanced biological activity.

Section 1: Core Synthesis & Optimization

This section addresses common challenges encountered during the synthesis of the this compound core and its derivatives, focusing on reaction efficiency, yield, and purification.

Q1: My one-pot, three-component synthesis of 2-(2-hydrazinyl)thiazole derivatives results in low yields and multiple side products. What are the critical parameters to control?

A1: Low yields in the one-pot synthesis, typically involving a thiosemicarbazone, an α-haloketone or equivalent, and subsequent cyclization, are a frequent issue. The key is to understand the delicate balance between the rates of different reaction steps.

Causality & Expert Insights: The primary challenge lies in controlling the initial formation of the thiosemicarbazone in situ and preventing its degradation or unwanted side reactions before the thiazole ring closure. The Hantzsch thiazole synthesis, a classic method for forming the thiazole ring, is the foundational reaction here.[1][2] Success often depends on meticulous control of stoichiometry, temperature, and solvent polarity.

Troubleshooting Protocol:

  • Reagent Quality and Stoichiometry:

    • Thiosemicarbazide/Thiosemicarbazone Purity: Start with highly pure thiosemicarbazide or a pre-synthesized and purified thiosemicarbazone. Impurities can interfere with the reaction.

    • α-Haloketone Reactivity: The reactivity of the α-haloketone (or its precursor like an arylglyoxal) is crucial.[3][4][5][6] Highly reactive variants can lead to self-condensation or other side reactions. Ensure it is added slowly or at a lower temperature to control the reaction rate.

    • Stoichiometric Ratio: A slight excess of the thiosemicarbazide component (e.g., 1.1 equivalents) can sometimes drive the initial condensation to completion, but a large excess can complicate purification.

  • Solvent and Catalyst Optimization:

    • Solvent Choice: The choice of solvent is critical. Ethanol, often in a water mixture (1:1 v/v), is commonly used as it facilitates the dissolution of both polar and non-polar reactants.[3][4][5][6] For less reactive substrates, a higher boiling point solvent like DMF or dioxane may be beneficial.

    • Catalyst: A few drops of acetic acid can catalyze the initial formation of the thiosemicarbazone from thiosemicarbazide and a carbonyl compound.[4] However, for the cyclization step, a base like triethylamine or potassium carbonate might be needed to facilitate the final ring closure by deprotonating the thiol tautomer.

  • Temperature and Reaction Time:

    • Stepwise Temperature Gradient: Instead of refluxing from the start, consider a stepwise temperature profile. For example, stir the aldehyde/ketone and thiosemicarbazide at room temperature for 1-2 hours to form the thiosemicarbazone intermediate before adding the cyclizing agent (e.g., α-haloketone) and increasing the temperature.

    • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Over-refluxing can lead to decomposition of the desired product.

Experimental Workflow Diagram:

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A Thiosemicarbazide + Aldehyde/Ketone B Thiosemicarbazone Intermediate A->B Room Temp Catalyst (e.g., Acetic Acid) C α-Haloketone or Arylglyoxal B->C Reflux Solvent (e.g., EtOH/H2O) D This compound Derivative C->D E Crude Product D->E F Pure Compound E->F Column Chromatography or Recrystallization

Caption: General workflow for this compound synthesis.

Section 2: Structure-Activity Relationship (SAR) and Bioactivity Enhancement

This section provides guidance on how to strategically modify the this compound scaffold to improve its biological activity based on established SAR principles.

Q2: I have a lead this compound compound with moderate antibacterial activity. How can I rationally choose substituents to enhance its potency?

A2: Enhancing potency requires a systematic approach based on understanding the structure-activity relationships (SAR) of the this compound scaffold. The key is to modify three main regions: the C4/C5 positions of the thiazole ring, the hydrazone linker, and the terminal aryl ring.

Expertise & Causality: The bioactivity of thiazole derivatives is often linked to their ability to interact with biological targets through hydrogen bonding, hydrophobic interactions, and metal chelation.[7][8] The electronic and steric properties of substituents can drastically alter these interactions.

Key Modification Hotspots and Their Expected Effects:

Modification SiteSubstituent TypeRationale & Expected OutcomeKey References
Thiazole C4-Aryl Ring Electron-Withdrawing Groups (EWGs) e.g., -Cl, -F, -NO₂Can enhance interaction with electron-rich pockets in the target protein. May improve cell permeability.[9][10]
Electron-Donating Groups (EDGs) e.g., -OCH₃, -CH₃Can increase electron density on the thiazole ring, potentially enhancing hydrogen bonding capabilities. Often associated with antifungal and antioxidant activity.[11][12]
Lipophilic GroupsCan improve membrane permeability and hydrophobic interactions with the target. Optimal hydro-lipophilic balance is crucial for antifungal activity.[8]
Hydrazone Linker (-N=CH-) Aromatic/Heterocyclic AldehydesModifying the aldehyde used to form the hydrazone introduces diverse functionalities. Pyridine appendages, for example, have shown good antimycobacterial activity.[13]
Acetylenic MoietiesIncorporation of an acetylene group is a known strategy in medicinal chemistry to introduce rigidity and unique interactions, which has been explored for antimycobacterial agents.[7][14]
Thiazole C5 Position Carbaldehyde or other functional groupsSubstitutions at the C5 position can provide additional points for interaction with the biological target.[11]

Logical Relationship Diagram for SAR:

SAR_Logic cluster_Mods Modification Strategies cluster_Effects Potential Bioactivity Outcomes Core This compound Scaffold Mod1 Add EWG/EDG to C4-Aryl Ring Core->Mod1 Mod2 Vary Hydrazone Substituent (R') Core->Mod2 Mod3 Introduce Lipophilic Groups Core->Mod3 Effect1 Enhanced Antibacterial Activity Mod1->Effect1 Effect4 Optimized ADME Properties Mod1->Effect4 Mod2->Effect1 Effect3 Increased Antimycobacterial Potency Mod2->Effect3 Effect2 Improved Antifungal Activity Mod3->Effect2 Mod3->Effect4

Caption: SAR modification strategies and their likely impact.

Self-Validating Protocol for SAR Study:

  • Establish a Baseline: Synthesize and confirm the structure and purity (>95%) of your lead compound. This will be your positive control.

  • Systematic Modification: Synthesize a small, focused library of analogs.

    • Series 1 (Electronic Effects): Keep the core scaffold constant and vary the substituent on the C4-aryl ring (e.g., H, 4-F, 4-Cl, 4-OCH₃, 4-NO₂).

    • Series 2 (Steric/Lipophilic Effects): Introduce bulky or lipophilic groups (e.g., tert-butyl, phenyl) at different positions.

    • Series 3 (Hydrazone Moiety): Use different aromatic or heteroaromatic aldehydes (e.g., pyridine-4-carboxaldehyde, thiophene-2-carboxaldehyde) to modify the hydrazone portion.

  • Bioactivity Screening: Test all new compounds in parallel with your lead compound in the same assay and under identical conditions. Determine the Minimum Inhibitory Concentration (MIC) or IC₅₀ values.

  • Data Analysis: Correlate the changes in chemical structure with the observed changes in biological activity. This will provide empirical evidence to guide the next round of optimization. For instance, if the 4-Cl and 4-F analogs show higher potency, it suggests that an electron-withdrawing group at that position is favorable.

Section 3: Troubleshooting Bioassays

This section tackles issues that may arise during the biological evaluation of your synthesized compounds, such as poor solubility or inconsistent results.

Q3: My newly synthesized this compound derivatives show poor solubility in aqueous media for bioassays, leading to inconsistent MIC values. How can I address this?

A3: Solubility is a common challenge for novel heterocyclic compounds. The planar, often aromatic nature of these scaffolds can lead to poor aqueous solubility, causing precipitation in assay media and unreliable results.

Expert Insights & Solutions:

  • Solubilizing Excipients:

    • DMSO: The most common solution is to prepare a concentrated stock solution (e.g., 10-20 mM) in 100% Dimethyl Sulfoxide (DMSO) and then perform serial dilutions. Crucially, ensure the final concentration of DMSO in the assay medium is non-toxic to the cells or microbes (typically ≤1%). Run a vehicle control (media + same final concentration of DMSO) to confirm it has no effect on its own.

    • Other Solvents: For compounds that are also poorly soluble in DMSO, other co-solvents like ethanol or surfactants (e.g., Tween 80) can be tested, but their compatibility with the specific assay must be validated.

  • Structural Modification for Solubility:

    • If solubility issues persist and are hindering development, the next logical step is to modify the scaffold to improve its physicochemical properties. This is a key part of the hit-to-lead optimization process.[15]

    • Introduce Polar/Ionizable Groups: Incorporate groups that can be protonated or deprotonated at physiological pH (e.g., 7.4). Examples include:

      • Basic amines (e.g., piperidine, morpholine)

      • Carboxylic acids

      • Sulfate or phosphate groups

    • PEGylation: Attaching short polyethylene glycol (PEG) chains can also enhance aqueous solubility, though this can increase molecular weight.

  • Assay Modification:

    • Serum Proteins: Sometimes, the presence of proteins like albumin in the assay medium can help solubilize lipophilic compounds. If your assay allows, consider using media supplemented with a low percentage of serum.

    • Sonication: Briefly sonicating the diluted compound in the assay medium can sometimes help dissolve small precipitates, but be cautious as this may not result in a stable solution over the full incubation period.

Workflow for Addressing Solubility Issues:

G A Compound Shows Poor Solubility in Assay Medium B Prepare Concentrated Stock in 100% DMSO A->B C Test Final DMSO Conc. for Toxicity (≤1%) B->C D Solubility Issue Resolved? C->D E Proceed with Bioassay D->E Yes F Consider Structural Modification D->F No G Introduce Polar Groups (e.g., amines, carboxylates) F->G H Re-synthesize & Re-test G->H H->A

Caption: Decision workflow for troubleshooting poor compound solubility.

References

Technical Support Center: Troubleshooting 2-Hydrazinylthiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-hydrazinylthiazole and its derivatives. Our focus is to move beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes, thereby empowering you to diagnose and resolve common synthetic challenges.

Introduction to this compound Synthesis

The Hantzsch thiazole synthesis remains a cornerstone for the construction of the thiazole ring.[1][2] A common and effective variant for producing 2-hydrazinylthiazoles involves the condensation of a thiosemicarbazone with an α-haloketone.[2][3] This reaction is valued for its reliability and the accessibility of its starting materials.

The general mechanism involves the nucleophilic attack of the sulfur atom from the thiosemicarbazone onto the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic this compound ring.[3]

While robust, this synthesis is not without its challenges. Researchers frequently encounter issues such as low yields, the formation of complex mixtures, and difficulties in purification.[4] This guide is designed to address these specific problems head-on.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low, and I observe multiple products on my TLC plate. What are the most likely side reactions?

Low yields and product mixtures are often indicative of competing reaction pathways. In the synthesis of 2-hydrazinylthiazoles, two primary side reactions are the formation of 1,2,4-triazole-3-thiones and isomeric 2-imino-2,3-dihydrothiazoles.

  • Side Reaction 1: Formation of 1,2,4-Triazole-3-thiones

    This occurs when the thiosemicarbazone undergoes an alternative cyclization pathway, which is often favored under neutral to basic conditions. Instead of the sulfur atom initiating the reaction with the α-haloketone, an intramolecular cyclization of the thiosemicarbazone itself can occur.

    Causality: The nitrogen atom of the hydrazinyl moiety can act as a nucleophile, attacking the thiocarbonyl carbon. This pathway is particularly prevalent if the α-haloketone is not sufficiently reactive or if the reaction conditions do not favor the Hantzsch pathway.

  • Side Reaction 2: Formation of 2-Imino-2,3-dihydrothiazoles

    This side product is an isomer of the desired this compound and arises from a lack of regioselectivity during the cyclization step. The thiosemicarbazone moiety has two nitrogen atoms that can participate in the ring closure. If the terminal amino group's nitrogen attacks the carbonyl carbon of the intermediate instead of the hydrazinyl nitrogen, the 2-imino isomer is formed. This is more likely to occur under strongly acidic conditions.[5][6]

Q2: How can I control the reaction to favor the formation of the desired this compound?

Controlling the reaction outcome hinges on manipulating the relative rates of the desired Hantzsch synthesis versus the side reactions. The most critical parameter to control is the pH of the reaction medium.

pH Control is Key:

pH ConditionPredominant ProductRationale
Slightly Acidic (pH 4-6) This compound (Desired) Protonation of the carbonyl oxygen of the α-haloketone increases its electrophilicity, accelerating the initial nucleophilic attack by the sulfur of the thiosemicarbazone, thus favoring the Hantzsch pathway.
Neutral to Basic (pH > 7) 1,2,4-Triazole-3-thione In the absence of acid catalysis, the intramolecular cyclization of the thiosemicarbazone can become kinetically competitive.[7]
Strongly Acidic (pH < 2) 2-Imino-2,3-dihydrothiazole Under highly acidic conditions, the nucleophilicity of the hydrazinyl nitrogen is reduced due to protonation, making the terminal amino nitrogen more likely to participate in the cyclization.[5][6]

Experimental Protocol for pH Optimization:

  • Reaction Setup: In a round-bottom flask, dissolve your thiosemicarbazone and α-haloketone in a suitable solvent (e.g., ethanol).

  • pH Adjustment: Add a catalytic amount of a weak acid, such as acetic acid, to maintain a slightly acidic environment.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The desired this compound is typically less polar than the starting thiosemicarbazone.

  • Work-up: Upon completion, quench the reaction with a mild base, such as a saturated sodium bicarbonate solution, to neutralize the acid catalyst before extraction.

Visualizing Reaction Pathways

The following diagram illustrates the competition between the desired Hantzsch synthesis and the formation of the 1,2,4-triazole-3-thione side product.

A Thiosemicarbazone + α-Haloketone B Hantzsch Thiazole Synthesis (Slightly Acidic) A->B Favored Pathway D Intramolecular Cyclization (Neutral/Basic) A->D Competing Pathway C Desired this compound B->C E 1,2,4-Triazole-3-thione (Side Product) D->E

Caption: Competing reaction pathways in this compound synthesis.

Q3: I've identified the presence of byproducts. How can I effectively purify my desired this compound?

Purification can be challenging due to the similar polarities of the desired product and its isomers. A multi-step purification strategy is often necessary.

Step 1: Initial Work-up and Precipitation

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing crushed ice and water. The desired this compound, being less soluble in water, will often precipitate.

  • Collect the precipitate by vacuum filtration and wash with cold water to remove any residual acid and other water-soluble impurities.

Step 2: Recrystallization

Recrystallization is an effective method for removing many impurities.

Protocol for Recrystallization:

  • Solvent Selection: Ethanol is a commonly used solvent for recrystallizing 2-hydrazinylthiazoles. If the product is too soluble in pure ethanol, a mixed solvent system, such as ethanol/water, can be employed.

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.

  • Isolation: Collect the pure crystals by vacuum filtration and wash with a small amount of cold ethanol.

Step 3: Column Chromatography

If recrystallization fails to provide a pure product, silica gel column chromatography is the next step.

Protocol for Column Chromatography:

  • Stationary Phase: Use silica gel (60-120 mesh) as the stationary phase.

  • Mobile Phase (Eluent): A mixture of ethyl acetate and hexanes is a good starting point for the eluent. The optimal ratio will depend on the specific polarity of your compound and can be determined by TLC analysis.

  • Column Packing: Pack the column with a slurry of silica gel in the initial eluent.

  • Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Advanced Troubleshooting: Mechanistic Insights into Isomer Formation

Understanding the mechanism of side product formation is crucial for advanced troubleshooting.

Mechanism of 1,2,4-Triazole-3-thione Formation:

This pathway is an intramolecular condensation of the thiosemicarbazone.

start Thiosemicarbazone step1 Nucleophilic attack of hydrazinyl nitrogen on thiocarbonyl carbon start->step1 step2 Cyclic Intermediate step1->step2 step3 Dehydration step2->step3 end 1,2,4-Triazole-3-thione step3->end

Caption: Mechanism of 1,2,4-triazole-3-thione formation.

Mechanism of 2-Imino-2,3-dihydrothiazole Formation:

This pathway is a result of alternative regiochemistry in the Hantzsch synthesis.

start Intermediate from S-alkylation of thiosemicarbazone step1 Nucleophilic attack of terminal amino nitrogen on carbonyl carbon start->step1 step2 Cyclic Intermediate step1->step2 step3 Dehydration step2->step3 end 2-Imino-2,3-dihydrothiazole step3->end

Caption: Mechanism of 2-imino-2,3-dihydrothiazole formation.

By understanding these competing mechanisms, researchers can make more informed decisions about reaction conditions to maximize the yield and purity of their desired this compound product.

References

Technical Support Center: Enhancing the Selectivity of 2-Hydrazinylthiazole Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-hydrazinylthiazole based inhibitors. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the design, synthesis, and evaluation of these compounds, with a specific focus on enhancing target selectivity. Our goal is to move beyond simple protocols and offer insights into the causality behind experimental choices, empowering you to troubleshoot effectively and advance your research.

Part 1: Foundational Concepts & Frequently Asked Questions

This section addresses common questions and challenges researchers face when aiming to improve the selectivity of their this compound inhibitors.

Q1: My this compound based inhibitor is potent, but it hits several off-targets. Where do I start with improving its selectivity?

This is a common challenge in drug discovery. The promiscuity of kinase inhibitors, for example, is often due to the high degree of conservation in the ATP-binding site across the kinome.[1] The first step is to develop a clear strategy based on understanding the differences between your primary target and the identified off-targets.

Recommended Starting Strategy:

  • Structural Analysis: If crystal structures are available, perform a detailed comparison of the binding sites of your primary target and major off-targets. Look for differences in key residues (e.g., the gatekeeper residue), pocket size, shape, and electrostatic potential.[2][3]

  • Selectivity Profiling: If you haven't already, perform a broad selectivity screen against a panel of related proteins (e.g., a kinase panel).[4][5] This provides a quantitative baseline of your inhibitor's promiscuity and helps prioritize which off-targets to address.

  • Hypothesis-Driven Design: Based on the structural analysis and profiling data, formulate a hypothesis. For example, "The off-target kinase has a larger gatekeeper residue. Introducing a bulky substituent on my inhibitor at a position pointing towards this residue should create a steric clash, reducing affinity for the off-target while maintaining affinity for the primary target."[1]

The diagram below illustrates a typical workflow for initiating a selectivity enhancement campaign.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Rational Design cluster_2 Phase 3: Iteration A Potent Lead Compound (Low Selectivity) B Broad Selectivity Profiling (e.g., Kinase Panel) A->B C Identify Key Off-Targets B->C D Structural Analysis (Target vs. Off-Target) C->D E Formulate Hypothesis (e.g., Exploit Steric Hindrance) D->E F Design Analogs E->F G Synthesize & Purify Analogs F->G H Assay for Potency & Selectivity G->H I Analyze SAR H->I I->F Refine Design J Optimized Inhibitor I->J Success

Caption: Workflow for enhancing inhibitor selectivity.

Q2: What are the most effective medicinal chemistry strategies for improving the selectivity of heterocyclic inhibitors like 2-hydrazinylthiazoles?

Several rational design strategies can be employed to tune the selectivity of your compounds.[2][3] The choice of strategy depends heavily on the specific differences between your target and off-target(s).

StrategyPrincipleApplication Example for this compound
Exploiting Shape/Steric Differences Introduce bulky groups that clash with residues in the off-target's binding pocket but are accommodated by the primary target.Modify the phenyl ring attached to the thiazole or the group attached to the hydrazinyl moiety to probe for steric clashes, particularly near the "gatekeeper" residue in kinases.[1]
Optimizing Electrostatics Modify functional groups to create favorable electrostatic interactions with the target while introducing unfavorable interactions (e.g., charge repulsion) with the off-target.[2][3]Introduce polar groups (e.g., hydroxyl, amino) or charged moieties that can form specific hydrogen bonds or salt bridges with non-conserved polar residues in the target's active site.
Targeting Unique Conformations Design inhibitors that bind to a specific conformation (e.g., DFG-out in kinases) that is more readily adopted by the target enzyme than by off-targets.This is a more advanced strategy that may require modifying the core scaffold to favor binding to inactive conformations, potentially improving selectivity.
Displacing High-Energy Water Introduce functionalities that can displace an unfavorably bound water molecule present in the target's active site but not in the off-target's.[2][3]This requires high-resolution crystal structures to identify such opportunities. The hydrazinyl linker can be a key point for modification to introduce groups that probe these water networks.
Covalent Targeting Introduce a weak electrophile (e.g., an acrylamide) designed to form a covalent bond with a non-conserved cysteine residue near the binding pocket of the target.[1]This can dramatically increase both potency and selectivity. The position of the electrophile must be carefully designed based on structural data.
Q3: I am seeing inconsistent activity and selectivity results. Could my synthesis or purification be the problem?

Absolutely. The purity of your final compound is critical for accurate biological data. Impurities, including starting materials, byproducts, or regioisomers, can have their own biological activity that confounds your results.

Common Synthesis & Purification Pitfalls:

  • Isomeric Mixtures: The Hantzsch thiazole synthesis, a common route to this scaffold, can sometimes produce regioisomers if unsymmetrical thioureas are used. Ensure your purification method (e.g., column chromatography, recrystallization) is capable of separating these isomers. Characterization by 2D NMR may be necessary to confirm the structure.

  • Residual Catalyst/Reagents: Palladium catalysts from cross-coupling reactions or acidic/basic reagents can interfere with biological assays. Ensure your purification protocol effectively removes these.

  • Compound Stability: The hydrazone linkage (-N=C-) formed from the this compound precursor can be susceptible to hydrolysis, especially at non-neutral pH. Confirm the stability of your compound in your assay buffer. Consider using freshly prepared solutions for your experiments.

The following diagram illustrates the critical relationship between synthesis, purification, and biological testing.

Caption: Impact of purification on data reliability.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols for key experiments and troubleshooting advice for common issues.

Guide 1: Troubleshooting Your Enzyme Inhibition Assay

Inaccurate IC50 values can derail a project. If you are getting variable or unexpected results, systematically troubleshoot your assay.[6][7][8]

SymptomPossible Cause(s)Recommended Action(s)
High Well-to-Well Variability - Poor inhibitor solubility.- Inaccurate pipetting.- Reagents not mixed properly.- Check compound solubility in assay buffer. Use a small percentage of DMSO if necessary, and ensure the final DMSO concentration is consistent across all wells.- Use calibrated pipettes. For small volumes, prepare a master mix.- Gently mix all components before and after adding to the plate.[7]
IC50 Value is Much Higher than Expected - Enzyme concentration is too high.- Substrate concentration is too high (for competitive inhibitors).- Degraded inhibitor stock solution.- Titrate the enzyme to find a concentration that gives a robust signal but is in the linear range of the reaction.- Determine the Km of the substrate and use a concentration at or near the Km for competitive inhibitor assays.[9]- Prepare a fresh dilution of the inhibitor from a new stock.
Incomplete Inhibition Curve (Doesn't reach 0%) - Inhibitor is insoluble at high concentrations.- Active, inhibitory impurity is present in the enzyme or substrate preparation.- Visually inspect the wells at the highest concentrations for precipitation. Determine the solubility limit.- Run controls where you test the inhibitor against a different enzyme to check for non-specific inhibition.
Assay Signal is Too Low or Absent - Inactive enzyme or degraded substrate/cofactor.- Incorrect buffer pH or temperature.- Omission of a critical reagent.- Use fresh reagents and store them according to the manufacturer's instructions.[7] Run a positive control with a known inhibitor.- Ensure the assay buffer is at the optimal pH and temperature for the enzyme.[9]- Double-check the protocol to ensure all components were added.[7]
Protocol 1: Kinase Selectivity Profiling using the ADP-Glo™ Assay

This protocol provides a general framework for assessing the selectivity of your this compound inhibitor against a panel of kinases. Commercial kits, such as those from Promega, streamline this process.[4][5][10]

Objective: To determine the relative inhibitory activity of a compound against a panel of kinases to generate a selectivity profile.

Materials:

  • Kinase Selectivity Profiling System (e.g., Promega General Panel)[5] containing kinases, substrates, and buffers.

  • ADP-Glo™ Kinase Assay reagents.[10]

  • Test inhibitor (this compound derivative) dissolved in 100% DMSO.

  • Multi-well plates (384-well, white, flat-bottom recommended for luminescence).

  • Multichannel pipettes or automated liquid handler.

  • Plate-reading luminometer.

Procedure:

  • Reagent Preparation: a. Thaw all components completely and mix gently.[7] Keep enzymes on ice. b. Prepare the 2.5X Kinase Buffer and 100µM ATP solutions as per the kit manual.[10] c. Prepare Kinase Working Stocks and ATP/Substrate Working Stocks by diluting the provided stocks directly in the strips as instructed.[10]

  • Compound Dilution: a. Prepare a serial dilution of your test inhibitor. A common starting point is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). b. Ensure the final DMSO concentration in the assay well is low (typically ≤1%) and consistent across all wells, including controls.

  • Kinase Reaction: a. Set up the reaction in a 384-well plate. For each reaction, add the components in the following order:

    • 1 µL of test inhibitor dilution or vehicle (DMSO) for controls.
    • 2 µL of Kinase Working Stock.
    • 2 µL of the corresponding ATP/Substrate Working Stock to initiate the reaction.[10] b. Controls:
    • No-Enzyme Control: Add buffer instead of Kinase Working Stock to determine background signal.
    • Vehicle Control (100% Activity): Add DMSO instead of inhibitor to determine the uninhibited kinase activity. c. Shake the plate gently for 30 seconds. d. Incubate at room temperature for 60 minutes.[10]

  • ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well. b. Shake the plate for 30 seconds and incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well. d. Shake the plate for 30 seconds and incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.

  • Data Acquisition and Analysis: a. Read the luminescence on a plate-reading luminometer. b. Subtract the "No-Enzyme" control background from all other readings. c. Normalize the data by setting the vehicle control as 100% activity and the background as 0% activity. d. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

References

Technical Support Center: Mitigating the Toxicity of 2-Hydrazinylthiazole-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for research teams engaged in the development of therapeutic agents incorporating the 2-hydrazinylthiazole scaffold. Our objective is to provide actionable insights and robust methodologies to proactively identify, understand, and mitigate the toxicological liabilities associated with this chemical class, particularly those stemming from metabolic activation.

Frequently Asked Questions (FAQs)

This section addresses common initial queries encountered during the preclinical development of this compound derivatives.

Q1: What is the primary driver of toxicity for this compound compounds?

The principal toxicological concern is the metabolic activation of the hydrazinyl moiety by cytochrome P450 (CYP) enzymes in the liver. This process can generate highly reactive electrophilic intermediates. These intermediates can then form covalent bonds with cellular macromolecules, such as proteins, leading to idiosyncratic adverse drug reactions (IADRs), hepatotoxicity, and other organ damage.

Q2: My lead compound shows significant cytotoxicity in HepG2 cells. What are the immediate next steps?

High cytotoxicity in a hepatic cell line like HepG2 is a red flag for potential liver toxicity. The immediate steps should focus on determining if the toxicity is metabolism-dependent.

  • Assess Metabolic Competence: HepG2 cells have low intrinsic metabolic activity. Compare cytotoxicity in standard HepG2 cells versus metabolically competent systems, such as primary human hepatocytes or HepG2 cells co-cultured with liver S9 fractions. A significant increase in toxicity in the metabolically active system strongly suggests the formation of a toxic metabolite.

  • Reactive Metabolite Trapping: Conduct an in vitro assay using a trapping agent like glutathione (GSH). A decrease in cytotoxicity in the presence of GSH, coupled with the detection of a GSH-conjugate, provides direct evidence of reactive metabolite formation.

Q3: Are there known structural modifications to reduce the toxicity of this scaffold?

Yes, several structure-activity relationship (SAR) strategies have been explored to minimize the formation of reactive metabolites. The core principle is to block or alter the sites of metabolic activation. Key approaches include:

  • N-alkylation: Introducing a methyl or other small alkyl group on the hydrazine nitrogen can sterically hinder CYP-mediated oxidation.

  • Bioisosteric Replacement: Replacing the entire hydrazinyl group with a less metabolically labile linker, if pharmacologically permissible.

  • Electron-Withdrawing Groups: Placing electron-withdrawing groups on the thiazole ring can decrease the electron density of the hydrazine moiety, potentially reducing its susceptibility to oxidation.

Troubleshooting Guides

This section provides in-depth guidance for specific experimental challenges.

Scenario 1: High In Vitro Cytotoxicity in Hepatocyte Assays
  • Observed Problem: Your this compound derivative shows a potent, dose-dependent decrease in cell viability (IC50 < 10 µM) in primary human hepatocytes.

  • Underlying Causality: This result points towards intrinsic compound toxicity or, more likely for this scaffold, the formation of toxic metabolites that overwhelm the cell's detoxification pathways (e.g., glutathione conjugation).

G A High Cytotoxicity Observed in Hepatocytes B Run Assay with CYP Inhibitor (e.g., 1-aminobenzotriazole) A->B C Toxicity Persists? B->C  No Change D Toxicity Reduced? B->D  Significant Shift E Hypothesis: Intrinsic Toxicity (Non-Metabolic) C->E F Hypothesis: Metabolism-Mediated Toxicity D->F G Action: Assess Off-Target Effects, Mitochondrial Toxicity (e.g., Seahorse Assay) E->G H Action: Perform Reactive Metabolite Trapping Assay (GSH) F->H I Action: Identify Specific CYP Isozymes (Recombinant CYPs) F->I G cluster_prep 1. Incubation Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis A Test Compound + Liver Microsomes/S9 + GSH B Add NADPH System (Initiate Metabolism) A->B C Incubate at 37°C B->C D Quench with ACN C->D E Centrifuge & Collect Supernatant D->E F LC-MS/MS Analysis E->F G Search for GSH Adduct Mass F->G

Technical Support Center: Purification of Novel 2-Hydrazinylthiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of novel 2-hydrazinylthiazole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of molecules. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

General Purification

Q1: What are the primary methods for purifying crude this compound compounds after synthesis?

A1: The most common and effective purification techniques for this compound derivatives are recrystallization and column chromatography. The choice between these methods depends on the physical state of your crude product (solid or oil), the nature of the impurities, and the desired final purity.[1][2][3][4]

  • Recrystallization: This is the preferred method for solid compounds, offering a straightforward path to high purity by removing minor impurities. Ethanol is frequently reported as a suitable solvent for recrystallization of these compounds.[1][3]

  • Column Chromatography: This technique is essential for purifying oils or solids with impurities that have similar polarity to the product. It is also used when recrystallization fails to yield a product of the desired purity.[4][5][6]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of your novel this compound compounds.

Recrystallization Issues

Problem 1: My this compound compound will not crystallize.

Causality: The inability of a compound to crystallize can be due to several factors, including the presence of significant impurities that inhibit lattice formation, the compound being an oil at room temperature, or the selection of an inappropriate solvent.

Troubleshooting Protocol:

  • Confirm Purity: Analyze your crude product by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to estimate its purity. If the product is less than 90% pure, it is advisable to first perform column chromatography to remove major impurities.[7]

  • Solvent Screening: The key to successful recrystallization is finding a solvent in which your compound is soluble at high temperatures but sparingly soluble at low temperatures.

    • Recommended Starting Solvents: Based on literature, ethanol is a good starting point for many this compound derivatives.[1][3] Other polar protic solvents like methanol or isopropanol can also be effective.

    • Systematic Screening: If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed. Common miscible pairs include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane.

  • Induce Crystallization:

    • Seeding: Introduce a small crystal of the pure compound to the cooled, supersaturated solution.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.

    • Cooling: Slowly cool the solution to room temperature, followed by further cooling in an ice bath or refrigerator. Avoid rapid cooling, as this can lead to the formation of small, impure crystals.

Problem 2: The recrystallized product is still impure.

Causality: Impurities may co-crystallize with your product if they have similar solubility profiles or if the cooling process is too rapid, trapping impurities within the crystal lattice.

Troubleshooting Protocol:

  • Slow Down the Cooling Process: Allow the solution to cool to room temperature undisturbed before transferring it to a colder environment.

  • Second Recrystallization: A second recrystallization from the same or a different solvent system can often significantly improve purity.

  • Charcoal Treatment: If your product has colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Use charcoal sparingly, as it can also adsorb your product.

  • Alternative Purification: If recrystallization consistently fails to provide the desired purity, column chromatography is the recommended next step.[4]

Column Chromatography Issues

Problem 3: Poor separation of my this compound compound from impurities on a silica gel column.

Causality: Poor separation is typically due to an inappropriate solvent system (mobile phase) that does not provide a sufficient difference in the retention factors (Rf) of the product and impurities on the stationary phase (e.g., silica gel). Some thiazole derivatives can also be sensitive to the acidic nature of standard silica gel.[4]

Troubleshooting Protocol:

  • TLC Optimization: Before running a column, it is crucial to optimize the solvent system using TLC. The ideal solvent system should give your product an Rf value between 0.2 and 0.4, with clear separation from all impurity spots.

    • Common Mobile Phases: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.

    • Gradient Elution: If a single solvent system (isocratic elution) does not resolve all spots, a gradient elution, where the polarity of the mobile phase is gradually increased, can be effective.

  • Consider Alternative Stationary Phases:

    • Neutral or Basic Alumina: If you suspect your compound is degrading on the acidic silica gel, switching to neutral or basic alumina can be beneficial.[4]

    • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., using a C18 stationary phase) with a polar mobile phase (e.g., acetonitrile/water or methanol/water) may provide better separation.[8]

Data Presentation: Solvent Systems for Chromatography

PolarityNon-Polar ComponentPolar ComponentTypical Ratio (v/v)Notes
LowHexaneEthyl Acetate9:1 to 7:3Good for less polar compounds.
MediumHexaneEthyl Acetate1:1A common starting point for many derivatives.
HighEthyl AcetateMethanol9.5:0.5 to 9:1For more polar compounds.
AlternativeDichloromethaneMethanol9.8:0.2 to 9:1Can provide different selectivity.

Problem 4: The purified product is unstable and degrades after purification.

Causality: this compound compounds can be susceptible to oxidation or hydrolysis, especially if they have sensitive functional groups. Exposure to air, light, or residual acidic/basic conditions from the purification process can accelerate degradation.

Troubleshooting Protocol:

  • Inert Atmosphere: Conduct purification and subsequent handling under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Solvent Purity: Use high-purity, anhydrous solvents for both chromatography and storage to prevent hydrolysis.

  • Prompt Solvent Removal: After purification, remove the solvent under reduced pressure at a low temperature to minimize thermal degradation.

  • Proper Storage: Store the purified compound in a tightly sealed container, protected from light, and at a low temperature (e.g., in a refrigerator or freezer).

Experimental Protocols

Protocol 1: General Recrystallization of a this compound Derivative
  • Dissolution: In a flask, add the crude solid product and a minimal amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Allow the filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once crystals begin to form, you can further cool the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: General Column Chromatography Purification
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column. Allow the silica to settle, ensuring a flat, undisturbed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.

  • Elution: Add the mobile phase to the top of the column and begin elution, collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Workflows

Diagram 1: Decision Tree for Purification Strategy

Purification_Strategy start Crude Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil) is_pure Is the product pure? recrystallize->is_pure is_pure->column_chrom No final_product Pure Product is_pure->final_product Yes column_chrom->final_product

Caption: A decision-making workflow for selecting the initial purification method.

Diagram 2: Troubleshooting Workflow for Poor Chromatographic Separation

Chromatography_Troubleshooting start Poor Separation in Column Chromatography optimize_tlc Optimize Mobile Phase using TLC start->optimize_tlc gradient Try Gradient Elution optimize_tlc->gradient Still Poor Separation success Successful Separation optimize_tlc->success Improved Separation change_stationary Change Stationary Phase (e.g., Alumina, C18) gradient->change_stationary Still Poor Separation gradient->success Improved Separation change_stationary->success Improved Separation

Caption: A logical approach to troubleshooting poor separation during column chromatography.

References

Technical Support Center: Navigating and Overcoming Resistance to 2-Hydrazinylthiazole-Based Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-hydrazinylthiazole compounds. This guide is designed to provide you with in-depth technical assistance and troubleshooting strategies to address the critical challenge of drug resistance. As you navigate the complexities of your experiments, this resource will serve as a practical companion, offering insights grounded in scientific principles and field-proven experience.

The emergence of resistance is a formidable obstacle in the therapeutic application of any novel antimicrobial or anticancer agent. The this compound scaffold, while promising, is no exception. Understanding the underlying mechanisms of resistance and having robust experimental strategies to investigate and overcome them are paramount to the successful development of these compounds. This center is structured to provide a logical progression from foundational knowledge to advanced troubleshooting, ensuring that you are well-equipped to tackle the challenges you may encounter in your research.

Part 1: Foundational Knowledge - Understanding the Enemy

Before delving into troubleshooting, it is crucial to have a firm grasp of the common mechanisms by which cells develop resistance to therapeutic agents. For this compound derivatives and other heterocyclic compounds, resistance can manifest through several key pathways.

Frequently Asked Questions (FAQs): General Mechanisms of Resistance

Q1: What are the most common ways a microorganism or cancer cell can become resistant to a thiazole-based drug?

A1: Resistance to thiazole-based drugs, including 2-hydrazinylthiazoles, typically arises from one or a combination of the following mechanisms:

  • Target Modification: The drug's molecular target (e.g., an enzyme or receptor) undergoes genetic mutations. These changes can alter the binding site of the drug, reducing its affinity and rendering it less effective. For instance, in Mycobacterium tuberculosis, mutations in the β-ketoacyl-ACP synthase (KasA) gene have been implicated in resistance to some thiazole-based inhibitors.[1]

  • Increased Drug Efflux: Cells can overexpress efflux pumps, which are membrane proteins that actively transport drugs out of the cell.[2][3][4][5] This prevents the drug from reaching a sufficient intracellular concentration to exert its effect. This is a very common mechanism of resistance to a wide range of antimicrobial and anticancer agents.[6][7][8]

  • Enzymatic Inactivation: The resistant cell may acquire the ability to produce enzymes that chemically modify or degrade the drug, rendering it inactive.

  • Alteration of Drug Uptake: Changes in the cell membrane or wall can reduce the permeability of the cell to the drug, limiting its entry.

Q2: How can I determine if my resistant cell line is utilizing an efflux pump mechanism?

A2: A strong indicator of efflux pump-mediated resistance is a decrease in the Minimum Inhibitory Concentration (MIC) of your this compound compound in the presence of a known Efflux Pump Inhibitor (EPI). A synergistic or additive effect observed in a checkerboard assay strongly suggests the involvement of efflux pumps.[9]

Q3: What is the significance of the Fractional Inhibitory Concentration (FIC) Index?

A3: The FIC Index is a quantitative measure of the synergistic, additive, indifferent, or antagonistic effect of two drugs when used in combination. It is calculated from the MICs of the drugs alone and in combination, as determined in a checkerboard assay. An FIC index of ≤ 0.5 is generally considered synergistic, indicating that the drugs work better together than alone.[9][10]

Q4: If I don't observe synergy with an EPI, does that rule out efflux-mediated resistance?

A4: Not necessarily. The lack of synergy could be due to several factors:

  • The specific EPI used may not be effective against the particular efflux pump(s) overexpressed in your resistant strain.

  • The concentration of the EPI may not be optimal.

  • Resistance may be multifactorial, with other mechanisms playing a a more dominant role.

  • The efflux pump may not recognize your this compound compound as a substrate.

Further investigation using molecular techniques like qRT-PCR to assess efflux pump gene expression is recommended.[11][12][13]

Part 2: Troubleshooting Guides for Experimental Workflows

This section provides detailed troubleshooting for common experimental challenges encountered when investigating resistance to this compound drugs.

Guide 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results

Problem: You are observing significant variability in your MIC assays for your this compound compound against your target organism or cell line.

Causality and Troubleshooting Steps:

Possible Cause Scientific Rationale Troubleshooting Steps
Inoculum Preparation The density of the initial inoculum is a critical parameter in MIC testing. A higher than intended cell density can lead to falsely elevated MIC values.1. Standardize Inoculum: Always use a spectrophotometer to adjust your inoculum to a 0.5 McFarland standard for bacteria. For cell lines, ensure accurate cell counting and consistent seeding density. 2. Vortexing: Ensure the bacterial suspension is thoroughly vortexed before dilution and inoculation to prevent clumping.
Compound Solubility This compound derivatives can sometimes have limited solubility in aqueous media. Precipitation of the compound will lead to an inaccurate assessment of its true inhibitory concentration.1. Solvent Selection: Ensure the initial stock solution is fully dissolved in an appropriate solvent (e.g., DMSO). 2. Final Solvent Concentration: Keep the final concentration of the solvent in the assay medium below a level that affects cell growth (typically ≤1% for DMSO). 3. Visual Inspection: Visually inspect the wells of your microtiter plate for any signs of precipitation after adding the compound.
Media Composition Components of the growth medium can sometimes interact with the test compound, affecting its activity.1. Consistency: Use the same batch of media for all related experiments. 2. pH Verification: Ensure the pH of the media is within the recommended range for your organism or cell line.
Incubation Conditions Temperature and atmospheric conditions are critical for consistent cell growth.1. Calibrated Equipment: Regularly check and calibrate your incubators for temperature and CO2 levels (if applicable). 2. Consistent Incubation Time: Adhere to a standardized incubation period for all assays.
Guide 2: Investigating Efflux Pump-Mediated Resistance

Workflow for Investigating Efflux Pump Involvement

Efflux_Pump_Workflow start Observe Increased MIC in Resistant Strain checkerboard Perform Checkerboard Assay with EPI start->checkerboard synergy Synergy Observed (FIC ≤ 0.5) checkerboard->synergy no_synergy No Synergy (FIC > 0.5) checkerboard->no_synergy qRT_PCR Gene Expression Analysis (qRT-PCR) upregulation Efflux Pump Gene Upregulation? qRT_PCR->upregulation no_upregulation No Significant Upregulation qRT_PCR->no_upregulation efflux_confirmed Efflux Pump Involvement Confirmed synergy->efflux_confirmed no_synergy->qRT_PCR other_mechanisms Investigate Other Mechanisms (e.g., Target Modification) upregulation->efflux_confirmed no_upregulation->other_mechanisms

Caption: Workflow for investigating efflux pump-mediated resistance.

Detailed Protocol: Checkerboard Assay

This protocol outlines the steps for performing a checkerboard assay to determine the FIC index for a this compound compound in combination with an EPI.[9][10][14][15]

  • Preparation of Reagents:

    • This compound Compound Stock: Prepare a concentrated stock solution in a suitable solvent (e.g., 10 mg/mL in DMSO).

    • EPI Stock: Prepare a concentrated stock solution of the chosen EPI (e.g., Verapamil, Carbonyl cyanide m-chlorophenylhydrazone - CCCP) in an appropriate solvent.

    • Growth Medium: Use a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria).

  • Plate Setup:

    • Use a 96-well microtiter plate.

    • Prepare serial dilutions of the this compound compound along the x-axis (e.g., columns 1-10).

    • Prepare serial dilutions of the EPI along the y-axis (e.g., rows A-G).

    • Column 11 should contain only the this compound compound dilutions (no EPI) to determine its MIC alone.

    • Row H should contain only the EPI dilutions (no this compound compound) to determine its MIC alone.

    • Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

  • Inoculation and Incubation:

    • Prepare a standardized inoculum of your target organism (e.g., 0.5 McFarland).

    • Dilute the inoculum in the growth medium to the desired final concentration (e.g., 5 x 10^5 CFU/mL).

    • Inoculate all wells (except the sterility control) with the bacterial suspension.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • Data Analysis:

    • Determine the MIC of each compound alone and in combination by observing the lowest concentration that inhibits visible growth.

    • Calculate the FIC for each compound in each well showing no growth:

      • FIC of Compound A = (MIC of A in combination) / (MIC of A alone)

      • FIC of Compound B = (MIC of B in combination) / (MIC of B alone)

    • Calculate the FIC Index for each combination:

      • FIC Index = FIC of Compound A + FIC of Compound B

    • Interpret the results:

      • Synergy: FIC Index ≤ 0.5

      • Additive: 0.5 < FIC Index ≤ 1

      • Indifference: 1 < FIC Index ≤ 4

      • Antagonism: FIC Index > 4

Troubleshooting the Checkerboard Assay:

Problem Possible Cause Troubleshooting Steps
No clear MIC endpoint Skipped wells in serial dilution, contamination, or resistant mutants. 1. Pipetting Technique: Ensure accurate and consistent pipetting during serial dilutions. 2. Aseptic Technique: Maintain strict aseptic technique to prevent contamination. 3. Repeat Assay: Repeat the assay with a fresh culture.
EPI is inhibitory at concentrations used The chosen EPI concentrations are too high, masking any synergistic effect. 1. Determine EPI MIC: First, determine the MIC of the EPI alone. 2. Use Sub-inhibitory Concentrations: In the checkerboard assay, use a range of EPI concentrations that are well below its MIC.
Inconsistent results between replicates Variability in inoculum preparation or pipetting errors. 1. Standardize Inoculum: Ensure a consistent and standardized inoculum is used for all replicates. 2. Pipetting Practice: Practice and ensure accurate pipetting, especially for small volumes.

Detailed Protocol: Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression

This protocol provides a general framework for analyzing the expression of efflux pump genes.[11][12][13][16][17]

  • RNA Extraction:

    • Culture your resistant and susceptible strains to mid-log phase.

    • Optionally, expose a culture of the susceptible strain to a sub-inhibitory concentration of your this compound compound to assess for induced expression.

    • Extract total RNA using a high-quality RNA extraction kit, including a DNase treatment step to remove contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit with random primers or oligo(dT) primers.

  • Primer Design and Validation:

    • Design primers specific to your target efflux pump genes and a stable housekeeping gene (e.g., 16S rRNA for bacteria).

    • Validate primer efficiency through a standard curve analysis.

  • qRT-PCR Reaction:

    • Set up your qRT-PCR reactions using a SYBR Green-based master mix.

    • Include a no-template control and a no-reverse-transcriptase control.

    • Run the reactions on a real-time PCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Calculate the relative expression of your target genes using the ΔΔCt method, normalizing to the housekeeping gene.

    • Compare the expression levels in the resistant strain to the susceptible strain. A significant upregulation in the resistant strain is indicative of efflux pump overexpression.

Troubleshooting qRT-PCR for Gene Expression:

Problem Possible Cause Troubleshooting Steps
Low or no amplification Poor RNA quality, inefficient reverse transcription, or poor primer design. 1. RNA Integrity: Check the integrity of your RNA on a gel or using a bioanalyzer. 2. Optimize RT Reaction: Ensure optimal conditions for your reverse transcription reaction. 3. Redesign Primers: If primer efficiency is low, design and validate new primers.
High variability between technical replicates Pipetting errors or bubbles in the reaction wells. 1. Careful Pipetting: Ensure accurate and consistent pipetting. 2. Centrifuge Plate: Briefly centrifuge the plate before running to remove any bubbles.
Non-specific amplification (multiple peaks in melt curve) Primer-dimers or off-target amplification. 1. Optimize Annealing Temperature: Perform a temperature gradient PCR to find the optimal annealing temperature for your primers. 2. Redesign Primers: If optimization fails, redesign your primers to be more specific.
Guide 3: Investigating Target Modification

Workflow for Investigating Target Modification

Target_Modification_Workflow start Resistance Observed, Efflux Not Implicated identify_target Identify Putative Drug Target start->identify_target sequence_gene Sequence Target Gene from Resistant and Susceptible Strains identify_target->sequence_gene compare_sequences Compare DNA and Predicted Amino Acid Sequences sequence_gene->compare_sequences mutation_found Mutation Identified in Resistant Strain compare_sequences->mutation_found no_mutation No Mutation Found compare_sequences->no_mutation functional_validation Functional Validation of Mutation mutation_found->functional_validation other_mechanisms Investigate Other Resistance Mechanisms no_mutation->other_mechanisms

Caption: Workflow for investigating target modification-based resistance.

Detailed Protocol: Identifying Resistance-Conferring Mutations

This protocol provides a general guide for identifying mutations in a putative target gene.[18][19][20]

  • Genomic DNA Extraction:

    • Extract high-quality genomic DNA from both your resistant and susceptible (wild-type) strains.

  • PCR Amplification:

    • Design primers to amplify the entire coding sequence of the putative target gene.

    • Perform PCR to amplify the target gene from both resistant and susceptible genomic DNA.

  • DNA Sequencing:

    • Purify the PCR products.

    • Send the purified PCR products for Sanger sequencing. Be sure to sequence both the forward and reverse strands for accuracy.

  • Sequence Analysis:

    • Align the DNA sequences from the resistant and susceptible strains using bioinformatics software (e.g., BLAST, Clustal Omega).

    • Identify any nucleotide differences (mutations) in the resistant strain.

    • Translate the DNA sequences to their corresponding amino acid sequences to determine if the mutations result in a change in the protein sequence.

  • Functional Validation (Optional but Recommended):

    • If a mutation is identified, its role in conferring resistance can be validated by introducing the mutation into the susceptible strain (e.g., via site-directed mutagenesis) and confirming that this engineered strain exhibits increased resistance to your this compound compound.

Troubleshooting Target Gene Sequencing:

Problem Possible Cause Troubleshooting Steps
No PCR product Poor primer design, incorrect annealing temperature, or low-quality genomic DNA. 1. Primer Design: Verify primer sequences and design new primers if necessary. 2. Optimize PCR: Perform a temperature gradient PCR to find the optimal annealing temperature. 3. DNA Quality: Ensure your genomic DNA is of high quality and free of inhibitors.
Poor quality sequencing data Contaminating DNA, low concentration of PCR product, or secondary structures in the DNA. 1. Purify PCR Product: Ensure the PCR product is well-purified. 2. Quantify DNA: Accurately quantify the amount of DNA sent for sequencing. 3. Sequencing Service: Discuss the issue with your sequencing provider; they may have alternative protocols for difficult templates.
Ambiguous base calls in sequence Mixed population of cells (heteroresistance) or technical issues with sequencing. 1. Re-streak Culture: Re-streak your resistant culture from a single colony to ensure a pure population before extracting genomic DNA. 2. Repeat Sequencing: Repeat the sequencing reaction.

Part 3: Data Interpretation and Next Steps

Interpreting Your Findings: A Summary Table

Experimental Outcome Interpretation Recommended Next Steps
High MIC in resistant strain, synergistic effect with EPI (FIC ≤ 0.5) Strong evidence for efflux pump-mediated resistance.- Identify the specific efflux pump(s) involved via qRT-PCR. - Consider co-formulating your this compound compound with an EPI.
High MIC in resistant strain, no synergy with EPI, but efflux pump gene upregulation observed Efflux pump involvement is likely, but the tested EPI may be ineffective.- Screen a panel of different EPIs. - Investigate the substrate specificity of the overexpressed pump.
High MIC in resistant strain, no synergy with EPI, no efflux pump gene upregulation Resistance is likely due to other mechanisms.- Proceed with sequencing the putative target gene to look for mutations. - Consider investigating enzymatic degradation of the compound.
Mutation identified in the target gene of the resistant strain Strong evidence for target-based resistance.- Perform functional validation of the mutation. - Use structural biology to understand how the mutation affects drug binding. - Design new derivatives that can overcome this mutation.

References

Validation & Comparative

A Comparative Analysis of 2-Hydrazinylthiazole Derivatives and Standard Antitubercular Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the global fight against tuberculosis (TB), the relentless emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the urgent development of novel therapeutic agents. Among the promising new scaffolds, 2-hydrazinylthiazole derivatives have garnered significant attention for their potent in vitro antitubercular activity. This guide provides a comprehensive comparison of these emerging derivatives against established first- and second-line antitubercular drugs, offering researchers, scientists, and drug development professionals a critical overview of their performance, mechanisms of action, and the experimental methodologies used for their evaluation.

The Imperative for New Antitubercular Agents

Standard tuberculosis therapy, a multi-drug regimen developed decades ago, faces significant challenges. The prolonged treatment duration, coupled with severe side effects, often leads to patient non-compliance, a major driver of drug resistance. The rise of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains has rendered many of the frontline drugs ineffective, creating a critical need for new chemical entities with novel mechanisms of action.

Unveiling the Potential of this compound Derivatives

This compound derivatives have emerged as a promising class of compounds with significant in vitro activity against M. tuberculosis. Their chemical scaffold, a hybrid of a thiazole ring and a hydrazone moiety, has been a fertile ground for structural modifications to enhance potency and selectivity.

Mechanism of Action: Targeting Mycolic Acid Synthesis

In silico and experimental studies suggest that a primary target of this compound derivatives is the β-ketoacyl-ACP synthase (KasA) protein.[1][2][3] KasA is a crucial enzyme involved in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids. Mycolic acids are unique, long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a robust permeability barrier and contributing to the pathogen's virulence. By inhibiting KasA, these derivatives disrupt mycolic acid synthesis, leading to cell wall damage and ultimately, bacterial death. This mechanism is distinct from that of some first-line drugs, offering a potential advantage against resistant strains.

G cluster_Mtb Mycobacterium tuberculosis Cell Acetyl-CoA Acetyl-CoA FAS-II_Pathway FAS-II_Pathway Acetyl-CoA->FAS-II_Pathway initiates KasA KasA FAS-II_Pathway->KasA utilizes Mycolic_Acid_Precursors Mycolic_Acid_Precursors KasA->Mycolic_Acid_Precursors synthesizes Mycolic_Acids Mycolic_Acids Mycolic_Acid_Precursors->Mycolic_Acids elongates to Cell_Wall Cell_Wall Mycolic_Acids->Cell_Wall incorporates into 2-HT_Derivatives This compound Derivatives 2-HT_Derivatives->KasA inhibits caption Figure 1: Proposed mechanism of action of this compound derivatives.

Caption: Figure 1: Proposed mechanism of action of this compound derivatives.

A Head-to-Head Comparison: Performance Against Standard Drugs

The true potential of any new antitubercular candidate lies in its performance relative to the current standard of care. The following sections provide a comparative overview of this compound derivatives and standard first- and second-line antitubercular drugs, focusing on their mechanisms of action and in vitro efficacy.

Standard Antitubercular Drugs: Mechanisms and Limitations

First-Line Drugs:

The cornerstone of TB treatment, first-line agents are generally the most effective and least toxic.[4]

  • Isoniazid (INH): A prodrug activated by the mycobacterial catalase-peroxidase enzyme (KatG), INH primarily inhibits the synthesis of mycolic acids by targeting the enoyl-acyl carrier protein reductase (InhA). Resistance commonly arises from mutations in the katG gene.

  • Rifampicin (RIF): This potent bactericidal drug inhibits bacterial DNA-dependent RNA polymerase, thereby blocking transcription. Resistance is mainly due to mutations in the rpoB gene.

  • Pyrazinamide (PZA): Another prodrug, PZA is converted to its active form, pyrazinoic acid, by the enzyme pyrazinamidase (PncA). Its exact mechanism is not fully elucidated but is thought to involve disruption of membrane transport and energy metabolism, and it is particularly effective against semi-dormant bacilli in acidic environments. Resistance is associated with mutations in the pncA gene.

  • Ethambutol (EMB): This bacteriostatic agent inhibits arabinosyl transferases, enzymes involved in the synthesis of arabinogalactan, another key component of the mycobacterial cell wall. Resistance is linked to mutations in the embB gene.

Second-Line Drugs:

These agents are reserved for cases of drug resistance or intolerance to first-line drugs. They are generally less effective, more toxic, and require longer treatment durations.[4]

  • Fluoroquinolones (e.g., Levofloxacin, Moxifloxacin): Inhibit DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.

  • Injectable Agents (e.g., Amikacin, Kanamycin, Capreomycin): Aminoglycosides and capreomycin are protein synthesis inhibitors that bind to the bacterial ribosome.

  • Other Oral Agents (e.g., Ethionamide, Cycloserine, Para-aminosalicylic acid): These drugs have various mechanisms, including inhibition of mycolic acid synthesis, cell wall synthesis, and folate synthesis.

In Vitro Efficacy: A Quantitative Comparison

The minimum inhibitory concentration (MIC) is a critical measure of a drug's in vitro potency. The following table summarizes the MIC values of selected this compound derivatives against the H37Rv strain of M. tuberculosis, alongside the typical MIC ranges for standard antitubercular drugs. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Compound/DrugTarget/Mechanism of ActionMIC (µg/mL) against H37RvReference(s)
This compound Derivatives
Derivative 6cKasA (putative)1.6[5]
Derivative 2bKasA (putative)~2.5 (7.13 µM)[6]
Derivative 3bKasA (putative)~2.4 (6.79 µM)[6]
Derivative 5bKasA (putative)~2.2 (6.40 µM)[6]
Derivative 8bKasA (putative)~2.6 (7.14 µM)[6]
Derivative 4dKasA (putative)~4.4 (12.5 µM)[7]
First-Line Standard Drugs
IsoniazidInhA (Mycolic Acid Synthesis)0.025 - 0.05[5]
RifampicinRNA Polymerase0.05 - 0.1[5]
PyrazinamideMultiple (Membrane Energy)12.5 - 50[5]
EthambutolArabinosyl Transferase0.5 - 2.0[5]
Second-Line Standard Drugs
MoxifloxacinDNA Gyrase0.12 - 0.5
Amikacin30S Ribosomal Subunit0.25 - 1.0
EthionamideInhA (Mycolic Acid Synthesis)0.25 - 1.0

Analysis of Performance: The data indicates that while the most potent this compound derivatives exhibit promising MIC values in the low microgram per milliliter range, they are generally less potent in vitro than the first-line drugs isoniazid and rifampicin. However, several derivatives demonstrate activity comparable to or better than pyrazinamide and ethambutol.[5][6][7] The true value of these derivatives may lie in their novel mechanism of action, which could be effective against strains resistant to current first-line agents.

Safety and Selectivity: A Critical Consideration

An ideal drug candidate must exhibit high potency against the target pathogen while demonstrating minimal toxicity to host cells. Cytotoxicity studies are therefore a crucial component of the preclinical evaluation of new antitubercular agents.

Cytotoxicity of this compound Derivatives

Several studies have assessed the cytotoxicity of this compound derivatives against various human cell lines. Encouragingly, a number of potent antitubercular derivatives have shown low cytotoxicity against normal human cell lines, suggesting a favorable selectivity index.

DerivativeCell LineIC50 (µM)Reference(s)
Compound 3bHEK293t (Human Embryonic Kidney)>100 (87% viability at test conc.)[6]
Compound 8bHEK293t (Human Embryonic Kidney)>100 (96.71% viability at test conc.)[6]
Acetylene containing derivativesHEK293 (Human Embryonic Kidney)Non-toxic at tested concentrations[2][8]

The high IC50 values (or high cell viability at tested concentrations) against normal human cell lines like HEK293t suggest that these compounds have a good therapeutic window.[2][6][8] This is a critical parameter that supports their further development as potential drug candidates.

Experimental Protocols: Ensuring Methodological Rigor

The reliability of in vitro data is heavily dependent on the experimental methods employed. The following are detailed protocols for two common assays used in the evaluation of antitubercular compounds.

Luciferase Reporter Phage (LRP) Assay

The LRP assay is a rapid and sensitive method for determining the viability of M. tuberculosis and its susceptibility to antimicrobial agents.[9]

Principle: The assay utilizes a mycobacteriophage (a virus that infects bacteria) that has been genetically engineered to carry the firefly luciferase gene. When the phage infects a viable mycobacterial cell, the luciferase gene is expressed, and in the presence of the substrate D-luciferin and ATP, light is produced. The amount of light emitted is directly proportional to the number of viable bacteria.

Step-by-Step Protocol:

  • Preparation of Mycobacterial Suspension: A mid-log phase culture of M. tuberculosis H37Rv is adjusted to a specific cell density (e.g., 1 x 10^7 cells/mL) in a suitable broth medium.

  • Drug Dilution: The test compounds and standard drugs are serially diluted in a 96-well microplate.

  • Infection: The mycobacterial suspension is added to the wells containing the drug dilutions and incubated for a defined period (e.g., 48-72 hours) at 37°C.

  • Phage Infection: The luciferase reporter phage is added to each well at a specific multiplicity of infection (MOI) and incubated for a further period (e.g., 4 hours) to allow for phage infection and luciferase expression.

  • Luminometry: D-luciferin substrate is added to each well, and the light emission is measured using a luminometer.

  • Data Analysis: The percentage reduction in relative light units (RLU) in the presence of the drug compared to the drug-free control is calculated to determine the MIC.

Caption: Experimental workflow for the Luciferase Reporter Phage (LRP) assay.

Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay widely used for determining the MIC of antitubercular compounds.[1][4][10]

Principle: AlamarBlue® (resazurin) is a redox indicator that is blue in its oxidized state and pink in its reduced state. Viable, metabolically active mycobacteria reduce resazurin to the pink resorufin. The color change can be visually assessed or quantified using a spectrophotometer.

Step-by-Step Protocol:

  • Preparation of Mycobacterial Inoculum: A suspension of M. tuberculosis H37Rv is prepared and its turbidity is adjusted to a McFarland standard.

  • Drug Dilution: Serial dilutions of the test compounds and standard drugs are prepared in a 96-well microplate containing a suitable growth medium.

  • Inoculation: The mycobacterial inoculum is added to each well.

  • Incubation: The plate is sealed and incubated at 37°C for a period of 5-7 days.

  • Addition of AlamarBlue®: A solution of AlamarBlue® reagent is added to each well.

  • Re-incubation: The plate is re-incubated for 16-24 hours.

  • Reading Results: The MIC is determined as the lowest drug concentration that prevents the color change from blue to pink.

Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).

Future Directions and Conclusion

This compound derivatives represent a promising avenue in the quest for new antitubercular drugs. Their novel mechanism of action targeting KasA, coupled with encouraging in vitro potency and favorable selectivity profiles, warrants their continued investigation.

Key areas for future research include:

  • In Vivo Efficacy Studies: While in vitro data is abundant, there is a pressing need for comprehensive in vivo studies in animal models of tuberculosis to assess the efficacy, pharmacokinetics, and safety of lead compounds.

  • Activity against Resistant Strains: Systematic evaluation of the most promising derivatives against a broad panel of MDR- and XDR-TB clinical isolates is crucial to validate their potential to address the challenge of drug resistance.

  • Structure-Activity Relationship (SAR) Studies: Further optimization of the this compound scaffold through medicinal chemistry efforts could lead to the identification of derivatives with enhanced potency, improved pharmacokinetic properties, and a broader spectrum of activity.

References

A Comparative Guide to the Anticancer Activities of Hydrazinylthiazoles and Adriamycin

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the anticancer activities of the novel synthetic compounds, hydrazinylthiazoles, and the well-established chemotherapeutic agent, Adriamycin (Doxorubicin). The information herein is intended for researchers, scientists, and drug development professionals, synthesizing technical data with field-proven insights to inform future research and development.

Introduction: The Established Standard vs. A Promising Newcomer

In the landscape of cancer chemotherapy, few agents are as recognized or have had as significant an impact as Adriamycin (Doxorubicin) . An anthracycline antibiotic derived from the bacterium Streptomyces peucetius, Adriamycin has been a cornerstone of treatment regimens for a wide array of malignancies, including breast cancer, sarcomas, and hematological cancers, since its approval in 1974.[1][2] Its potent, broad-spectrum cytotoxicity is well-documented; however, its clinical utility is often hampered by significant dose-dependent toxicities, most notably cardiotoxicity, which can lead to congestive heart failure.[2][3][4]

Conversely, hydrazinylthiazoles represent a versatile class of synthetic heterocyclic compounds that have garnered considerable attention for their broad pharmacological potential.[5][6] As researchers seek more targeted and less toxic therapeutic options, various hydrazinylthiazole derivatives have demonstrated significant anticancer activity in vitro and in vivo.[7][8] These compounds offer the potential for chemical modification to optimize potency, selectivity, and pharmacokinetic profiles, positioning them as a promising frontier in the development of novel anticancer agents.[9]

This guide will dissect the mechanistic differences, compare cytotoxic efficacy through experimental data, and provide the necessary protocols to evaluate these compounds in a laboratory setting.

Comparative Analysis of Anticancer Mechanisms

The fundamental difference in the anticancer activity of Adriamycin and hydrazinylthiazoles lies in their mechanism of action. Adriamycin acts as a blunt instrument, causing widespread DNA damage, while hydrazinylthiazoles can be designed to engage more specific cellular targets.

Adriamycin: A Multi-Pronged Assault on DNA Integrity

Adriamycin's cytotoxic effects stem from a pleiotropic mechanism primarily centered on the disruption of DNA replication and function.[1] Its modes of action include:

  • DNA Intercalation: The planar aromatic portion of the Adriamycin molecule inserts itself between DNA base pairs, distorting the helical structure.[2][10] This physical obstruction interferes with the processes of DNA replication and RNA transcription.[3]

  • Topoisomerase II Inhibition: Adriamycin stabilizes the complex formed between DNA and topoisomerase II, an enzyme crucial for relaxing DNA supercoils.[2][4] This prevents the re-ligation of DNA strands after they have been cleaved, leading to the accumulation of single and double-strand breaks and triggering apoptosis.[1][10]

  • Generation of Reactive Oxygen Species (ROS): Adriamycin can chelate iron, and this complex catalyzes the production of highly reactive free radicals.[10] These radicals inflict oxidative damage on DNA, proteins, and cellular membranes, contributing to both its anticancer effect and its notorious cardiotoxicity.[3]

Adriamycin_Mechanism cluster_Cell Cancer Cell cluster_Nucleus Nucleus Adriamycin Adriamycin DNA DNA Adriamycin->DNA Intercalation TopoII Topoisomerase II Adriamycin->TopoII Inhibition ROS Reactive Oxygen Species (ROS) Adriamycin->ROS Generates TopoII->DNA Cleavage DNA_Damage DNA Double-Strand Breaks TopoII->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis ROS->DNA_Damage Oxidative Damage Hydrazinylthiazole_Mechanism cluster_Cell Cancer Cell cluster_Signaling Signaling Pathways Hydrazinylthiazole Hydrazinylthiazole Derivative EGFR EGFR/Akt/ Ras-MAPK Hydrazinylthiazole->EGFR Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Hydrazinylthiazole->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Hydrazinylthiazole->Bax Upregulates Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Disruption Bax->Mitochondria Disrupts Potential Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis MTT_Workflow start Start: 96-well plate seed 1. Seed Cells (e.g., 1x10^4 cells/well) start->seed incubate1 2. Incubate 24h (37°C, 5% CO2) seed->incubate1 treat 3. Add Serial Dilutions of Compounds incubate1->treat incubate2 4. Incubate 24-72h treat->incubate2 add_mtt 5. Add MTT Solution (10 µL/well) incubate2->add_mtt incubate3 6. Incubate 4h add_mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., 100 µL DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate IC50 read->analyze end End: Cytotoxicity Data analyze->end

References

A Comparative Guide to the Antioxidant Potential of Hydrazinylthiazoles and Diclofenac Sodium

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crossroads of Inflammation and Oxidative Stress

In the landscape of modern drug discovery, the intricate relationship between chronic inflammation and oxidative stress is a focal point for therapeutic intervention. Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic driver in a multitude of diseases, including cardiovascular disorders, neurodegeneration, and cancer.[1][2] This cellular stress is deeply intertwined with inflammation; each process can trigger and amplify the other, creating a vicious cycle that perpetuates tissue damage.[3][4][5]

Diclofenac sodium is a globally recognized non-steroidal anti-inflammatory drug (NSAID) valued for its potent analgesic and anti-inflammatory effects.[6][7] Its primary mechanism involves the non-selective inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of inflammatory prostaglandins.[8][9] However, the therapeutic profile of diclofenac is shadowed by concerns regarding its potential to induce oxidative stress, particularly in hepatic and renal tissues.[6]

Conversely, hydrazinylthiazoles, a class of heterocyclic compounds, are emerging as promising therapeutic agents.[10][11] Numerous studies highlight their broad pharmacological activities, including significant antioxidant and anti-inflammatory properties.[12][13][14] This guide provides a detailed, evidence-based comparison of the antioxidant potential of hydrazinylthiazole derivatives against the established NSAID, diclofenac sodium. We will delve into the experimental methodologies used for evaluation, compare their mechanisms of action, and discuss the therapeutic implications for researchers and drug development professionals.

The Vicious Cycle: Oxidative Stress and Inflammation

To appreciate the comparative antioxidant potential, one must first understand the battlefield: the cellular environment under stress. Oxidative stress and inflammation are not independent events but are mechanistically linked.

  • Oxidative Stress to Inflammation: ROS can activate key transcription factors, such as nuclear factor-kappa B (NF-κB), which orchestrates the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6.[1][3] This activation effectively translates an oxidative signal into an inflammatory response.

  • Inflammation to Oxidative Stress: During inflammation, immune cells like neutrophils and macrophages are recruited to the site of injury. These cells generate a large amount of ROS as part of the "oxidative burst," a mechanism to destroy pathogens that also contributes to collateral tissue damage.[3]

This self-perpetuating cycle underscores the therapeutic appeal of compounds that can simultaneously address both inflammation and oxidative stress.

Oxidative Stress and Inflammation Cycle cluster_0 Cellular Environment ROS ↑ Reactive Oxygen Species (ROS) Inflammation ↑ Pro-inflammatory Cytokines (TNF-α, IL-6) ROS->Inflammation Activates NF-κB Pathway Inflammation->ROS Immune Cell Oxidative Burst

Caption: The interconnected cycle of oxidative stress and inflammation.

Experimental Protocols for Assessing Antioxidant Capacity

Evaluating the antioxidant potential of a compound requires a multi-faceted approach, employing various assays that probe different aspects of antioxidant action (e.g., radical scavenging, reducing power). Below are the core methodologies referenced in the comparative analysis.

In Vitro Radical Scavenging and Reducing Power Assays

These assays form the frontline in screening for antioxidant activity.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical.[15] The reduction of the violet DPPH radical to a yellow hydrazine derivative is monitored spectrophotometrically, typically at 517 nm.[16]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: In this assay, ABTS is oxidized to its radical cation (ABTS•+), which is intensely colored. Antioxidants neutralize this radical, causing a decolorization that is measured. This assay is versatile as it is applicable to both hydrophilic and lipophilic compounds.[17]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay does not measure radical scavenging directly but assesses the reducing potential of a compound. It is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its intensely blue ferrous (Fe²⁺) form in an acidic medium.[18]

Antioxidant Assay Workflow Compound Test Compound (Hydrazinylthiazole or Diclofenac) DPPH DPPH Assay (Radical Scavenging) Compound->DPPH ABTS ABTS Assay (Radical Scavenging) Compound->ABTS FRAP FRAP Assay (Reducing Power) Compound->FRAP Result Measure Absorbance Change (Spectrophotometry) DPPH->Result ABTS->Result FRAP->Result IC50 Calculate IC50 Value (Concentration for 50% Inhibition) Result->IC50

Caption: General workflow for in vitro antioxidant screening.

Cellular and In Vivo Models of Oxidative Damage
  • Lipid Peroxidation (MDA) Assay: Lipid peroxidation is a hallmark of oxidative damage to cell membranes. This assay quantifies malondialdehyde (MDA), a major byproduct of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct that can be measured colorimetrically at ~532 nm.[19][20][21]

    Step-by-Step Protocol for MDA Assay in Tissue Homogenate:

    • Homogenization: Homogenize tissue (e.g., 100 mg) on ice in 1 mL of a suitable lysis buffer (e.g., PBS with an antioxidant like BHT to prevent new sample oxidation).[22]

    • Centrifugation: Centrifuge the homogenate (e.g., at 13,000 x g for 10 minutes at 4°C) to remove insoluble material.[21]

    • Reaction: Mix a portion of the supernatant (e.g., 200 µL) with an acidic TBA solution (e.g., 600 µL).[21]

    • Incubation: Incubate the mixture at 95°C for 60 minutes to facilitate the formation of the MDA-TBA adduct.[21]

    • Cooling: Immediately cool the reaction on an ice bath for 10 minutes to stop the reaction.[21]

    • Measurement: Pipette the solution into a 96-well plate and measure the absorbance at 532 nm.[19]

    • Quantification: Calculate the MDA concentration by comparing the absorbance to a standard curve generated with known concentrations of MDA.[19]

  • Antioxidant Enzyme Activity Assays (SOD & CAT): These assays measure the activity of the body's primary endogenous antioxidant enzymes.[23][24]

    • Superoxide Dismutase (SOD): Measures the enzyme's ability to convert superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂) and oxygen.[23]

    • Catalase (CAT): Measures the enzyme's ability to decompose hydrogen peroxide into water and oxygen.[23][25]

Comparative Analysis: A Tale of Two Compounds

Experimental data reveals a stark contrast in the antioxidant profiles of hydrazinylthiazoles and diclofenac sodium.

Hydrazinylthiazoles: Potent, Direct Antioxidants

A growing body of literature demonstrates that hydrazinylthiazole derivatives are potent antioxidants.[26] Studies have shown that these compounds exhibit strong radical scavenging activity in DPPH, nitric oxide, and superoxide radical assays.[12][13] Some derivatives have shown antioxidant potential comparable to or even better than standard antioxidants like ascorbic acid and Trolox.[14][16]

The antioxidant efficacy is closely tied to their chemical structure. The hydrazinyl (-NH-N=) bridge is a key pharmacophore, often acting as the primary site for donating a hydrogen atom to neutralize free radicals.[16] Furthermore, the introduction of phenolic moieties, particularly catechol groups, onto the molecular scaffold dramatically enhances antioxidant activity.[27][28]

Diclofenac Sodium: An Indirect and Complex Relationship

Diclofenac's interaction with oxidative stress is far from straightforward. Its primary therapeutic effect is anti-inflammatory, not antioxidant.[7][8] While reducing inflammation can secondarily decrease the production of ROS from immune cells, direct administration of diclofenac has been shown to induce oxidative stress.[6]

Studies have reported that diclofenac treatment can lead to a significant reduction in the activity of crucial antioxidant enzymes like SOD and CAT and deplete levels of reduced glutathione (GSH).[6] This pro-oxidant effect is believed to contribute to its known side effects, such as hepatotoxicity and nephrotoxicity.[6] However, in certain inflammatory models, the net effect of diclofenac can be a reduction in oxidative stress markers, likely due to its powerful anti-inflammatory action dampening the overall oxidative burst from inflammation.[29][30]

Quantitative Data Summary
Compound/ClassAssayResult (IC₅₀ or Activity)Key FindingReference
Hydrazinylthiazole Deriv. 1 DPPH ScavengingIC₅₀ = 5.38 µg/mLMore potent than Trolox standard (IC₅₀ = 9.74 µg/mL)[16]
Hydrazinylthiazole Deriv. 3 DPPH ScavengingIC₅₀ = 9.13 µg/mLComparable to Trolox standard[16]
Catechol Hydrazinyl-Thiazole ABTS Scavenging3.16 times more active than TroloxCatechol moiety significantly enhances activity[28]
Catechol Hydrazinyl-Thiazole DPPH ScavengingIC₅₀ 4.94-fold lower than Ascorbic AcidSuperior scavenging activity[28]
Diclofenac Sodium In Vivo SOD ActivitySignificantly reduced SOD activity by 42%Induces oxidative stress by depleting antioxidant enzymes[6]
Diclofenac Sodium In Vivo Catalase ActivityMarked decrease in CAT and GSH concentrationContributes to tissue toxicity[6]
Diclofenac + Curcumin In Vivo Pro-oxidant markersReduced pro-oxidant markersAntioxidant effect is indirect, likely via anti-inflammatory action[29][30]

Mechanistic Insights

The fundamental difference in antioxidant potential stems from their distinct mechanisms of action.

Mechanisms of Action Comparative Mechanisms of Action cluster_Hydrazinylthiazole Hydrazinylthiazole cluster_Diclofenac Diclofenac Sodium HThiazole Hydrazinylthiazole ROS1 Free Radical (ROS) HThiazole->ROS1 Direct Interaction: Hydrogen Atom Transfer (HAT) Neutralized Neutralized Molecule ROS1->Neutralized Diclofenac Diclofenac COX COX-1 / COX-2 Enzymes Diclofenac->COX Inhibition Mitochondria Mitochondrial Dysfunction Diclofenac->Mitochondria Toxicity Prostaglandins ↓ Prostaglandins COX->Prostaglandins Inflammation2 ↓ Inflammation Prostaglandins->Inflammation2 ROS2 ↓ ROS (Indirectly) Inflammation2->ROS2 ROS3 ↑ ROS (Directly) Mitochondria->ROS3

Caption: Primary mechanisms of Hydrazinylthiazoles vs. Diclofenac.

Hydrazinylthiazoles act primarily as direct antioxidants . Their structure is designed to readily donate hydrogen atoms or electrons to neutralize free radicals, thereby breaking the oxidative chain reaction.[16][28]

Diclofenac's primary mechanism is COX inhibition .[7][9] Its effect on oxidative stress is a secondary consequence. While its anti-inflammatory action can reduce the overall ROS load in an inflamed tissue, the drug itself can be metabolically activated to reactive intermediates that impair mitochondrial function and generate ROS, leading to cellular damage.[8]

Conclusion and Therapeutic Outlook

  • Hydrazinylthiazoles represent a class of molecules with potent, direct antioxidant activity. Their ability to scavenge free radicals is an intrinsic property of their chemical structure, which can be fine-tuned through synthetic modification to achieve high efficacy.[27] Several derivatives have demonstrated superior in vitro antioxidant capacity compared to standard drugs.[12][13]

  • Diclofenac Sodium is an effective anti-inflammatory agent whose relationship with oxidative stress is complex and often detrimental. It is not a primary antioxidant and can induce oxidative damage, a factor likely contributing to its adverse effect profile. Its observed "antioxidant" effects in some studies are an indirect consequence of its potent anti-inflammatory action.[29]

For researchers and drug development professionals, hydrazinylthiazoles offer a promising scaffold for designing novel therapeutics for diseases underpinned by oxidative stress and inflammation. Their inherent dual-action potential—directly neutralizing ROS while also possessing anti-inflammatory properties—positions them as compelling candidates for further investigation, potentially leading to safer and more effective treatments than classical NSAIDs like diclofenac.

References

Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of 2-Hydrazinyl-Benzothiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the 2-hydrazinyl-benzothiazole scaffold has emerged as a privileged structure, serving as a versatile intermediate in the synthesis of compounds with significant therapeutic potential, notably in oncology and infectious diseases.[1][2] The inherent reactivity of the hydrazinyl group combined with the bio-isosteric properties of the benzothiazole ring allows for the generation of diverse chemical libraries with a wide range of biological activities.[1] However, as with any pharmacologically active scaffold, understanding the potential for off-target interactions is as critical as demonstrating on-target efficacy. This guide provides a comprehensive overview of the methodologies used to assess the cross-reactivity of 2-hydrazinyl-benzothiazole-based compounds, supported by experimental data from structurally related analogs to illustrate key concepts and data interpretation.

The Imperative of Cross-Reactivity Profiling

The promiscuity of small molecule inhibitors often stems from the structural conservation of binding sites across different protein families, such as the ATP-binding pocket of kinases.[3] Off-target binding can lead to unforeseen toxicities, undermining the therapeutic window of a drug candidate. Conversely, a well-characterized cross-reactivity profile can unveil opportunities for polypharmacology, where engaging multiple targets leads to a synergistic therapeutic effect. Therefore, a rigorous assessment of a compound's selectivity is a cornerstone of preclinical drug development, guiding lead optimization and de-risking clinical progression.

Key Methodologies for Assessing Cross-Reactivity

A multi-pronged approach is essential for a thorough evaluation of off-target liabilities. This typically involves a combination of in vitro biochemical assays, cell-based assays, and in silico profiling.

Biochemical Assays: A Direct Measure of Interaction

Biochemical assays provide a direct measure of a compound's ability to interact with a purified protein target, most commonly an enzyme or a receptor.

Given that a significant number of 2-substituted benzothiazole derivatives have been investigated as kinase inhibitors, assessing their selectivity across the human kinome is a critical first step.[4][5]

Experimental Protocol: Kinase Inhibition Assay (Illustrative Example)

This protocol outlines a typical in vitro kinase inhibition assay using a fluorescence-based readout.

  • Enzyme and Substrate Preparation: Recombinant human kinases are diluted in assay buffer to a working concentration. A corresponding peptide substrate, often fluorescently labeled, is also prepared in the same buffer.

  • Compound Preparation: Test compounds, including a positive control (e.g., a known pan-kinase inhibitor like staurosporine) and a negative control (vehicle, typically DMSO), are serially diluted to create a concentration gradient.

  • Assay Plate Preparation: The kinase solution is dispensed into the wells of a microtiter plate.

  • Compound Addition: The serially diluted compounds are added to the kinase-containing wells and pre-incubated for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate and ATP solution.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. The method of detection will depend on the assay format (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer - TR-FRET, or luminescence).

  • Data Analysis: The raw data is converted to percent inhibition relative to the controls. The half-maximal inhibitory concentration (IC50) values are then determined by fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • Pre-incubation: This step is crucial to allow the inhibitor to reach binding equilibrium with the kinase before the enzymatic reaction begins, ensuring an accurate measurement of potency.

  • ATP Concentration: The concentration of ATP is typically kept at or near the Michaelis-Menten constant (Km) for each kinase to provide a standardized condition for comparing inhibitor potencies.

  • Enzyme Concentration: The enzyme concentration should be in the linear range of the assay to ensure that the reaction rate is proportional to the amount of active enzyme.

Data Presentation: Kinase Selectivity of a Representative Benzothiazole Analog

Target KinaseIC50 (nM)% Inhibition at 1 µM
Primary Target
Kinase A1598%
Off-Targets
Kinase B25075%
Kinase C1,20040%
Kinase D>10,000<10%
Kinase E>10,000<10%

For compounds that may interact with cell surface receptors, such as G-protein coupled receptors (GPCRs), radioligand binding assays are the gold standard for assessing cross-reactivity.

Experimental Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.

  • Radioligand Selection: A high-affinity radiolabeled ligand for the target receptor is chosen.

  • Assay Setup: In a multi-well filter plate, the cell membranes, radioligand (at a concentration near its dissociation constant, Kd), and varying concentrations of the unlabeled test compound are combined in a suitable assay buffer.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The contents of the plate are rapidly filtered through the filter membrane, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition binding curve, from which the inhibitory constant (Ki) of the test compound can be calculated.

Trustworthiness of the Protocol: This protocol includes controls for total binding (radioligand and membranes only) and non-specific binding (in the presence of a high concentration of a known unlabeled ligand) to ensure that the measured displacement is specific to the target receptor.

Cell-Based Assays: Probing Target Engagement in a Physiological Context

Cell-based assays are crucial for confirming that a compound can engage its target within the complex environment of a living cell.

CETSA® is a powerful technique for verifying target engagement in intact cells and tissues.[6][7] The principle is that the binding of a ligand stabilizes the target protein, leading to an increase in its melting temperature.

Experimental Protocol: Western Blot-Based CETSA®

  • Cell Treatment: Intact cells are treated with the test compound or vehicle control and incubated to allow for cell penetration and target binding.

  • Heating: The cell suspensions are heated to a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis: The cells are lysed to release the soluble proteins.

  • Separation of Soluble and Aggregated Proteins: The aggregated proteins are removed by centrifugation.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified by Western blotting using a specific antibody.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Authoritative Grounding: The CETSA® method directly assesses the biophysical interaction between a ligand and its protein target in a cellular context, providing strong evidence of target engagement.[8]

Visualization of Experimental Workflow

G cluster_biochemical Biochemical Assays cluster_cellbased Cell-Based Assays cluster_insilico In Silico Profiling Kinase Profiling Kinase Profiling Data Analysis Data Analysis Kinase Profiling->Data Analysis Receptor Binding Receptor Binding Receptor Binding->Data Analysis CETSA CETSA CETSA->Data Analysis Phenotypic Screening Phenotypic Screening Phenotypic Screening->Data Analysis Structural Homology Structural Homology Structural Homology->Data Analysis Ligand-Based Ligand-Based Ligand-Based->Data Analysis Compound Library Compound Library Compound Library->Kinase Profiling Compound Library->Receptor Binding Compound Library->CETSA Compound Library->Phenotypic Screening Compound Library->Structural Homology Compound Library->Ligand-Based Cross-Reactivity Profile Cross-Reactivity Profile Data Analysis->Cross-Reactivity Profile

Caption: Workflow for assessing the cross-reactivity of 2-hydrazinyl-benzothiazole-based compounds.

Interpreting Cross-Reactivity Data: A Comparative Look at Structurally Related Compounds

Due to the limited availability of public cross-reactivity data specifically for 2-hydrazinyl-benzothiazole derivatives, we present illustrative data from related thiazole and benzothiazole scaffolds to guide the interpretation of such datasets. One study on 2-hydrazinyl-thiazole derivatives demonstrated their potential as anti-Candida agents, with some compounds showing greater efficacy than the reference drug fluconazole.[9] Another study on substituted 2-arylbenzothiazoles identified potent kinase inhibitors.[4]

Comparative Data Table: Biological Activity of Thiazole and Benzothiazole Derivatives

Compound ScaffoldPrimary Target/ActivityRepresentative IC50/MICKey Off-Targets/Secondary ActivitiesReference
2-Hydrazinyl-ThiazoleCandida albicansMIC: 3.9 µg/mLModerate activity against other Candida species[9]
Substituted 2-ArylbenzothiazoleKinase InhibitionIC50: low nanomolarActivity against other kinases in the same family[4]
2-Hydrazinyl-BenzothiazoleAntimicrobialNot specifiedPotential for broad-spectrum antimicrobial activity[2]

Expertise & Experience: The data in this table, although from different compound series, highlights a crucial concept in drug discovery: subtle changes to a core scaffold can significantly alter the biological activity and selectivity profile. For instance, the addition of a hydrazone linkage and an extra phenyl group in the 2-hydrazinyl-thiazole series improved their antifungal potency.[9]

Logical Relationship Diagram: From Scaffold to Selectivity

G Core_Scaffold 2-Hydrazinyl-Benzothiazole Scaffold SAR Structure-Activity Relationship (SAR) - Substituent modifications Core_Scaffold->SAR Primary_Target Desired Biological Activity (e.g., Kinase Inhibition) SAR->Primary_Target Off_Target Cross-Reactivity (Off-Target Effects) SAR->Off_Target Selectivity Improved Selectivity Profile Primary_Target->Selectivity Off_Target->Selectivity

Caption: The relationship between the core scaffold, SAR, and the resulting selectivity profile.

Conclusion and Future Directions

The 2-hydrazinyl-benzothiazole scaffold holds considerable promise for the development of novel therapeutics. A thorough and early assessment of cross-reactivity is paramount to the successful translation of these compounds from the bench to the clinic. By employing a combination of biochemical, cell-based, and in silico methods, researchers can build a comprehensive understanding of a compound's selectivity profile. This knowledge is invaluable for guiding medicinal chemistry efforts to optimize potency while minimizing off-target effects, ultimately leading to the development of safer and more effective medicines. As more data on the cross-reactivity of 2-hydrazinyl-benzothiazole-based compounds becomes available, it will be possible to build more predictive models to guide the design of next-generation inhibitors with superior selectivity.

References

A Senior Application Scientist's Guide to Benchmarking New 2-Hydrazinylthiazole Derivatives Against Existing Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel 2-hydrazinylthiazole derivatives as potential kinase inhibitors. It is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison against established alternatives, supported by detailed experimental methodologies and data interpretation. As Senior Application Scientists, our goal is to not only provide protocols but to illuminate the rationale behind each step, ensuring a robust and self-validating benchmarking process.

Introduction: The Rationale for this compound Derivatives in Kinase Inhibition

The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including potential as anticancer and antimicrobial agents.[1][2][3] Its structural features, particularly the ability to form key hydrogen bonds and engage in various molecular interactions, make it an attractive starting point for designing inhibitors of protein kinases.[2]

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[4][5] Tyrosine kinase inhibitors (TKIs) have revolutionized cancer therapy by targeting these specific enzymes.[6][7] This guide outlines a systematic approach to benchmark a new series of hypothetical this compound derivatives (we'll call them HZT-A, HZT-B, and HZT-C) against well-established, first-generation (e.g., Imatinib) and second-generation (e.g., Dasatinib) tyrosine kinase inhibitors.[4][6]

The central hypothesis is that novel substitutions on the this compound core can enhance potency, selectivity, and pharmacokinetic properties compared to existing inhibitors. This guide will walk through the necessary steps to validate this claim, from initial biochemical assays to preclinical in vivo evaluation.

The Benchmarking Workflow: A Phased Approach

A rigorous benchmarking process is essential to reduce the high attrition rates in drug discovery.[8][9] Our approach is phased to "fail early and fail cheap," ensuring that only the most promising candidates advance.[9]

G a Biochemical Assays (Potency & MOA) b Cell-Based Assays (Cellular Potency & Viability) a->b c Selectivity Profiling (Kinase Panel Screen) b->c d In Vitro ADME-Tox c->d e In Vivo Pharmacokinetics (PK) d->e f In Vivo Efficacy Studies (Xenograft Models) e->f G cluster_0 Kinase Signaling Cascade RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor HZT Derivatives (e.g., HZT-B) Inhibitor->RTK

References

The Impact of Fluorination on Hydrazinylthiazole Scaffolds: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding and Leveraging Fluorine in Thiazole-Based Drug Candidates

In the landscape of medicinal chemistry, the hydrazinylthiazole core represents a privileged scaffold, a versatile building block for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and antidiabetic properties.[1] A key strategy in modern drug design is the introduction of fluorine atoms into lead compounds to enhance their pharmacokinetic and pharmacodynamic profiles. This guide provides a comparative analysis of fluorinated versus non-fluorinated hydrazinylthiazoles, offering field-proven insights and experimental data to inform the strategic use of fluorination in drug development.

The Rationale for Fluorination: More Than Just an Isostere

The substitution of hydrogen with fluorine, the most electronegative element, imparts a range of unique physicochemical properties to a molecule.[2] This is not merely an isosteric replacement but a strategic modification that can profoundly influence a compound's metabolic stability, lipophilicity, membrane permeability, and binding affinity to its biological target.[3][4] The strong carbon-fluorine bond is more resistant to metabolic cleavage by enzymes like cytochrome P450, often leading to an increased half-life and improved bioavailability of the drug candidate.[5]

Synthesis of Hydrazinylthiazoles: A Shared Pathway

Both fluorinated and non-fluorinated hydrazinylthiazoles are commonly synthesized via the Hantzsch thiazole synthesis. This robust and versatile method involves the condensation of an α-haloketone with a thiosemicarbazone, followed by intramolecular cyclization and dehydration to form the thiazole ring.[6]

Experimental Protocol: Hantzsch Synthesis of Hydrazinylthiazoles

This protocol outlines the general procedure for the synthesis of both fluorinated and non-fluorinated 2-(2-arylidenehydrazinyl)-4-phenylthiazoles.

Materials:

  • Appropriate aryl-substituted thiosemicarbazone (1.0 eq)

  • α-bromoacetophenone (for non-fluorinated) or 2-bromo-1-(4-fluorophenyl)ethan-1-one (for fluorinated) (1.0 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • A mixture of the aryl-substituted thiosemicarbazone (1.0 eq) and the corresponding α-bromoacetophenone (1.0 eq) is suspended in absolute ethanol.

  • A catalytic amount of glacial acetic acid is added to the mixture.

  • The reaction mixture is refluxed for 2-4 hours, with the progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried.

  • The crude product is recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure hydrazinylthiazole derivative.

Characterization: The synthesized compounds are characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR (for fluorinated compounds), FT-IR, and High-Resolution Mass Spectrometry (HRMS) to confirm their structure and purity.[2][3]

Comparative Analysis of Physicochemical Properties

The introduction of fluorine can significantly modulate the physicochemical properties of hydrazinylthiazoles, which in turn affects their pharmacokinetic profile.

PropertyNon-Fluorinated HydrazinylthiazolesFluorinated HydrazinylthiazolesRationale for the Difference
Lipophilicity (logP) Generally lowerGenerally higherThe high electronegativity of fluorine increases the lipophilicity of the molecule, which can enhance membrane permeability.[7]
Metabolic Stability More susceptible to oxidative metabolismMore resistant to oxidative metabolismThe strong C-F bond is less prone to cleavage by metabolic enzymes (e.g., CYP450s) compared to a C-H bond, leading to a longer half-life.[5]
pKa Dependent on substituentsCan be loweredThe electron-withdrawing nature of fluorine can decrease the pKa of nearby functional groups, affecting the ionization state and solubility of the molecule.[3]

Comparative Analysis of Biological Activities

Experimental evidence suggests that fluorination can significantly enhance the biological activity of hydrazinylthiazoles across various therapeutic areas.

Antidiabetic Activity

A study on fluorophenyl-based thiazoles as potential agents for diabetes management revealed that fluorinated compounds exhibited potent α-amylase and antiglycation activities.[2] For instance, a fluorinated hydrazinylthiazole derivative showed an IC50 value of 5.14 ± 0.03 μM against α-amylase, which was more potent than the standard drug acarbose (IC50 = 5.55 ± 0.06 μM).[2] In the same study, compounds with a trifluoromethyl group demonstrated excellent antiglycation potential, with IC50 values significantly lower than the standard, aminoguanidine.[2]

Anticancer Activity

While direct comparative studies on a single hydrazinylthiazole scaffold are limited, broader research on fluorinated heterocyclic compounds consistently demonstrates their enhanced anticancer potential.[8][9] For example, fluorinated benzothiazoles have shown improved cytotoxicity against various cancer cell lines compared to their non-fluorinated analogs.[4] The increased lipophilicity and metabolic stability of fluorinated compounds can lead to better cell penetration and sustained target engagement.

Experimental Protocol: MTT Assay for Anticancer Activity

This protocol details the determination of the cytotoxic effects of hydrazinylthiazole derivatives on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HeLa, MDA-MB-231)

  • Complete culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplate

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO) and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[10]

Antimicrobial Activity

Fluorination has also been shown to enhance the antimicrobial properties of various heterocyclic compounds.[8] While specific comparative data on hydrazinylthiazoles is emerging, the general principle holds that the altered electronic and steric properties due to fluorine can lead to improved interactions with microbial targets and increased efficacy.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of hydrazinylthiazole derivatives against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in a suitable solvent)

  • 96-well microtiter plate

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well microtiter plate.

  • Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL).

  • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[11][12]

Visualizing the Synthetic and Mechanistic Pathways

To better understand the concepts discussed, the following diagrams illustrate the Hantzsch synthesis workflow and the rationale behind fluorination in drug design.

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_product Product alpha_haloketone α-Haloketone condensation Condensation alpha_haloketone->condensation thiosemicarbazone Thiosemicarbazone thiosemicarbazone->condensation cyclization Intramolecular Cyclization condensation->cyclization dehydration Dehydration cyclization->dehydration hydrazinylthiazole Hydrazinylthiazole dehydration->hydrazinylthiazole

Caption: Workflow of the Hantzsch thiazole synthesis.

Fluorination_Rationale Fluorination Fluorination Metabolic_Stability Increased Metabolic Stability Fluorination->Metabolic_Stability Stronger C-F bond Lipophilicity Altered Lipophilicity Fluorination->Lipophilicity Increased hydrophobicity Binding_Affinity Enhanced Binding Affinity Fluorination->Binding_Affinity Altered electronic interactions Pharmacokinetics Improved Pharmacokinetics Metabolic_Stability->Pharmacokinetics Lipophilicity->Pharmacokinetics Binding_Affinity->Pharmacokinetics

Caption: Rationale for fluorination in drug design.

Conclusion and Future Directions

The strategic incorporation of fluorine into the hydrazinylthiazole scaffold is a powerful tool for medicinal chemists to optimize the properties of drug candidates. The evidence strongly suggests that fluorination can lead to enhanced metabolic stability, modulated lipophilicity, and ultimately, improved biological activity. While the synthesis of both fluorinated and non-fluorinated derivatives follows a similar and well-established pathway, the resulting pharmacological profiles can be significantly different.

Future research should focus on direct, head-to-head comparative studies of a broader range of fluorinated and non-fluorinated hydrazinylthiazole analogs across various biological targets. Such studies will provide a more granular understanding of the structure-activity relationships and further guide the rational design of next-generation thiazole-based therapeutics.

References

A Researcher's Guide to 2-Hydrazinylthiazole Compounds: Bridging the Gap Between In Vitro Promise and In Vivo Validation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 2-hydrazinylthiazole scaffold has emerged as a prolific source of bioactive molecules with a wide spectrum of therapeutic potential. Numerous studies have demonstrated their efficacy in controlled laboratory settings (in vitro), showcasing promising anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. However, the journey from a promising compound in a petri dish to a viable therapeutic in a living organism (in vivo) is fraught with challenges. This guide provides a comprehensive comparison of the known in vitro efficacy of this compound derivatives and addresses the critical knowledge gap in their in vivo validation, offering insights for researchers and drug development professionals navigating this transition.

The Allure of the this compound Scaffold: A Hub of Biological Activity

The this compound core is a versatile pharmacophore, a molecular feature responsible for a drug's biological activity. Its unique chemical architecture allows for diverse substitutions, leading to a vast library of derivatives with distinct biological profiles. This structural flexibility is a key reason for the extensive in vitro research interest in these compounds.

In Vitro Efficacy: A Tale of Potency Across Multiple Fronts

The scientific literature is replete with studies demonstrating the potent in vitro effects of this compound derivatives across various disease models. These studies, conducted on isolated cells and biomolecules, provide the foundational evidence of a compound's therapeutic potential.

Anticancer Activity: Targeting Uncontrolled Cell Growth

A significant body of research has focused on the anticancer properties of this compound compounds. These derivatives have shown significant cytotoxicity against a range of human cancer cell lines.[1][2] For instance, certain derivatives have demonstrated notable activity against leukemia, breast, and liver cancer cell lines.[1][2]

Table 1: Summary of In Vitro Anticancer Activity of Selected this compound Derivatives

Compound ClassCancer Cell LineKey FindingsReference
Substituted 2-(2-hydrazinyl)thiazolesHuman Leukemia (K-562)Showed significant anticancer activity compared to the standard drug Adriamycin.[1]
Arylidene-hydrazinyl-thiazolesBreast Cancer (MCF-7), Liver Cancer (HepG2)Compound 4c exhibited potent inhibitory activity, with IC50 values of 2.57 µM and 7.26 µM, respectively.[2]
Diaryl-substituted 2-hydrazinylthiazolesVarious (A549, Caco2, MCF-7, etc.)Moderate antiproliferative activity observed for several derivatives.[3]

One of the proposed mechanisms for their anticancer action is the inhibition of key signaling pathways involved in tumor growth and proliferation. For example, some derivatives have been found to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis, the process by which new blood vessels form to supply nutrients to tumors.[2]

Below is a generalized diagram illustrating the VEGFR-2 signaling pathway, a potential target for this compound compounds.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Proliferation Compound This compound Compound Compound->VEGFR2 Inhibits experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation (Prospective) synthesis Compound Synthesis & Characterization anticancer Anticancer Assays (MTT, etc.) synthesis->anticancer Screening anti_inflammatory Anti-inflammatory Assays (Protein Denaturation) synthesis->anti_inflammatory Screening antioxidant Antioxidant Assays (DPPH, etc.) synthesis->antioxidant Screening antimicrobial Antimicrobial Assays (MIC Determination) synthesis->antimicrobial Screening animal_model Animal Model Selection (e.g., Rat Paw Edema) anticancer->animal_model Lead Compound Selection anti_inflammatory->animal_model Lead Compound Selection antioxidant->animal_model Lead Compound Selection antimicrobial->animal_model Lead Compound Selection pk_studies Pharmacokinetic Studies (ADME) animal_model->pk_studies efficacy_studies Efficacy Studies pk_studies->efficacy_studies toxicity_studies Toxicology Studies efficacy_studies->toxicity_studies

References

A Head-to-Head Comparison of 2-Hydrazinylthiazole Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 2-hydrazinylthiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For researchers and drug development professionals, the efficient and reliable synthesis of these vital heterocyclic compounds is paramount. This guide provides a comprehensive, head-to-head comparison of the most prevalent and innovative methods for synthesizing 2-hydrazinylthiazoles, offering insights into the causality behind experimental choices and providing detailed, actionable protocols.

The Enduring Workhorse: The Hantzsch Thiazole Synthesis

First described in 1887, the Hantzsch thiazole synthesis remains one of the most fundamental and widely utilized methods for constructing the thiazole ring.[1] For the preparation of 2-hydrazinylthiazoles, this method typically involves the reaction of a thiosemicarbazone with an α-haloketone. The versatility and generally high yields of this reaction have cemented its place in the synthetic chemist's toolbox.[2]

The Classical Two-Step Hantzsch Synthesis

The traditional approach involves two distinct steps: the initial formation of a thiosemicarbazone via the condensation of a carbonyl compound (aldehyde or ketone) with thiosemicarbazide, followed by the cyclization of the purified thiosemicarbazone with an α-haloketone.

Reaction Mechanism:

The reaction proceeds via an initial S-alkylation of the thiosemicarbazone by the α-haloketone, forming an S-alkylated intermediate. This is followed by an intramolecular cyclization where the hydrazinic nitrogen attacks the carbonyl carbon of the former ketone. Subsequent dehydration leads to the formation of the aromatic thiazole ring.

Experimental Protocol: Classical Two-Step Hantzsch Synthesis of 2-(2-Benzylidenehydrazinyl)-4-phenylthiazole

Step 1: Synthesis of Benzaldehyde Thiosemicarbazone

  • Dissolve benzaldehyde (1.06 g, 10 mmol) in 20 mL of ethanol in a 100 mL round-bottom flask.

  • Add thiosemicarbazide (0.91 g, 10 mmol) to the solution.

  • Add a few drops of concentrated sulfuric acid as a catalyst.

  • Reflux the mixture for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure benzaldehyde thiosemicarbazone.

Step 2: Synthesis of 2-(2-Benzylidenehydrazinyl)-4-phenylthiazole

  • In a 100 mL round-bottom flask, dissolve benzaldehyde thiosemicarbazone (1.79 g, 10 mmol) in 30 mL of absolute ethanol.

  • Add 2-bromoacetophenone (1.99 g, 10 mmol) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature.

  • The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Filter the precipitated solid, wash with a small amount of cold ethanol, and dry to yield the final product.

Streamlining the Process: One-Pot, Three-Component Synthesis

To improve efficiency and reduce waste, one-pot, three-component variations of the Hantzsch synthesis have been developed. In this approach, an aldehyde or ketone, thiosemicarbazide, and an α-haloketone are reacted in a single vessel without the isolation of the intermediate thiosemicarbazone. This method offers significant advantages in terms of time and resource savings.[3]

Reaction Workflow:

Caption: Workflow for the one-pot synthesis of 2-hydrazinylthiazoles.

Experimental Protocol: One-Pot Synthesis of 4-(4-chlorophenyl)-2-(2-(4-methoxybenzylidene)hydrazinyl)thiazole

  • To a solution of 4-methoxybenzaldehyde (1.36 g, 10 mmol) and thiosemicarbazide (0.91 g, 10 mmol) in 30 mL of ethanol, add a catalytic amount of p-toluenesulfonic acid.

  • Stir the mixture at room temperature for 30 minutes to allow for the in-situ formation of the thiosemicarbazone.

  • Add 2-bromo-1-(4-chlorophenyl)ethanone (2.34 g, 10 mmol) to the reaction mixture.

  • Reflux the mixture for 3-5 hours until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with water, and recrystallize from ethanol to obtain the pure product.

The Green Revolution: Microwave and Ultrasound-Assisted Synthesis

In the quest for more sustainable and efficient chemical processes, microwave and ultrasound irradiation have emerged as powerful tools in organic synthesis. These "green" techniques often lead to dramatic reductions in reaction times, increased yields, and can sometimes be performed under solvent-free conditions.[4][5]

Microwave-Assisted Synthesis

Microwave irradiation accelerates chemical reactions by direct interaction with polar molecules, leading to rapid and uniform heating. This can significantly reduce reaction times from hours to minutes.[6]

Experimental Protocol: Microwave-Assisted Synthesis of this compound Derivatives

  • In a microwave-safe vessel, combine the substituted thiosemicarbazone (1 mmol) and the appropriate α-haloketone (1 mmol).

  • Add a suitable solvent (e.g., ethanol, or in some cases, no solvent is required).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Isolate the product by filtration or by removing the solvent under reduced pressure, followed by purification (e.g., recrystallization).

Ultrasound-Assisted Synthesis

Ultrasonic irradiation promotes chemical reactions through acoustic cavitation – the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates.[7][8]

Experimental Protocol: Ultrasound-Assisted One-Pot Synthesis of this compound Derivatives

  • In a suitable flask, mix the aldehyde/ketone (1 mmol), thiosemicarbazide (1 mmol), and α-haloketone (1 mmol) in a suitable solvent (e.g., ethanol/water mixture).

  • Add a catalyst if required (e.g., silica-supported tungstosilicic acid).[9]

  • Immerse the flask in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at room temperature or with gentle heating for a specified time (e.g., 30-60 minutes).

  • Monitor the reaction by TLC.

  • Upon completion, work up the reaction mixture by filtration to remove the catalyst (if heterogeneous) and then isolate the product from the filtrate, followed by purification.

Head-to-Head Comparison of Synthesis Methods

The choice of synthetic method depends on various factors, including the desired scale, available equipment, and the importance of "green" chemistry principles. The following table provides a comparative overview of the different methods.

Method Typical Reaction Time Typical Temperature Typical Yields Advantages Disadvantages
Classical Two-Step Hantzsch 6-10 hoursReflux70-90%Reliable, well-established, high purity of intermediates.Time-consuming, requires isolation of intermediate, more solvent waste.
One-Pot, Three-Component 3-6 hoursRoom Temp to Reflux75-95%Time and resource-efficient, reduced waste.[3]Potential for side reactions, may require more careful optimization.
Microwave-Assisted 5-20 minutes100-140 °C80-97%Drastically reduced reaction times, often higher yields, can be solvent-free.[6]Requires specialized microwave reactor, potential for pressure build-up.
Ultrasound-Assisted 30-90 minutesRoom Temp to 65 °C82-95%Shorter reaction times than conventional methods, milder conditions, energy-efficient.[7][9]Requires an ultrasonic bath, scalability can be a concern.

Conclusion: Selecting the Optimal Synthetic Route

The synthesis of 2-hydrazinylthiazoles can be achieved through several effective methods. The classical two-step Hantzsch synthesis remains a robust and reliable method, particularly for ensuring the purity of the final product. For increased efficiency and a more streamlined workflow, the one-pot, three-component approach is an excellent choice, significantly reducing reaction time and waste.

For laboratories equipped with the necessary technology, microwave-assisted and ultrasound-assisted syntheses represent the pinnacle of efficiency and green chemistry. These methods offer dramatic reductions in reaction times and often lead to improved yields under milder conditions. The choice between microwave and ultrasound will depend on the specific substrates and available equipment.

Ultimately, the optimal synthetic strategy will be dictated by the specific needs of the researcher, balancing the trade-offs between tradition, efficiency, and sustainability. This guide provides the foundational knowledge and practical protocols to make an informed decision and successfully synthesize this important class of heterocyclic compounds.

References

A Researcher's Guide to Evaluating the Therapeutic Index of Novel 2-Hydrazinylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The journey of a novel chemical entity from the laboratory bench to a clinical candidate is fraught with challenges, chief among them being the demonstration of a favorable safety profile. For promising scaffolds like 2-hydrazinylthiazole derivatives, which have shown a wide spectrum of biological activities including anticancer and antimicrobial effects, a rigorous evaluation of their therapeutic index (TI) is paramount.[1][2][3][4][5][6] This guide provides a comprehensive, technically grounded framework for researchers and drug development professionals to systematically evaluate the therapeutic index of these novel compounds, ensuring that only the most promising and safest candidates advance.

Conceptual Foundation: Understanding the Therapeutic Index

The therapeutic index is the cornerstone of a drug's safety assessment. It is a quantitative measure that compares the dose of a compound required to produce a therapeutic effect to the dose that causes toxicity.[7] A wider margin between the effective and toxic doses signifies a safer drug. The TI is classically calculated using data from preclinical animal studies.[7][8]

The formula is expressed as:

Therapeutic Index (TI) = TD₅₀ / ED₅₀ or LD₅₀ / ED₅₀ [8][9][10]

Where:

  • ED₅₀ (Median Effective Dose): The dose that produces the desired therapeutic effect in 50% of the test population.[11][12][13]

  • TD₅₀ (Median Toxic Dose): The dose at which 50% of the test population experiences a specific toxic effect.[8][10][11]

  • LD₅₀ (Median Lethal Dose): The dose that results in the death of 50% of the test population.[8][11][12]

A high TI is desirable, indicating that a much higher dose is needed to produce a toxic effect than to achieve a therapeutic one.[10][12] Conversely, a low or narrow therapeutic index signals a high risk of toxicity, requiring careful dosage monitoring.[10]

G cluster_0 Dose-Response Spectrum No Effect No Effect ED50 Median Effective Dose (Therapeutic Effect in 50%) No Effect->ED50 Increasing Dose Therapeutic Window Optimal Safety & Efficacy ED50->Therapeutic Window TD50 Median Toxic Dose (Toxic Effect in 50%) Therapeutic Window->TD50 LD50 Median Lethal Dose (Lethal for 50%) TD50->LD50 Increasing Toxicity G start Start In Vitro Evaluation seed_cells Seed Cancer & Normal Cells in 96-Well Plates start->seed_cells incubate1 Incubate 24h (Allow Attachment) seed_cells->incubate1 treat Treat with Serial Dilutions of This compound Derivatives incubate1->treat incubate2 Incubate 24-72h (Exposure Period) treat->incubate2 add_mtt Add MTT Reagent to Each Well incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Formazan Crystals (Add DMSO) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 Values read->analyze calculate_si Calculate Selectivity Index (SI) analyze->calculate_si end Identify Lead Candidates calculate_si->end G start Start In Vivo Acute Toxicity (OECD 423) select_dose Select Starting Dose (e.g., 300 mg/kg) start->select_dose dose_step1 Dose 3 Animals (Single Oral Gavage) select_dose->dose_step1 observe1 Observe for Mortality/Toxicity dose_step1->observe1 decision1 Outcome? observe1->decision1 dose_higher Repeat at Higher Dose decision1->dose_higher 0/3 or 1/3 Mortality classify Stop Test & Classify Substance decision1->classify 2/3 or 3/3 Mortality dose_lower Repeat at Lower Dose dose_higher->dose_step1 observe_14d Observe All Survivors for 14 Days dose_higher->observe_14d classify->observe_14d necropsy Gross Necropsy observe_14d->necropsy end Estimate LD50 Range necropsy->end

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Hydrazinylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 2-hydrazinylthiazole. Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to offer a deep, procedural framework grounded in chemical principles and established safety protocols. Our goal is to empower laboratory personnel with the knowledge to manage this chemical waste stream safely, compliantly, and with a clear understanding of the underlying hazards.

Hazard Profile of this compound: A Dual-Risk Compound

Understanding the proper disposal of this compound begins with a thorough appreciation of its chemical nature. This compound's hazard profile is a composite of risks associated with both its thiazole ring system and its reactive hydrazinyl functional group.

The thiazole moiety, a sulfur- and nitrogen-containing heterocycle, can produce toxic gases such as nitrogen oxides (NOx) and sulfur oxides (SOx) upon combustion.[1] The hydrazinyl group (-NHNH2) is a derivative of hydrazine, a well-documented toxic and reactive substance.[2][3] Hydrazine and its derivatives are known for their reducing properties and potential carcinogenicity, requiring stringent handling and disposal controls.[3][4][5]

Safety Data Sheets (SDS) for this compound and its analogs consistently classify the compound with the following hazards:

Hazard ClassificationGHS CodeDescriptionSupporting Sources
Acute Toxicity, OralH302Harmful if swallowed.[6]
Skin IrritationH315Causes skin irritation.[6][7]
Serious Eye IrritationH319Causes serious eye irritation.[6][7]
STOT - Single ExposureH335May cause respiratory irritation.[6][7]

These classifications underscore the necessity of treating this compound not as benign waste but as a hazardous material requiring a dedicated and compliant disposal pathway.

Core Directive: Professional Hazardous Waste Disposal

The single most critical step in the disposal of this compound is its management as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in general solid waste. [1][6]

The primary and mandatory disposal route is through a licensed and approved waste disposal service.[7][8] This ensures compliance with local, state, and federal environmental regulations and leverages the expertise of professionals trained in handling reactive chemical waste.[1] Your institution's Environmental Health and Safety (EHS) department is your primary resource for coordinating this process.

The causality behind this directive is clear:

  • Regulatory Compliance: Improper disposal can lead to significant legal and financial penalties.

  • Environmental Protection: Thiazole and hydrazine derivatives can pose risks to aquatic ecosystems.[4] Preventing their release into waterways is paramount.[1][6]

  • Safety: Attempting to neutralize or treat this chemical in-house without validated procedures and proper engineering controls can lead to dangerous reactions, toxic exposures, and unforeseen byproducts.

Procedural Guide for Waste Preparation

While a professional service will handle the final disposal, laboratory personnel are responsible for the safe and proper preparation of the waste. This protocol ensures that the waste is stored safely, correctly identified, and ready for collection.

Step-by-Step Waste Accumulation Protocol
  • Designate a Waste Container:

    • Select a sturdy, leak-proof container made of a compatible material (e.g., borosilicate glass or high-density polyethylene).

    • The container must have a secure, tight-fitting lid.

  • Segregate the Waste Stream:

    • Crucially, this compound waste must be kept separate from other waste streams.

    • Do not mix with incompatible chemicals. This practice prevents potentially violent reactions in the waste container.

  • Maintain a Table of Incompatibilities: A quick-reference chart should be posted in the waste accumulation area.

Incompatible Material ClassRationale for SegregationSupporting Sources
Oxidizing Agents The hydrazinyl group is a strong reducing agent. Mixing with oxidizers (e.g., nitrates, peroxides, hypochlorite) can result in a highly exothermic or explosive reaction.[1][2]
Strong Acids Can cause vigorous, exothermic neutralization reactions.[1][9]
Acid Chlorides & Anhydrides Can react violently with the nucleophilic hydrazine moiety.[1][9]
  • Properly Label the Container:

    • Label the container before adding any waste.

    • The label must be clear, legible, and permanently affixed.

    • Required information includes:

      • The full chemical name: "Hazardous Waste: this compound " (Do not use abbreviations or formulas).[10]

      • The primary hazards: "Harmful," "Irritant."

      • The date accumulation started.

  • Store Safely:

    • Keep the waste container tightly closed when not in use.[6][7]

    • Store in a designated, well-ventilated satellite accumulation area or main hazardous waste storage area.[6]

    • Ensure the storage location is away from heat sources, open flames, and incompatible materials.[8]

Disposal Workflow: From Generation to Final Disposition

The following diagram illustrates the decision-making and operational workflow for the proper management of this compound waste.

G Disposal Workflow for this compound cluster_lab Laboratory Operations cluster_ehs EHS & Professional Disposal gen Waste Generation (e.g., residual material, contaminated items) assess Hazard Assessment (Consult SDS: Harmful, Irritant) gen->assess segregate Segregate Waste Stream (Dedicated container for this compound) assess->segregate container Containerize & Label (Full Name, Hazards, Date) segregate->container storage Temporary On-site Storage (Ventilated, Secure, Away from Incompatibles) container->storage contact Contact EHS or Approved Waste Vendor storage->contact When container is full or per site schedule pickup Scheduled Waste Pickup by Licensed Contractor contact->pickup dispose Final Compliant Disposal at Approved Facility pickup->dispose

Caption: Decision workflow for this compound waste management.

Spill Management and Decontamination

Accidental spills must be handled promptly and safely to mitigate exposure risks.

Minor Spill Cleanup Protocol
  • Alert Personnel: Immediately notify others in the area.

  • Don PPE: Wear appropriate personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[6][7]

  • Ensure Ventilation: Work in a well-ventilated area or chemical fume hood.

  • Contain the Spill: Prevent further spread of the material.

  • Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or silica gel.[6] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbed material and contaminated debris into the designated hazardous waste container for this compound.

  • Decontaminate: Wipe the spill area with soap and water.[6]

  • Dispose of Contaminated Materials: All cleaning materials, including contaminated gloves and wipes, must be placed in the hazardous waste container.

For major spills, evacuate the area immediately and contact your institution's emergency response team or EHS department.

References

A Researcher's Guide to the Safe Handling of 2-Hydrazinylthiazole: Essential Protective Measures and Disposal Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling and disposal of 2-Hydrazinylthiazole, a vital reagent in contemporary drug discovery and development. The unique chemical properties of hydrazinylthiazole derivatives that make them valuable for synthesizing novel therapeutic agents also necessitate a robust understanding of their potential hazards and the implementation of stringent safety protocols.[1][2][3] This guide is designed to provide you, the researcher, with immediate, actionable information to ensure your safety and the integrity of your work. We will move beyond a simple checklist of precautions to explain the rationale behind each step, fostering a culture of safety and scientific excellence in your laboratory.

Immediate Safety Profile: Understanding the Risks

This compound and its derivatives are classified as hazardous substances. The primary routes of exposure are inhalation, skin contact, and ingestion. The immediate hazards associated with this class of compounds include:

  • Acute Toxicity (Oral): Harmful if swallowed.[4][5]

  • Skin Irritation: Causes skin irritation and may cause an allergic skin reaction.[4][5][6] Some analogous compounds are toxic in contact with skin.[5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[4][5][6]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[4][6] In some cases, inhalation may be fatal.[5]

Given these potential hazards, a multi-layered approach to personal protection is non-negotiable.

Core Directive: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are the most critical steps in mitigating exposure risks when handling this compound. The following table outlines the minimum required PPE.

Protection LevelEquipmentPurpose
Primary Engineering Controls Chemical Fume HoodTo minimize inhalation of dust or vapors.[7]
Eye and Face Protection Safety Glasses with Side Shields & Face ShieldTo protect against splashes and airborne particles.[7][8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact.[7][9][10]
Body Protection Laboratory CoatTo protect skin and clothing from contamination.[7][8][10]
Respiratory Protection NIOSH-approved respiratorRecommended when handling large quantities or when engineering controls are insufficient.[7][8]

Expert Insight: The causality behind this multi-layered approach is rooted in the compound's physical and toxicological properties. This compound is often a solid powder, making aerosolization a significant risk during weighing and transfer. The chemical fume hood provides the primary containment, while the respirator offers personal protection from any escaped particles. The combination of safety glasses and a face shield is crucial during procedures with a high risk of splashing, such as when dissolving the compound or during quenching reactions.

Operational Protocol: A Step-by-Step Guide to Safe Handling

The following workflow provides a procedural guide for handling this compound from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep Review SDS and SOPs Don_PPE Don PPE Prep->Don_PPE Weigh Weigh Compound Don_PPE->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Reaction Perform Reaction Transfer->Reaction Quench Quench Reaction Reaction->Quench Waste_Collection Collect Waste Quench->Waste_Collection Doff_PPE Doff PPE Waste_Collection->Doff_PPE Decontaminate Decontaminate Work Area Doff_PPE->Decontaminate End Procedure Complete Decontaminate->End Wash Hands Thoroughly

Caption: Workflow for the safe handling of this compound.

Experimental Protocol Details

1. Preparation:

  • Review Safety Data Sheet (SDS) and Standard Operating Procedures (SOPs): Before handling, thoroughly read and understand the SDS for this compound and your institution's relevant SOPs.[11]

  • Donning PPE:

    • Put on a laboratory coat, ensuring it is fully buttoned.

    • Wear safety glasses with side shields. If there is a splash risk, also wear a face shield.[8][9]

    • Don two pairs of chemical-resistant nitrile gloves.[8] The outer pair can be removed and replaced if contamination is suspected.

    • If required by your risk assessment, wear a NIOSH-approved respirator.

2. Handling (within a certified chemical fume hood):

  • Weighing:

    • Perform all weighing operations within the fume hood to contain any airborne particles.[7]

    • Use a disposable weigh boat or paper.

  • Transfer:

    • Carefully transfer the weighed compound to the reaction vessel.

    • Avoid creating dust. If a small amount of solid is spilled, gently wipe it up with a damp paper towel and dispose of it as hazardous waste.

  • Reaction:

    • Keep the reaction vessel opening directed away from you.[9]

    • Ensure the reaction is well-stirred and monitored for any signs of an uncontrolled exothermic reaction.

3. Cleanup and Disposal:

  • Quenching: If applicable, quench the reaction carefully according to your established protocol.

  • Waste Collection:

    • Dispose of all contaminated materials, including weigh boats, gloves, and paper towels, in a designated, labeled hazardous waste container.[10]

    • Never pour chemical waste into sink drains.[10]

  • Doffing PPE:

    • Remove the outer pair of gloves.

    • Remove your lab coat.

    • Remove your safety glasses and face shield.

    • Remove the inner pair of gloves.

    • Wash your hands thoroughly with soap and water.

  • Decontamination: Clean the work area within the fume hood with an appropriate solvent and wipe it down.

Emergency Procedures: Be Prepared

In the event of an exposure, immediate action is critical.

Exposure RouteImmediate Action
Skin Contact Immediately remove contaminated clothing. Rinse the affected skin with plenty of water for at least 15-20 minutes. Seek immediate medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[4]

Disposal Plan: Responsible Stewardship

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solids (gloves, weigh paper, etc.) in a clearly labeled, sealed container.

  • Liquid Waste: Collect all reaction residues and contaminated solvents in a labeled, sealed, and compatible waste container.

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[6]

By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a secure and responsible research environment. Your commitment to these practices is a testament to your dedication to scientific integrity and excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.